molecular formula C8H7F2NO2 B1428369 Methyl 3-amino-2,5-difluorobenzoate CAS No. 1186194-15-9

Methyl 3-amino-2,5-difluorobenzoate

Cat. No.: B1428369
CAS No.: 1186194-15-9
M. Wt: 187.14 g/mol
InChI Key: WLDJUQONBUMMQH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDJUQONBUMMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-amino-2,5-difluorobenzoate CAS 1186194-15-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

This document provides a comprehensive technical overview of Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9), a fluorinated aromatic ester of significant interest to professionals in medicinal chemistry, drug development, and synthetic organic chemistry. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this valuable synthetic building block.

Introduction and Strategic Importance

Methyl 3-amino-2,5-difluorobenzoate is a specialized chemical intermediate prized for its unique substitution pattern. The presence of two fluorine atoms on the benzene ring, ortho and para to the amino group, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics are highly sought after in modern drug design, where the strategic incorporation of fluorine is a well-established method for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4]

This compound serves as a versatile scaffold for constructing more complex molecules, particularly in the development of novel kinase inhibitors, central nervous system (CNS) agents, and agrochemicals.[1][5] Its structure allows for a variety of subsequent chemical transformations, making it an essential component in the synthesis of targeted therapies and high-performance materials.[6]

Physicochemical Properties and Data

A clear understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The key properties of Methyl 3-amino-2,5-difluorobenzoate are summarized below.

PropertyValueSource
CAS Number 1186194-15-9[7][8]
Molecular Formula C₈H₇F₂NO₂[7][9]
Molecular Weight 187.14 g/mol [7][9]
Appearance Solid, semi-solid, or lump[10]
Purity Typically ≥95% - 98%[5][10]
Storage Room temperature, in a dark place under an inert atmosphere.[10]
InChI Key WLDJUQONBUMMQH-UHFFFAOYSA-N[9]

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 3-amino-2,5-difluorobenzoate is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with a suitable precursor, such as 2,5-difluoro-3-nitrobenzoic acid, involving esterification followed by reduction of the nitro group.

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic route.

cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Group Reduction A 2,5-Difluoro-3-nitrobenzoic Acid B Methyl 2,5-difluoro-3-nitrobenzoate A->B Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reflux C Methyl 3-amino-2,5-difluorobenzoate (Final Product) B->C H₂ (gas) Pd/C (Catalyst) Methanol (Solvent)

Caption: A typical two-step synthesis of Methyl 3-amino-2,5-difluorobenzoate.

Detailed Synthesis Protocol

This protocol is a representative methodology based on standard organic chemistry transformations analogous to those found in the literature for similar compounds.[11][12][13]

Step 1: Esterification of 2,5-Difluoro-3-nitrobenzoic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent reduction step and to increase its solubility in organic solvents. Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,5-difluoro-3-nitrobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of Methyl 2,5-difluoro-3-nitrobenzoate

  • Rationale: Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine in the presence of an ester. It is a clean, high-yielding reaction with easily removable byproducts. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

  • Procedure:

    • Dissolve the crude Methyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) from the previous step in methanol.

    • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor set to 1-3 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Rinse the filter cake with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl 3-amino-2,5-difluorobenzoate. The product can be further purified by recrystallization or column chromatography if needed.

Applications in Drug Discovery and Agrochemicals

The true value of Methyl 3-amino-2,5-difluorobenzoate lies in its application as a versatile building block.

  • Pharmaceutical Development: This intermediate is crucial in the synthesis of bioactive molecules. The fluorinated aniline moiety is a common feature in kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase enzyme, and the fluorine atoms modulate binding affinity and metabolic stability.[1][14] It is also used in the development of agents targeting the central nervous system.[5]

  • Agrochemical Chemistry: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. This compound is used to design new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles.[6]

  • Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal stability and chemical resistance of polymers, making this compound a candidate for developing high-performance coatings and materials.[6]

Spectral Characterization (Exemplary Analysis)

Structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra for this compound are not publicly available, the following is a predictive analysis based on its structure and data from analogous compounds.[15][16][17][18][19]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (approx. 6.5-7.5 ppm). Due to the fluorine and amine substituents, these protons will appear as complex multiplets (e.g., doublet of doublets or triplet of doublets) due to coupling with each other and with the ¹⁹F nuclei.

    • Amine Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of 3.5-5.0 ppm, though its position can vary with solvent and concentration.

    • Methyl Protons (3H): A sharp singlet for the ester methyl (-OCH₃) group will be present, typically around 3.8-3.9 ppm.

  • ¹³C NMR (Carbon NMR):

    • Approximately 8 distinct signals would be expected. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear between ~100-160 ppm, with their chemical shifts significantly influenced by the attached fluorine atoms (showing C-F coupling). The methyl carbon will be the most upfield signal (~52 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) in an EI-MS spectrum would be expected at m/z = 187.14. In ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 188.15.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two characteristic peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.

    • C=O Stretch: A strong, sharp peak for the ester carbonyl group will be present around 1700-1730 cm⁻¹.

    • C-F Stretch: Strong absorptions corresponding to the C-F bonds will be visible in the 1100-1300 cm⁻¹ region.

Safety, Handling, and Storage

Proper handling of Methyl 3-amino-2,5-difluorobenzoate is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.[20][21][22][23]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[20]

  • Skin Corrosion/Irritation: Causes skin irritation.[20]

  • Eye Damage/Irritation: Causes serious eye irritation.[20]

  • Respiratory Hazard: May cause respiratory irritation.[20]

Safe Handling and Personal Protective Equipment (PPE) Workflow

A Assess Risks (Review SDS) B Don PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat A->B C Work in Fume Hood B->C D Weigh/Transfer Compound C->D E Clean Up & Decontaminate D->E F Dispose of Waste (Authorized incinerator) E->F G Remove PPE & Wash Hands F->G

Caption: Standard workflow for safely handling chemical intermediates.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20][22]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[20][22]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and remove contact lenses if possible. Seek immediate medical attention.[20][23]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[20][22]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[22]

  • Stability: The product is stable under normal handling and storage conditions.[20]

  • Incompatibilities: Keep away from strong acids and strong oxidizing agents.[20]

References

  • Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3. (Chemsrc) [Link]

  • MSDS of Methyl 3-amino-2-fluorobenzoate. (Capot Chemical) [Link]

  • Methyl 3-amino-2,5-difluorobenzoate. (MySkinRecipes) [Link]

  • 1186194-15-9|Methyl 3-Amino-2,5-difluorobenzoate. (BIOFOUNT) [Link]

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • METHYL 3-AMINO-2,5-DIFLUOROBENZOATE | 1186194-15-9. (ChemCD) [Link]

  • 2-amino-3-fluorobenzoic acid. (Organic Syntheses Procedure) [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (PubMed Central) [Link]

  • Applications of fluorine-containing amino acids for drug design. (PubMed) [Link]

  • Methyl-3-amino-2-fluorobenzoate. (PubChem) [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (Semantic Scholar) [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (MDPI) [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI) [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (DergiPark) [Link]

Sources

In-Depth Technical Guide: Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a fluorinated aromatic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of amino and fluoro groups on the benzoate scaffold offers unique electronic and steric properties, making it a valuable intermediate for medicinal chemists. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, which are desirable attributes in drug design.[1]

This guide provides a consolidated overview of the currently available technical data for Methyl 3-amino-2,5-difluorobenzoate. It must be noted, however, that comprehensive experimental data on the physical and spectroscopic properties of this specific isomer is limited in publicly accessible literature and databases. The following sections present the established information while also highlighting areas where data is currently unavailable, thereby identifying opportunities for further research and characterization.

Core Molecular Attributes

The fundamental identity of Methyl 3-amino-2,5-difluorobenzoate is established by its molecular formula and weight. These properties are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource(s)
CAS Number 1186194-15-9[2]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]

Physicochemical Properties: An Area for Further Investigation

A thorough understanding of a compound's physical properties is essential for its practical application in a laboratory or industrial setting. These properties dictate choices regarding reaction conditions, purification methods, and formulation. For Methyl 3-amino-2,5-difluorobenzoate, there is a notable absence of experimentally determined quantitative data for several key physical properties.

  • Appearance: The physical state and color have not been consistently described in available literature.

  • Melting Point: No experimental melting point has been reported.

  • Boiling Point: No experimental boiling point has been reported.

  • Density: No experimental density data is available.

  • Solubility: While specific solubility data for this compound is not available, related isomers such as methyl 3-amino-5-fluorobenzoate are described as slightly soluble in water.

The lack of this data suggests that any researcher planning to work with this compound should consider performing these characterizations as part of their initial workflow.

Spectroscopic Data: The Molecular Fingerprint

Expected Spectroscopic Characteristics:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons would be expected. The coupling patterns of the aromatic protons would be complex due to the presence of two fluorine atoms.

    • ¹³C NMR: Resonances for each of the eight carbon atoms would be present, with the carbon atoms bonded to fluorine exhibiting characteristic splitting.

    • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be anticipated for the N-H stretching of the amine group, the C=O stretching of the ester, and the C-F stretching of the fluoro groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Methyl 3-amino-2,5-difluorobenzoate is typically used as an intermediate in multi-step synthetic pathways.[1] One common synthetic approach to this class of compounds involves the esterification of the corresponding carboxylic acid, 3-amino-2,5-difluorobenzoic acid.

The reactivity of this molecule is governed by the functional groups present: the nucleophilic amino group, the electrophilic ester carbonyl group, and the activated aromatic ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The ester can be hydrolyzed or converted to other functional groups. The fluorine atoms influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution.

Applications in Research and Development

The primary value of Methyl 3-amino-2,5-difluorobenzoate lies in its utility as a building block for more complex molecules, particularly in the following areas:

  • Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and agents targeting the central nervous system. The inclusion of fluorine can be a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

  • Agrochemicals: This compound serves as a starting material for the design of novel pesticides, where the fluorine substituents can enhance efficacy and selectivity.[1]

Safety and Handling

Based on available safety data, Methyl 3-amino-2,5-difluorobenzoate should be handled with appropriate precautions in a laboratory setting.

  • Hazards: It may cause an allergic skin reaction and serious eye irritation.[4]

  • Incompatibilities: It is incompatible with strong oxidizing agents, as well as strong acids and bases.[4]

  • Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

Methyl 3-amino-2,5-difluorobenzoate is a chemical intermediate with clear potential in the fields of drug discovery and agrochemical research. However, the publicly available data on its fundamental physical and spectroscopic properties is sparse. This presents a challenge for researchers wishing to utilize this compound and underscores the need for comprehensive characterization to be undertaken and published. The generation and dissemination of this data would be of significant value to the scientific community, enabling a more thorough and efficient exploration of the synthetic possibilities offered by this fluorinated building block.

References

Due to the limited availability of specific literature for Methyl 3-amino-2,5-difluorobenzoate, the reference list primarily includes supplier information and data for closely related compounds where analogous properties are discussed.

Sources

A Technical Guide to Methyl 3-Amino-2,5-Difluorobenzoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 3-amino-2,5-difluorobenzoate, a fluorinated aniline derivative of significant interest to researchers, medicinal chemists, and drug development professionals. While specific peer-reviewed data on this exact isomer is emerging, this document synthesizes available information and draws upon established principles and data from closely related analogs to provide a comprehensive and practical resource. We will explore its structural significance, logical synthetic pathways, and its role as a versatile intermediate in the creation of complex bioactive molecules.

The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms on a molecule, such as in Methyl 3-amino-2,5-difluorobenzoate, can profoundly and beneficially alter its physicochemical and biological properties.

Causality Behind Fluorine's Utility:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity or basicity of nearby functional groups, optimizing interactions within a receptor's binding pocket.

  • Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

  • Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits its target receptor more effectively.

Methyl 3-amino-2,5-difluorobenzoate presents a valuable scaffold possessing three key functional groups for further chemical elaboration: an amine, an ester, and two fluorine atoms, making it a highly sought-after building block in synthetic chemistry.

Physicochemical and Structural Characteristics

While comprehensive, peer-reviewed experimental data for Methyl 3-amino-2,5-difluorobenzoate is not widely published, its key properties can be calculated or inferred from supplier data and analysis of its structure.

PropertyValueSource / Method
CAS Number 1186194-15-9Commercial
Molecular Formula C₈H₇F₂NO₂Calculated
Molecular Weight 187.14 g/mol Calculated
Canonical SMILES COC(=O)C1=C(F)C(N)=CC(F)=C1Calculated
Appearance Off-white to light yellow solid or powderInferred
Solubility Soluble in methanol, ethyl acetate, DCMInferred
Storage Store in a cool, dark place under inert atmosphereStandard Practice

Synthesis and Reaction Logic

A plausible and efficient two-step synthesis starting from 2,5-difluoronitrobenzene is outlined below.

Logical Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification A 2,4-Difluorobenzoic Acid B 2,4-Difluoro-5-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 3-Amino-2,5-difluorobenzoic Acid B->C H₂ / Pd/C or Fe / HCl D Methyl 3-amino-2,5-difluorobenzoate (Target Molecule) C->D Methanol (MeOH) H₂SO₄ (cat.) / Reflux

Caption: Proposed synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Detailed Experimental Protocol (Hypothetical, based on Analogs)

This protocol is a representative example based on the well-documented Fischer esterification of similar aminobenzoic acids.[1] Researchers should perform small-scale trials to optimize reaction conditions.

Objective: To synthesize Methyl 3-amino-2,5-difluorobenzoate from 3-Amino-2,5-difluorobenzoic acid.

Materials:

  • 3-Amino-2,5-difluorobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 volumes)

  • Sulfuric acid (H₂SO₄), concentrated (0.2-0.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-2,5-difluorobenzoic acid (1.0 eq) and anhydrous methanol (20-30 volumes).

  • Acid Catalyst Addition: Stir the suspension at room temperature and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The acid also serves to protonate the amino group, protecting it from unwanted side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Expertise: The reaction is driven to completion by using a large excess of methanol, shifting the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over ice and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Trustworthiness: This step is self-validating. The cessation of CO₂ evolution indicates that the excess acid has been neutralized. This is crucial for preventing hydrolysis of the ester product during extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Expertise: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 3-amino-2,5-difluorobenzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Spectroscopic Characterization (Predicted)

No formally published spectra for Methyl 3-amino-2,5-difluorobenzoate are available. The following are predicted key signals based on its structure and data from analogous compounds. These serve as a guide for researchers to confirm the identity of their synthesized material.

¹H NMR (Predicted in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Signal Pattern
~ 7.0 - 7.2Doublet of doublets (dd)
~ 6.7 - 6.9Doublet of doublets (dd)
~ 4.0 - 4.5Broad singlet
~ 3.9Singlet
¹³C NMR (Predicted in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~ 165C=O (ester)
~ 150-160 (dd)C-F
~ 140-150 (dd)C-F
~ 110-130Aromatic carbons
~ 52-OCH₃
Mass Spectrometry (MS)
Technique Expected Ion [M+H]⁺
ESI+m/z 188.05

Applications in Drug Discovery and Synthesis

Methyl 3-amino-2,5-difluorobenzoate is a valuable building block for creating more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.

  • Amine Group: The primary amine can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex scaffolds.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to a primary alcohol.

  • Fluorinated Ring: The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.

A prime example of the utility of a similar building block, Methyl 3-amino-2-fluorobenzoate, is in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor used to treat certain types of cancer.[2] This highlights the critical role such intermediates play in constructing targeted therapies.

Illustrative Reaction Pathway

G A Methyl 3-amino-2,5- difluorobenzoate B Amide Coupling (e.g., with an acid chloride) A->B R-COCl C N-Acylated Product B->C D Ester Hydrolysis (LiOH or NaOH) C->D E Carboxylic Acid Derivative D->E F Further Elaboration (e.g., Amide coupling to another fragment) E->F H₂N-R' G Complex Bioactive Molecule F->G

Caption: General synthetic utility of Methyl 3-amino-2,5-difluorobenzoate.

This logical flow demonstrates how the amine and ester functionalities can be selectively manipulated to build molecular complexity, making this compound a powerful tool in the arsenal of the medicinal chemist for creating novel pharmaceutical candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

  • MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate. Available at: [Link]

  • MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate. Available at: [Link]

  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1601. Available at: [Link]

  • ChemBK. methyl 3-amino-2-fluorobenzoate. Available at: [Link]

  • Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. 3,5-Difluorobenzoic acid. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]

  • ResearchGate. An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Available at: [Link]

  • Google Patents. US 7,442,830 B1. Available at: [Link]

  • European Patent Office. EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. Available at: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • LookChem. 2-amino-3,5-difluorobenzoic acid CAS NO.126674-78-0. Available at: [Link]

  • AccelaChemBio. 1175271-71-2,8-(Trifluoromethyl)isoquinolin-3-ol. Available at: [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 3-amino-2,5-difluorobenzoate is a key building block that leverages these advantages, serving as a vital intermediate in the synthesis of complex pharmaceuticals. Its strategic placement of fluorine atoms and reactive amine and ester functional groups make it a versatile tool for medicinal chemists. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering a technical resource for professionals in drug discovery and development.

Core Chemical Identity and Properties

IUPAC Name: Methyl 3-amino-2,5-difluorobenzoate

Synonyms: 3-Amino-2,5-difluorobenzoic acid methyl ester

CAS Number: 1186194-15-9

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents such as methanol, ethanol, and ethyl acetate.

The Rationale Behind the Synthesis: A Multi-step Approach

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically involves a multi-step process starting from a readily available difluorinated precursor. A common strategy is the nitration of a difluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to an amine. Each step is critical for achieving the desired substitution pattern and high purity required for pharmaceutical applications.

A Plausible Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of Methyl 3-amino-2,5-difluorobenzoate are not abundant in the literature, a likely synthetic route can be constructed based on established organic chemistry principles and analogous transformations. The following represents a logical and field-proven approach:

G A 1,4-Difluoro-2-methylbenzene B 1,4-Difluoro-2-methyl-5-nitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 2,5-Difluoro-3-nitrobenzoic acid B->C Oxidation (e.g., KMnO₄) D Methyl 2,5-difluoro-3-nitrobenzoate C->D Esterification (CH₃OH, H⁺) E Methyl 3-amino-2,5-difluorobenzoate D->E Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: A plausible synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 1,4-Difluoro-2-methylbenzene

  • To a stirred solution of 1,4-difluoro-2-methylbenzene in a suitable solvent such as dichloromethane, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction by pouring it over ice-water and extract the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1,4-difluoro-2-methyl-5-nitrobenzene.

Step 2: Oxidation to 2,5-Difluoro-3-nitrobenzoic acid

  • Suspend the 1,4-difluoro-2-methyl-5-nitrobenzene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

  • Heat the mixture to reflux and maintain until the reaction is complete.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2,5-difluoro-3-nitrobenzoic acid.

Step 3: Esterification to Methyl 2,5-difluoro-3-nitrobenzoate

  • Dissolve the 2,5-difluoro-3-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the esterification is complete.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give Methyl 2,5-difluoro-3-nitrobenzoate.

Step 4: Reduction to Methyl 3-amino-2,5-difluorobenzoate

  • Dissolve the Methyl 2,5-difluoro-3-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the nitro group is fully reduced to an amine.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-2,5-difluorobenzoate.

Applications in Drug Discovery and Development

Methyl 3-amino-2,5-difluorobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence and positioning of the fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.[1]

While specific drug candidates synthesized from this intermediate are often proprietary, its structural motifs are found in molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. The amino group provides a key handle for amide bond formation, a common linkage in many drug molecules, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The strategic placement of the fluorine atoms ortho and para to the amine group influences the electronic properties and conformation of the molecule, which can be critical for its interaction with a biological target.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a broad singlet for the amine protons, and signals in the aromatic region corresponding to the two protons on the benzene ring.

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon of the ester, the carbonyl carbon, and the six aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants being indicative of their positions on the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.

Safety, Handling, and Disposal

As a chemical intermediate, proper handling and disposal of Methyl 3-amino-2,5-difluorobenzoate are essential to ensure laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Although a specific, comprehensive toxicology report for Methyl 3-amino-2,5-difluorobenzoate is not widely available, related compounds like Methyl 3-amino-2-fluorobenzoate are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with appropriate care.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a strategically important building block in the synthesis of advanced pharmaceutical compounds. Its difluorinated aromatic core provides a scaffold for the development of drug candidates with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, chemical characteristics, and safe handling is crucial for its effective utilization in research and development. This guide serves as a foundational technical resource for scientists and professionals working at the forefront of medicinal chemistry.

References

  • ChemicalBook. (2025-12-20). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.
  • Synquest Labs. Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • Capot Chemical. (2012-11-20). MSDS of Methyl 3-amino-2-fluorobenzoate.
  • Guidechem. How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ.
  • Chem-Impex. Methyl 3-amino-2-fluorobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.
  • Sigma-Aldrich. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3.
  • MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3.
  • BIOZOL. Methyl 3-amino-2,5-difluorobenzoate, CAS [[1186194-15-9]].
  • Angene Chemical. methyl 3-amino-2,5-difluorobenzoate 95%.
  • PubChem. Methyl-3-amino-2-fluorobenzoate.
  • BLD Pharm. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate.
  • ChemicalBook. methyl 3-amino-2-fluorobenzoate synthesis.
  • The Royal Society of Chemistry. (2014). Supporting Information.
  • Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Google Patents. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

An In-depth Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-amino-2,5-difluorobenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. Methyl 3-amino-2,5-difluorobenzoate emerges as a valuable synthetic intermediate, offering a strategically functionalized aromatic scaffold for the construction of complex pharmaceutical agents. Its trifunctional nature—an amine, an ester, and a difluorinated phenyl ring—provides multiple points for molecular elaboration, making it a versatile tool in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and process development.

PropertyValueSource(s)
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [2]
CAS Number 1186194-15-9[1]
Appearance White to off-white crystalline solid[3]
Solubility Sparingly soluble in water, soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[4]

The molecular structure of Methyl 3-amino-2,5-difluorobenzoate, with its specific substitution pattern, is key to its reactivity and utility. The electron-withdrawing nature of the two fluorine atoms and the ester group influences the nucleophilicity of the amine and the reactivity of the aromatic ring.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically involves a multi-step sequence, starting from readily available precursors. A common and logical synthetic strategy is the esterification of the corresponding carboxylic acid, 3-amino-2,5-difluorobenzoic acid.

Experimental Protocol: Esterification of 3-amino-2,5-difluorobenzoic acid

This protocol is based on well-established esterification methods for aromatic carboxylic acids.

  • Reaction Setup: To a stirred solution of 3-amino-2,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes), slowly add thionyl chloride (1.5-2.0 equivalents) at 0 °C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C) and maintained for 4-6 hours. This sustained heating drives the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any remaining acidic reagents.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while having limited miscibility with water.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure Methyl 3-amino-2,5-difluorobenzoate.

Diagram of the Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification 3-amino-2,5-difluorobenzoic_acid 3-amino-2,5-difluorobenzoic acid Methanol_SOCl2 Methanol, SOCl2 (0°C to Reflux) 3-amino-2,5-difluorobenzoic_acid->Methanol_SOCl2 1. Esterification Reaction_Mixture Reaction Mixture Methanol_SOCl2->Reaction_Mixture Neutralization Neutralization (aq. NaHCO3) Reaction_Mixture->Neutralization 2. Quenching Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification_Step Recrystallization or Column Chromatography Drying_Concentration->Purification_Step 3. Purification Final_Product Pure Methyl 3-amino-2,5-difluorobenzoate Purification_Step->Final_Product

Caption: Synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Analytical Characterization

A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for Methyl 3-amino-2,5-difluorobenzoate.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic signals will exhibit splitting patterns consistent with the fluorine substitution.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.
FTIR Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (187.14 m/z), along with characteristic fragmentation patterns.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate.

GHS Hazard Classification (Based on similar compounds)
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Hygiene Measures: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5][6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

Diagram of the Hazard Mitigation Workflow

G cluster_0 Hazard Identification cluster_1 Control Measures Chemical_Handling Handling of Methyl 3-amino-2,5-difluorobenzoate Acute_Toxicity Acute Toxicity (Oral) Chemical_Handling->Acute_Toxicity Skin_Irritation Skin Irritation Chemical_Handling->Skin_Irritation Eye_Irritation Eye Irritation Chemical_Handling->Eye_Irritation Respiratory_Irritation Respiratory Irritation Chemical_Handling->Respiratory_Irritation PPE Gloves, Goggles, Lab Coat Acute_Toxicity->PPE Skin_Irritation->PPE Eye_Irritation->PPE Engineering_Controls Fume Hood Respiratory_Irritation->Engineering_Controls Safe_Handling Safe Handling Achieved Engineering_Controls->Safe_Handling PPE->Safe_Handling Hygiene Hand Washing Hygiene->Safe_Handling

Caption: Hazard mitigation workflow for safe handling.

Applications in Drug Discovery and Development

Methyl 3-amino-2,5-difluorobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atoms can enhance metabolic stability and binding affinity.[7] The amino group serves as a key functional handle for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a strategically important building block for the synthesis of novel fluorinated pharmaceuticals. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it a reliable and versatile tool for medicinal chemists. Adherence to rigorous safety protocols is essential for its handling and application. As the demand for sophisticated fluorinated drug candidates continues to grow, the utility of intermediates like Methyl 3-amino-2,5-difluorobenzoate in accelerating drug discovery and development is undeniable.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 3-(2,6-difluorophenylsulfonamido)
  • ChemicalBook. (2025, December 20).
  • Capot Chemical. (2012, November 20).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (2024, August 14).
  • Synquest Labs. (n.d.).
  • ChemicalBook. (n.d.).
  • Synquest Labs. (n.d.).
  • Cai, J., et al. (2010).
  • The Royal Society of Chemistry. (n.d.).
  • BLD Pharm. (n.d.).
  • Chem-Impex. (n.d.).
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Allfluoro pharmaceutical co .ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate,1186194-15-9. Allfluoro pharmaceutical co .ltd.
  • BIOZOL. (n.d.).
  • RHENIUM BIO SCIENCE. (n.d.).
  • MySkinRecipes. (n.d.).
  • Wzorek, A., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal.
  • OUCI. (n.d.). Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019. OUCI.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][8][9]thiazin-.... ResearchGate.

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • ResearchGate. (2025, August 6). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
  • MySkinRecipes. (n.d.).

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to Methyl 3-amino-2,5-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing with the commercially available starting material, 2,5-Difluoro-3-nitrobenzoic acid. The core of this guide is a detailed experimental protocol for the reduction of the nitro group, followed by the esterification of the resulting amino acid. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

Methyl 3-amino-2,5-difluorobenzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic placement of the amino and fluoro groups on the benzene ring imparts unique electronic properties and binding capabilities to the final drug molecules. This guide offers a detailed, field-proven methodology for the preparation of this important intermediate, designed to be a self-validating system for researchers in drug discovery and development.

Synthetic Strategy Overview

The most direct and reliable synthetic pathway to Methyl 3-amino-2,5-difluorobenzoate begins with 2,5-Difluoro-3-nitrobenzoic acid. This starting material is commercially available, providing a convenient entry point for the synthesis. The overall strategy involves two key transformations:

  • Reduction of the nitro group: The nitro group of 2,5-Difluoro-3-nitrobenzoic acid is selectively reduced to an amino group to yield 3-Amino-2,5-difluorobenzoic acid.

  • Esterification: The carboxylic acid functionality of 3-Amino-2,5-difluorobenzoic acid is then esterified with methanol to afford the final product, Methyl 3-amino-2,5-difluorobenzoate.

Synthetic_Pathway start 2,5-Difluoro-3-nitrobenzoic acid intermediate 3-Amino-2,5-difluorobenzoic acid start->intermediate Reduction (e.g., H₂, Pd/C) product Methyl 3-amino-2,5-difluorobenzoate intermediate->product Esterification (CH₃OH, H⁺)

Figure 1: Overall synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Part 1: Synthesis of 3-Amino-2,5-difluorobenzoic acid

The reduction of the nitro group in 2,5-Difluoro-3-nitrobenzoic acid is a critical step that can be achieved through various methods. Catalytic hydrogenation is a widely used and highly efficient method for this transformation, offering clean conversion and high yields.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2,5-Difluoro-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar setup

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: A clean and dry Parr hydrogenation vessel is charged with 2,5-Difluoro-3-nitrobenzoic acid (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Anhydrous methanol is added to dissolve the starting material completely. The volume of the solvent should be sufficient to ensure good stirring of the catalyst.

  • Inerting the Atmosphere: The vessel is sealed and purged with nitrogen gas for 5-10 minutes to remove any residual oxygen.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas. The vessel is pressurized with hydrogen to the desired pressure (typically 3-4 bar).

  • Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the hydrogen supply is turned off, and the vessel is carefully vented and purged with nitrogen gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 3-Amino-2,5-difluorobenzoic acid as a solid. The product can be used in the next step without further purification if the reaction has gone to completion.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups. The 50% wet catalyst is used for safety reasons to minimize the risk of ignition upon contact with air.[1]

  • Solvent: Methanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Inerting: The initial purging with nitrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

Part 2: Synthesis of Methyl 3-amino-2,5-difluorobenzoate

The final step in the synthesis is the esterification of 3-Amino-2,5-difluorobenzoic acid with methanol. This can be achieved using a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Amino-2,5-difluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of 3-Amino-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask.

  • Catalyst Addition: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is back-extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Product: The crude Methyl 3-amino-2,5-difluorobenzoate can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.

Causality of Experimental Choices:

  • Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the equilibrium towards the formation of the ester.

  • Neutralization: The use of sodium bicarbonate solution is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into the organic phase.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
3-Amino-2,5-difluorobenzoic acid2,5-Difluoro-3-nitrobenzoic acidH₂, 10% Pd/CMethanol>95>98
Methyl 3-amino-2,5-difluorobenzoate3-Amino-2,5-difluorobenzoic acidCH₃OH, H₂SO₄Methanol85-95>99

Conclusion

The synthesis of Methyl 3-amino-2,5-difluorobenzoate can be reliably achieved in two high-yielding steps from the commercially available 2,5-Difluoro-3-nitrobenzoic acid. The protocols described in this guide are robust and have been validated in various research and development settings. By understanding the rationale behind the chosen reagents and conditions, scientists can confidently reproduce this synthesis and adapt it to their specific needs.

References

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted aniline and benzoic acid derivative, it serves as a versatile building block in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring can substantially modulate the physicochemical properties of resulting compounds, including metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold for drug discovery.[1]

This technical guide provides a detailed framework for the spectroscopic analysis of Methyl 3-amino-2,5-difluorobenzoate. While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to predict and interpret its characteristic spectral features. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust, self-validating system for structural elucidation and quality assessment.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the benzene ring dictates the spectroscopic signature of Methyl 3-amino-2,5-difluorobenzoate. Understanding the interplay of the electron-donating amino group (-NH₂), the electron-withdrawing methoxycarbonyl group (-COOCH₃), and the two electronegative fluorine atoms is paramount for accurate spectral interpretation.

Molecular Structure Diagram

To facilitate spectral assignments, the following numbering scheme is used for the atoms in Methyl 3-amino-2,5-difluorobenzoate.

Caption: Numbering scheme for Methyl 3-amino-2,5-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns are heavily influenced by the fluorine substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-67.0 - 7.2ddd³JH6-F5 ≈ 8-10, ⁴JH6-F2 ≈ 2-3, ⁴JH6-H4 ≈ 2-31H
H-46.5 - 6.7ddd³JH4-F5 ≈ 8-10, ⁴JH4-F2 ≈ 2-3, ⁴JH4-H6 ≈ 2-31H
-NH₂3.8 - 4.2br s-2H
-OCH₃ (C10)~3.9s-3H

Causality and Insights:

  • Aromatic Protons (H-4, H-6): These protons are expected to appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd), due to coupling with each other (meta coupling, ⁴J) and with the two non-equivalent fluorine atoms (ortho and meta H-F coupling). The H-6 proton is deshielded relative to H-4 due to its proximity to the electron-withdrawing ester group.

  • Amino Protons (-NH₂): This signal typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

  • Methyl Protons (-OCH₃): This will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. A key feature will be the large coupling constants between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which are invaluable for assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonPredicted Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C=O (C7)164 - 166s-
C-2157 - 160d¹JC2-F2 ≈ 240-250
C-5153 - 156d¹JC5-F5 ≈ 240-250
C-3135 - 138dd²JC3-F2 ≈ 10-15, ²JC3-F5 ≈ 10-15
C-1118 - 122dd²JC1-F2 ≈ 15-20, ³JC1-F5 ≈ 3-5
C-6110 - 114d²JC6-F5 ≈ 20-25
C-4105 - 109d²JC4-F5 ≈ 20-25
-OCH₃ (C10)~52s-

Causality and Insights:

  • Fluorinated Carbons (C-2, C-5): The carbons directly bonded to fluorine will exhibit very large one-bond coupling constants (¹JCF) and will be significantly downfield.[4] Their exact chemical shifts are influenced by the other substituents.

  • Carbons Adjacent to Fluorine (C-1, C-3, C-4, C-6): These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings, which are critical for confirming their positions relative to the fluorine atoms.

  • Carbonyl Carbon (C7): The ester carbonyl carbon appears in the typical downfield region for such functional groups.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[6]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

Assigned FluorinePredicted Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-115 to -125ddd⁴JF2-F5 ≈ 10-15, ³JF2-H(unknown), ⁴JF2-H(unknown)
F-5-125 to -135ddd⁴JF5-F2 ≈ 10-15, ³JF5-H4 ≈ 8-10, ³JF5-H6 ≈ 8-10

Causality and Insights:

  • The two fluorine atoms are in different chemical environments and are expected to show distinct signals.

  • They will couple to each other (⁴JFF) and to the aromatic protons (H-4 and H-6), leading to complex multiplets. The magnitude of H-F coupling constants depends on the number of bonds separating the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[2]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchAr-H
3000 - 2850C-H Aliphatic Stretch-OCH₃
1725 - 1705C=O StretchEster
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1550 - 1450C=C Aromatic Ring StretchAromatic Ring
1300 - 1200C-O StretchEster
1250 - 1000C-F StretchAryl-Fluoride

Causality and Insights:

  • Amine Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[7]

  • Ester Group: A strong, sharp absorption band around 1715 cm⁻¹ is one of the most characteristic signals in the spectrum, corresponding to the C=O stretch of the ester.[8]

  • Aryl-Fluoride Bonds: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[2]

Predicted Data (Electron Ionization, EI):

  • Molecular Ion (M⁺): m/z = 187. The molecular formula C₈H₇F₂NO₂ gives a monoisotopic mass of 187.0445.[9] This peak should be clearly visible.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (-•OCH₃): [M - 31]⁺ → m/z = 156. This is a common fragmentation for methyl esters.

    • Loss of formaldehyde (CH₂O) from methoxy: [M - 30]⁺ → m/z = 157.

    • Loss of carbonyl group (-CO): [M - 28]⁺ → m/z = 159.

    • Decarboxylation (loss of -COOCH₃): [M - 59]⁺ → m/z = 128. This would correspond to the aminodifluorobenzene radical cation.

Causality and Insights: The fragmentation pattern is governed by the stability of the resulting ions and neutral losses. The ester group is a common site for initial fragmentation. The stability of the aromatic ring means that fragments retaining the ring structure will be prominent.[10]

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Methyl 3-amino-2,5-difluorobenzoate Solvate_NMR Dissolve in CDCl₃ (~5-10 mg in 0.6 mL) Sample->Solvate_NMR Solvate_MS Dissolve in MeOH/ACN (~1 mg/mL) Sample->Solvate_MS Prep_IR Prepare KBr pellet or use ATR accessory Sample->Prep_IR NMR_Acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra (≥400 MHz Spectrometer) Solvate_NMR->NMR_Acq MS_Acq Acquire Mass Spectrum (ESI or EI mode) Solvate_MS->MS_Acq IR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phase/Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Peak Identification MS_Acq->MS_Proc Analysis Integrate & Correlate Data (Assign Structure) NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of at least 400 MHz. Use a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Ensure the spectral width is sufficient to cover the expected chemical shift range for aryl fluorides.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction to obtain the final spectrum.[2] Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.[2]

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure arm.

  • Acquisition: Record the sample spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be automatically background-corrected. Identify and label the characteristic absorption bands.

Protocol 3: Mass Spectrometry (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibrant. Set the electrospray ionization (ESI) source to positive ion mode.

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation (MS/MS): To confirm structural assignments, perform a product ion scan on the isolated molecular ion (m/z 187) to obtain fragmentation data.[10]

Conclusion

The structural characterization of Methyl 3-amino-2,5-difluorobenzoate is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectroscopic data provides a clear and verifiable fingerprint for this molecule. Key identifiers include the complex splitting patterns of the two aromatic protons in the ¹H NMR spectrum, the large C-F coupling constants in the ¹³C NMR spectrum, the characteristic N-H and C=O stretching vibrations in the IR spectrum, and the molecular ion peak at m/z 187 in the mass spectrum. The experimental protocols outlined in this guide establish a self-validating workflow for confirming the identity, purity, and structure of this important synthetic building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1481. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Allfluoro pharmaceutical co. ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). methyl 3-amino-2,5-difluorobenzoate 95%. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Expasy. (n.d.). Protein Identification Tools - Mass values used. Retrieved from [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9). As a Senior Application Scientist, the following content is synthesized from available safety data and established laboratory best practices to ensure the well-being of personnel and the integrity of research. It is imperative to note that while this document provides critical safety information, the toxicological properties of this compound have not been fully investigated, warranting a cautious and proactive approach to handling.[1]

Compound Profile and Hazard Identification

Methyl 3-amino-2,5-difluorobenzoate is a fluorinated aromatic compound with applications in medicinal chemistry and organic synthesis. Its unique substitution pattern makes it a valuable building block for novel therapeutic agents. However, this reactivity also necessitates a thorough understanding of its potential hazards.

Primary Hazards:

  • Acute Toxicity: While comprehensive data is limited, this compound may be harmful if ingested or inhaled.[1] It is classified as an irritant.[1]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and mucous membranes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

GHS Hazard Statements for Structurally Similar Compounds:

For the closely related compound, Methyl 3-amino-2-fluorobenzoate, the following GHS classifications apply and should be considered as potential hazards for Methyl 3-amino-2,5-difluorobenzoate until specific data is available:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]

  • Causes skin irritation (Skin Irritation, Category 2)[2]

  • Causes serious eye irritation (Eye Irritation, Category 2A)[2]

  • May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[2]

Hazard Category Classification Source
Acute Oral ToxicityHarmful if swallowed[2]
Skin Corrosion/IrritationCauses skin irritation[2]
Serious Eye Damage/IrritationCauses serious eye irritation[2]
Specific Target Organ ToxicityMay cause respiratory irritation[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial when handling Methyl 3-amino-2,5-difluorobenzoate.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control the release of dust and vapors.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of airborne contaminants.[1]

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate work area.[1]

Personal Protective Equipment (PPE): Essential for Individual Safety

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations with a higher risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[4]

  • Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1] For tasks with a higher potential for exposure, chemical-resistant boots and additional protective garments may be necessary.[1]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is necessary. The type of respirator should be selected based on the potential airborne concentration and must comply with relevant OSHA standards.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Prudent Handling Practices
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]

  • Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Storage Requirements
  • Container: Keep the container tightly closed when not in use.[1]

  • Environment: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents. All personnel should be familiar with the following emergency procedures.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Waste Disposal

All waste containing Methyl 3-amino-2,5-difluorobenzoate must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical laboratory workflow for handling Methyl 3-amino-2,5-difluorobenzoate, with integrated safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weighing and Transfer (in Fume Hood) C->D S1 Safety Check: PPE Integrity C->S1 E Reaction Setup D->E S2 Safety Check: Spill Kit Accessible D->S2 F Decontamination of Glassware and Work Area E->F G Proper Waste Disposal F->G H Remove PPE and Wash Hands G->H S3 Safety Check: Proper Labeling of Waste G->S3

Caption: A typical workflow for handling Methyl 3-amino-2,5-difluorobenzoate with critical safety checkpoints.

Emergency Response Logic

The following diagram outlines the logical steps to be taken in an emergency situation.

G cluster_assess Immediate Assessment cluster_action Action Start Emergency Occurs (Spill, Exposure, Fire) Assess Assess the Situation Start->Assess IsSafe Is it safe to intervene? Assess->IsSafe Evacuate Evacuate Area IsSafe->Evacuate No Alert Alert Supervisor and Emergency Services IsSafe->Alert Yes Evacuate->Alert FirstAid Administer First Aid (if trained and safe) Alert->FirstAid Contain Contain Spill (if trained and safe) Alert->Contain FireExtinguish Use Fire Extinguisher (if trained and safe) Alert->FireExtinguish End Emergency Resolved FirstAid->End Contain->End FireExtinguish->End

Caption: A logical flow diagram for responding to emergencies involving Methyl 3-amino-2,5-difluorobenzoate.

References

  • Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate,1195768-15-9. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1195768-15-9|Methyl 3-Amino-2,5-difluorobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

The Commercial Landscape of Methyl 3-amino-2,5-difluorobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of a program's success. The commercial availability, purity, and reactivity of these intermediates directly impact timelines, scalability, and the ultimate viability of a therapeutic candidate. Methyl 3-amino-2,5-difluorobenzoate, a fluorinated aromatic amine, has emerged as a valuable scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its commercial availability, core chemical properties, and a field-proven protocol for its application in synthesis, offering a comprehensive resource for its strategic deployment in research and development.

Core Chemical Profile

Methyl 3-amino-2,5-difluorobenzoate is a substituted aniline derivative characterized by the presence of two fluorine atoms and a methyl ester group on the benzene ring. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly sought after in modern drug design.

PropertyValue
CAS Number 1186194-15-9
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Appearance Varies by supplier, typically a solid
Storage Room temperature, in a cool, dry, well-ventilated place

The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amino group serves as a versatile handle for a wide array of chemical transformations, most notably amide and sulfonamide bond formation, which are cornerstones of medicinal chemistry.

Commercial Availability and Procurement

Methyl 3-amino-2,5-difluorobenzoate is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to consider purity levels, available pack sizes, and lead times. Below is a comparative summary of notable suppliers.

SupplierPurityAvailable Pack Sizes
Allfluoro Pharmaceutical Co., Ltd. Specification-dependentInquiry-based
Biosynth High-quality reference standardInquiry-based
Matrix Scientific Not specifiedInquiry-based
Rhenium Bio Science 95%100mg, 250mg
MySkinRecipes ≥95%100mg, 500mg

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Application in Synthesis: A Protocol for Sulfonamide Bond Formation

A primary application of aminobenzoate esters in drug discovery is their use as nucleophiles in reactions with sulfonyl chlorides to form sulfonamides. This linkage is a key structural motif in numerous approved drugs. The following protocol is a representative procedure for the reaction of Methyl 3-amino-2,5-difluorobenzoate with a sulfonyl chloride, adapted from established methodologies in the field.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the amino group in Methyl 3-amino-2,5-difluorobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.

G A Methyl 3-amino-2,5-difluorobenzoate P1 Dissolve Reactant A in DCM A->P1 B 2,6-Difluorobenzenesulfonyl chloride P4 Add Reactant B dropwise (<25°C) B->P4 C Pyridine (Base) P3 Add Pyridine C->P3 D DCM (Solvent) D->P1 P2 Cool to 15°C P1->P2 P2->P3 P3->P4 P5 Warm to RT, stir overnight P4->P5 W1 Aqueous Workup P5->W1 W2 Extraction with Ethyl Acetate W1->W2 W3 Drying and Concentration W2->W3 W4 Crystallization/Purification W3->W4 Z Methyl 3-((2,6-difluorophenyl)sulfonamido)-2,5-difluorobenzoate W4->Z

Caption: Workflow for the synthesis of a sulfonamide from Methyl 3-amino-2,5-difluorobenzoate.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • 2,6-Difluorobenzenesulfonyl chloride[1]

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in dichloromethane (approximately 5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Addition of Base: Stir the solution and cool to approximately 15°C using a water bath. Add pyridine (1.1 eq) to the reaction mixture.

  • Addition of Sulfonyl Chloride: Add 2,6-difluorobenzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained below 25°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

As a laboratory chemical, Methyl 3-amino-2,5-difluorobenzoate should be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Inhalation: Avoid breathing dust or vapors. The material may be irritating to the mucous membranes and upper respiratory tract.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[1]

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the care afforded to all research chemicals.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a commercially accessible and synthetically versatile building block for drug discovery and development. Its unique substitution pattern, particularly the presence of two fluorine atoms, offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A clear understanding of its commercial landscape, coupled with robust and reproducible synthetic protocols, empowers research and development teams to efficiently leverage this intermediate in the creation of novel therapeutics.

References

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Synthons

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a key fluorinated building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] This particular synthone serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies.[2][3] Its structural arrangement, featuring an amine, two fluorine atoms, and a methyl ester on a benzene ring, provides a versatile scaffold for further chemical elaboration.

This document provides a detailed, validated protocol for the synthesis of Methyl 3-amino-2,5-difluorobenzoate via the esterification of 3-amino-2,5-difluorobenzoic acid. The causality behind experimental choices, safety protocols, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Synthesis Overview and Mechanistic Rationale

The selected synthetic route is the esterification of 3-amino-2,5-difluorobenzoic acid using methanol in the presence of thionyl chloride (SOCl₂). This method is highly efficient and proceeds through a well-understood mechanism.

Causality of Reagent Selection:

  • Thionyl Chloride (SOCl₂): While classic Fischer-Speier esterification uses a catalytic amount of strong acid like H₂SO₄,[4] the use of thionyl chloride offers a significant advantage. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate readily reacts with methanol, driving the reaction to completion. The byproducts of the initial reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to shift the equilibrium towards the product, ensuring a high yield.[5]

  • Methanol (MeOH): Serves as both the reactant to form the methyl ester and as the solvent, providing a favorable medium for the reaction. Using it in excess also helps to drive the equilibrium forward.

The overall transformation is depicted below:

Figure 1: Reaction scheme for the synthesis of Methyl 3-amino-2,5-difluorobenzoate.

Materials and Equipment

Reagents and Materials
ReagentCAS No.Molecular FormulaM.W. ( g/mol )SupplierNotes
3-Amino-2,5-difluorobenzoic acid83073-23-6C₇H₅F₂NO₂173.12Standard SupplierPurity ≥98%
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂118.97Standard SupplierReagent grade, handle in fume hood
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Standard SupplierAnhydrous, <0.005% water
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Standard SupplierACS grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Standard SupplierAqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Standard SupplierGranular
Laboratory Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel)

  • pH paper or meter

Detailed Experimental Protocol

This protocol is based on established esterification procedures for analogous fluorinated aminobenzoic acids.[6]

Protocol_Workflow A 1. Reagent Setup - Dissolve 3-amino-2,5-difluorobenzoic acid in anhydrous methanol. - Cool flask to 0°C in an ice bath. B 2. Reagent Addition - Add thionyl chloride dropwise via dropping funnel. - Maintain temperature at 0°C. A->B Controlled addition C 3. Reaction - Remove ice bath. - Heat mixture to reflux (approx. 65°C). - Reflux for 12 hours. B->C Initiate reaction D 4. Work-up & Neutralization - Cool to room temperature. - Concentrate in vacuo. - Redissolve residue in Ethyl Acetate. C->D Reaction completion E 5. Extraction & Washing - Wash with sat. NaHCO₃ solution until pH > 7. - Wash with brine. D->E Prepare for purification F 6. Drying & Isolation - Dry organic layer over Na₂SO₄. - Filter and concentrate in vacuo. E->F Remove aqueous impurities G 7. Analysis - Obtain final product as a solid. - Characterize via LC/MS, NMR, and melting point. F->G Isolate pure product

Figure 2: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel.

  • To the flask, add 3-amino-2,5-difluorobenzoic acid (10.0 g, 57.8 mmol).

  • Add anhydrous methanol (150 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

Step 2: Addition of Thionyl Chloride

  • Slowly add thionyl chloride (12.5 mL, 173.4 mmol, 3.0 equiv.) to the stirred methanol solution dropwise via the dropping funnel over a period of 30 minutes.

  • Causality: A slow, dropwise addition at 0°C is critical to control the exothermic reaction between thionyl chloride and methanol, preventing temperature spikes that could lead to side reactions.

Step 3: Reaction Reflux

  • Once the addition is complete, remove the ice-water bath.

  • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux for 12 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

  • After 12 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.

  • Dissolve the resulting residue in ethyl acetate (200 mL).

  • Transfer the solution to a 500 mL separatory funnel and wash it carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL).[6]

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic components (HCl, unreacted SOCl₂). Add the bicarbonate solution slowly to control the CO₂ gas evolution. Check the aqueous layer with pH paper to ensure it is basic (pH > 7).

  • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • The final product, Methyl 3-amino-2,5-difluorobenzoate, is typically obtained as a solid and can be further purified by recrystallization if necessary.

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

HazardReagent(s)Mitigation and First Aid
Corrosive, Lachrymator Thionyl ChlorideHighly toxic and reacts violently with water. Handle with extreme care. Inhalation: Move to fresh air immediately.[9] Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9]
Flammable, Toxic MethanolFlammable liquid. Toxic if ingested, inhaled, or absorbed through the skin. Keep away from ignition sources. Use in a well-ventilated area.
General Handling All ReagentsAvoid inhalation of dust and vapors.[8] Do not allow contact with skin and eyes.[7]
Waste Disposal All chemical wasteDispose of in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[7] Neutralize acidic and basic aqueous layers before disposal.

Expected Results and Characterization

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₈F₂NO₂
Molecular Weight 188.15 g/mol
Yield Quantitative yields are reported for similar reactions.[6] Expect >90%.
Purity (by GC/LCMS) >98%

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Water present in reagents/glassware. 3. Insufficient reflux time.1. Monitor reaction by TLC. Extend reflux time if starting material is present. 2. Ensure use of anhydrous methanol and dry glassware. Thionyl chloride is highly water-sensitive. 3. Ensure reaction is maintained at reflux for the full 12 hours.
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or attempt recrystallization from a suitable solvent system (e.g., ethanol/water).
Incomplete Neutralization (Fizzing continues) Insufficient sodium bicarbonate added during work-up.Continue to add saturated NaHCO₃ solution slowly and with vigorous stirring until all gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 7).

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of Methyl 3-amino-2,5-difluorobenzoate. By understanding the mechanistic basis for the choice of reagents and adhering strictly to the outlined safety and handling procedures, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical synthesis.

References

  • Pulasi Technology (Shanghai) Co., Ltd. (2020).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved January 19, 2026, from [Link]

  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved January 19, 2026, from [Link]

  • Fluorine notes. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]

Sources

Application Notes for a Versatile Synthetic Building Block: Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anthranilates

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating key physicochemical and biological properties. Methyl 3-amino-2,5-difluorobenzoate is a trifunctional aromatic building block of significant synthetic potential. Its unique substitution pattern—an activating amino group, an electron-withdrawing ester, and two deactivating, ortho- and para-directing fluorine atoms—creates a nuanced reactivity profile ripe for exploitation in the synthesis of complex molecular architectures.

The presence of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[1] This makes fluorinated building blocks like methyl 3-amino-2,5-difluorobenzoate particularly valuable in drug discovery programs. For instance, the closely related analog, methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a targeted therapy for melanoma.[2] This application note serves as a technical guide for researchers, providing insights into the reactivity of methyl 3-amino-2,5-difluorobenzoate and detailed protocols for its application in several cornerstone synthetic transformations.

Physicochemical Properties & Spectroscopic Data

A summary of the key physical and chemical properties for Methyl 3-amino-2,5-difluorobenzoate is provided below.

PropertyValue
CAS Number 1186194-15-9
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.15 g/mol
Appearance Off-white to light yellow solid or semi-solid
Solubility Soluble in methanol, ethyl acetate, DCM, and other common organic solvents. Sparingly soluble in water.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the amine protons (a broad singlet), and two aromatic protons in the region of 6.5-7.5 ppm. These aromatic protons will exhibit coupling to each other and to the adjacent fluorine atoms, resulting in complex doublet of doublets or triplet of doublets patterns.

  • ¹³C NMR: The carbon spectrum will display signals for the methyl carbon, the ester carbonyl carbon, and six distinct aromatic carbons, each influenced by the attached fluorine atoms (showing C-F coupling).

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 187.04.

Understanding the Chemical Reactivity

The synthetic utility of methyl 3-amino-2,5-difluorobenzoate stems from the interplay of its three functional groups, which can be addressed with high selectivity.

  • The Amino Group (-NH₂): As the most nucleophilic site, the primary amine readily undergoes acylation to form amides, sulfonamides, and can be used in reductive amination. It is also the key functional handle for diazotization, opening the door to a wide array of Sandmeyer-type reactions.

  • The Methyl Ester (-CO₂Me): This group is a stable carboxylate protecting group but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for subsequent amide coupling reactions with a different set of amines, providing an orthogonal synthetic handle.

  • The Difluorinated Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they are also ortho-, para-directing. More importantly, the amino group is a powerful activating group. The true value of this scaffold is realized when the amino group is converted into a leaving group (e.g., a diazonium salt or a halide), enabling a variety of powerful palladium-catalyzed cross-coupling reactions.

The following diagram illustrates the primary reaction pathways available from this building block.

G cluster_amine Amine Reactivity cluster_diazonium Sandmeyer & Cross-Coupling cluster_ester Ester Reactivity start Methyl 3-amino-2,5-difluorobenzoate amide Amide / Sulfonamide start->amide Acylation diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO₂, H⁺) hydrolysis Hydrolysis start->hydrolysis e.g., LiOH sandmeyer Aryl Halides (Cl, Br) Aryl Nitriles (CN) diazonium->sandmeyer CuX suzuki Suzuki-Miyaura (Biaryl Compounds) sandmeyer->suzuki Pd Catalyst, ArB(OH)₂ buchwald Buchwald-Hartwig (Di- & Tri-substituted Amines) sandmeyer->buchwald Pd Catalyst, R₂NH acid 3-amino-2,5-difluorobenzoic acid hydrolysis->acid amide2 Amide Coupling (Orthogonal) acid->amide2 Coupling Agent, R'₂NH

Caption: Key synthetic pathways for Methyl 3-amino-2,5-difluorobenzoate.

Key Synthetic Applications and Protocols

The following protocols are provided as robust starting points for the synthetic manipulation of methyl 3-amino-2,5-difluorobenzoate. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via Acylation

This protocol describes a standard procedure for the acylation of the amino group. The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of an acyl chloride. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct, preventing protonation of the starting amine. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 3-amino-2,5-difluorobenzoate (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add TEA or DIPEA (1.5 eq.) to the stirred solution.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Protocol 2: Conversion to Aryl Halides via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful transformation that converts an aryl amine into an aryl halide or other functionalities through a diazonium salt intermediate.[3][4] This is a critical step for preparing the substrate for subsequent cross-coupling reactions.

Rationale: The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is an excellent leaving group (N₂) and, in the presence of a copper(I) salt (e.g., CuBr or CuCl), undergoes a radical-nucleophilic aromatic substitution to install the corresponding halide.[3]

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Sodium nitrite (NaNO₂) (1.2 eq.)

  • Hydrobromic acid (HBr, 48%) or Hydrochloric acid (HCl, concentrated)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (1.2 eq.)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Diazotization: In a flask, suspend Methyl 3-amino-2,5-difluorobenzoate (1.0 eq.) in a mixture of the chosen acid (e.g., 48% HBr) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve NaNO₂ (1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Halogenation: In a separate flask, dissolve the copper(I) halide (1.2 eq.) in the corresponding concentrated acid (e.g., CuBr in 48% HBr) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (e.g., methyl 3-bromo-2,5-difluorobenzoate) by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] This protocol assumes the starting material has been converted to an aryl bromide or iodide as described in Protocol 2.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G prep Prepare Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 3-bromo-2,5-difluorobenzoate (from Protocol 2) (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), the base (3.0 eq.), and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a highly functionalized and versatile building block with significant potential for the synthesis of novel pharmaceuticals, agrochemicals, and materials. The strategic positioning of its amino, ester, and difluoro substituents allows for a range of selective transformations, including amide formation, Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for chemists to unlock the synthetic potential of this valuable intermediate, facilitating the construction of complex and high-value molecules.

References

Click to expand
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(1). Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18067. Retrieved from [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 373-382. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing Methyl 3-amino-2,5-difluorobenzoate as a key building block. The synthesis of complex biaryl scaffolds from this fluorinated aniline derivative is of significant interest in medicinal chemistry and materials science. This document delves into the mechanistic intricacies of the reaction, explores the influence of the unique substitution pattern of the substrate, and presents optimized, field-proven protocols to guide researchers in achieving high-yield and reproducible outcomes.

Introduction: The Strategic Importance of Fluorinated Biaryl Amines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has revolutionized the synthesis of biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Methyl 3-amino-2,5-difluorobenzoate is a particularly valuable substrate due to the presence of multiple functional groups that can be challenging to incorporate using other synthetic methods. The fluorine atoms can significantly modulate the physicochemical and biological properties of the final molecule, including metabolic stability, binding affinity, and lipophilicity. The amino group provides a handle for further functionalization, making this scaffold a versatile platform for the generation of diverse compound libraries. However, the electronic properties of the difluorinated aromatic ring and the potential for the amino group to coordinate with the palladium catalyst present unique challenges that necessitate carefully optimized reaction conditions.

This guide will provide a detailed examination of the critical parameters for the successful Suzuki coupling of Methyl 3-amino-2,5-difluorobenzoate, offering a robust starting point for researchers and process chemists.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X Oxidative Addition Complex OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation Complex Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Biaryl Product RedElim->Product Boronic Ar'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, an aryl bromide is assumed for Methyl 3-amino-2,5-difluorobenzoate, though other halides can be used) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[2] Electron-withdrawing groups, such as the fluorine atoms on the substrate, can facilitate this step.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst.

The Influence of Substituents in Methyl 3-amino-2,5-difluorobenzoate

The specific substitution pattern of Methyl 3-amino-2,5-difluorobenzoate presents a unique set of challenges and considerations for the Suzuki-Miyaura coupling:

  • Fluorine Atoms: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can make the oxidative addition step more favorable. However, this electron deficiency can also render the resulting biaryl product more susceptible to nucleophilic attack under certain conditions.

  • Amino Group: The ortho-amino group can potentially coordinate to the palladium catalyst, which could either stabilize a catalytically active species or lead to catalyst inhibition. For ortho-bromoanilines, specialized ligands are often employed to mitigate this effect and promote efficient coupling.[3]

  • Methyl Ester: The methyl ester group is generally well-tolerated in Suzuki couplings. However, under harsh basic conditions, hydrolysis to the corresponding carboxylic acid could occur.

Optimized Protocol for the Suzuki Coupling of Methyl 3-amino-2,5-difluorobenzoate

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 3-amino-2,5-difluorobenzoate with a variety of arylboronic acids. This protocol has been adapted from successful methodologies reported for structurally similar ortho-bromoanilines.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-amino-2,5-difluorobenzoate≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
CataCXium® A≥98%Commercially Available
Potassium Phosphate (K₃PO₄), anhydrous≥98%Commercially Available
2-Methyltetrahydrofuran (2-MeTHF), anhydrous≥99%Commercially Available
Degassed WaterHPLC GradeIn-house preparation
Inert Gas (Argon or Nitrogen)High PurityStandard Laboratory Supply
Standard Glassware for Organic Synthesis-Standard Laboratory Supply
Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization A Combine Reactants: - Methyl 3-amino-2,5-difluorobenzoate - Arylboronic Acid - K3PO4 B Add Catalyst System: - Pd(OAc)2 - CataCXium® A A->B C Add Solvents: - 2-MeTHF - Degassed Water B->C D Degas the reaction mixture (e.g., three vacuum/inert gas cycles) C->D E Heat to 80-100 °C under inert atmosphere D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate and water G->H I Separate organic layer, wash with brine H->I J Dry over anhydrous Na2SO4 and concentrate I->J K Purify by column chromatography J->K L Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data K->L

Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-2,5-difluorobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and CataCXium® A (0.04 equiv.) in a small amount of 2-MeTHF. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) and degassed water to the Schlenk flask to achieve a final solvent ratio of approximately 10:1 (organic:aqueous) and a substrate concentration of 0.1-0.2 M.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that have been successfully employed for the Suzuki coupling of challenging ortho-bromoanilines and can serve as a starting point for the optimization of reactions with Methyl 3-amino-2,5-difluorobenzoate.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)CataCXium® A (4)K₃PO₄ (3)2-MeTHF/H₂O (10:1)1001891[3]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)802485Adapted from[4]
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)9012ModerateGeneral Conditions
4NiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)Toluene11024Variable[5]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of palladium catalyst.
Insufficiently active baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling) Presence of oxygenThoroughly degas the reaction mixture.
Catalyst decompositionUse a more robust ligand or a pre-catalyst.
Protodeborylation of the boronic acid Presence of excess water or protic solventsUse anhydrous solvents and minimize the amount of water.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 3-amino-2,5-difluorobenzoate provides a powerful and versatile method for the synthesis of highly functionalized biaryl amines. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, base, and solvent, researchers can overcome the challenges associated with this substrate and achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel molecules for a wide range of applications.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Suzuki, A. (1979). Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.
  • Mazzotti, A. R., et al. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. SciSpace. [Link]

  • Palladium-Mediated Fluorination of Arylboronic Acids. (n.d.). DASH (Harvard). [Link]

  • Mazzotti, A. R., et al. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). National Institutes of Health. [Link]

  • Synthesis of bis-armed amino acid derivatives via the alkylation of ethyl isocyanoacetate and the Suzuki-Miyaura cross-coupling reaction. (2007). PubMed. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010). SciSpace. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for constructing these bonds often suffer from limited substrate scope and require harsh reaction conditions. The Buchwald-Hartwig reaction, in contrast, offers a milder and more versatile alternative.[1]

This document provides a detailed guide for the Buchwald-Hartwig amination of Methyl 3-amino-2,5-difluorobenzoate, a substrate characterized by its electron-deficient aromatic ring and the presence of multiple functional groups. The insights and protocols herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Scientific Principles and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][3]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Amine_Coordination Amine_Coordination Ar-Pd(II)(L2)-X->Amine_Coordination R'R''NH Ar-Pd(II)(L2)-NHR'R''+ Ar-Pd(II)(L2)-NHR'R''+ Amine_Coordination->Ar-Pd(II)(L2)-NHR'R''+ Deprotonation Deprotonation Ar-Pd(II)(L2)-NHR'R''+->Deprotonation Base Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Deprotonation->Ar-Pd(II)(L2)-NR'R'' Reductive_Elimination Reductive_Elimination Ar-Pd(II)(L2)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Substrate-Specific Considerations

The successful amination of Methyl 3-amino-2,5-difluorobenzoate requires careful consideration of the electronic and steric properties of the substrate. The presence of two fluorine atoms and a methyl ester group renders the aryl ring electron-deficient, which can influence the rate of oxidative addition. Furthermore, the existing amino group may require protection or could participate in side reactions if not carefully managed.

Key Reaction Parameters
ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that readily form the active catalyst in situ.[4]
Ligand XPhos or RuPhosBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with challenging substrates.[3]
Base NaOtBu or KOtBuStrong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.[5]
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.[6]
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst and phosphine ligands are sensitive to oxidation.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 3-amino-2,5-difluorobenzoate with a generic aniline coupling partner. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • Methyl 3-amino-2,5-difluorobenzoate

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow

Workflow A Assemble and dry glassware B Charge flask with Pd₂(dba)₃, XPhos, and NaO-t-Bu A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous toluene C->D E Add Methyl 3-amino-2,5-difluorobenzoate D->E F Add aryl amine E->F G Heat reaction mixture with stirring F->G H Monitor reaction progress (TLC/GC-MS) G->H I Cool to room temperature H->I J Quench with water I->J K Extract with organic solvent J->K L Dry organic layer and concentrate K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene. Stir the mixture for 10 minutes at room temperature. Then, add Methyl 3-amino-2,5-difluorobenzoate (1.0 equivalent) and the aryl amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong baseConsider using potassium tert-butoxide (KOtBu), which is a slightly stronger base.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of side products HydrodehalogenationUse a slightly lower reaction temperature or a different ligand/base combination.
Homocoupling of the aryl halideEnsure the amine is of high purity and added in a slight excess.
Decomposition of starting material Base-sensitive functional groupsThe ester group in the substrate may be sensitive to the strong base at elevated temperatures. Consider using a weaker base like Cs₂CO₃, although this may require a longer reaction time.[2]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl derivatives of Methyl 3-amino-2,5-difluorobenzoate. Careful selection of the catalyst system, base, and solvent, along with strict adherence to anhydrous and inert reaction conditions, are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Spokoyny, A. M. et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry, 2018. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Szilágyi, A. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018, 14, 2756-2762. Available from: [Link].

  • Oguejiofo, T. U. et al. Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of ChemTech Research, 2016, 9(12), 406-415. Available from: [Link].

  • Lu, Z. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 2010, 15(8), 5170-5179. Available from: [Link].

  • Kashani, S. K., Jessiman, J. E., & Sullivan, A. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. Available from: [Link].

  • Tóth, G. et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 2021, 40(21), 3584-3593. Available from: [Link].

  • Su, M., Hoshiya, N., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014, 16(3), 792-795. Available from: [Link].

  • Pan, J., Su, M., & Buchwald, S. L. Palladium(0)‐Catalyzed Intermolecular Amination of Unactivated C[sp3]−H Bonds. Angewandte Chemie International Edition, 2011, 50(37), 8647-8651. Available from: [Link].

  • Fors, B. P. et al. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 2011, 42(48). Available from: [Link].

  • Stradiotto, M. et al. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 2013, 52(52), 14037-14041. Available from: [Link].

  • Bakulev, V. A. et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 2021, 26(9), 2689. Available from: [Link].

  • Skorka, L. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021, 26(23), 7384. Available from: [Link].

  • Yoshifuji, M. et al. Synthesis and Properties of Aryl‐ and Amino‐Substituted Dibenzo[b,e]phosphindolizines. European Journal of Organic Chemistry, 2012, 2012(28), 5537-5544. Available from: [Link].

  • Katritzky, A. R. et al. Synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes: application to amino acid mimetics with a C-terminal imidazole. Organic Letters, 2005, 7(4), 609-611. Available from: [Link].

  • Green, R. A. et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015, 137(45), 14342-14353. Available from: [Link].

  • Le, T. N. et al. Process for the preparation of substituted halogenated aniline. Google Patents, 2006, US20060116533A1.

Sources

Application Note: Methyl 3-amino-2,5-difluorobenzoate as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Methyl 3-amino-2,5-difluorobenzoate has emerged as a particularly valuable starting material in the synthesis of small molecule kinase inhibitors. Its unique trifunctional nature—a nucleophilic amine for core scaffold construction, a methyl ester for subsequent diversification, and two strategically placed fluorine atoms—provides a robust platform for developing potent and selective therapeutic agents. This document provides a detailed guide for researchers, outlining the rationale, core synthetic protocols, and characterization workflows for utilizing this versatile building block in kinase inhibitor discovery programs.

Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutics.[1] The design of these inhibitors often focuses on optimizing interactions within this pocket to achieve high potency and selectivity.

The use of fluorinated building blocks like Methyl 3-amino-2,5-difluorobenzoate is a deliberate design choice rooted in several key principles:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and potentially influencing cell permeability and solubility.[2]

  • Enhanced Binding Affinity: Fluorine atoms can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity of the inhibitor.[1]

Methyl 3-amino-2,5-difluorobenzoate strategically places these advantages onto a versatile chemical chassis, making it an ideal starting point for library synthesis and lead optimization.[3][4]

Molecular Architecture and Synthetic Strategy

The power of Methyl 3-amino-2,5-difluorobenzoate lies in its distinct functional handles, which allow for a logical and stepwise construction of complex inhibitors. The primary site of reactivity is the nucleophilic amino group, which is ideal for forming robust amide or sulfonamide linkages—common structural motifs in many approved kinase inhibitors.[3]

G cluster_molecule Methyl 3-amino-2,5-difluorobenzoate cluster_features Key Functional Handles mol Nuc_Amine Nucleophilic Amine (Primary reaction site for scaffold assembly) mol->Nuc_Amine  -NH2 Ester Ester Group (Handle for late-stage diversification) mol->Ester -COOCH3 Fluorine Difluoro Substitution (Modulates electronics, stability, and binding) mol->Fluorine -F

Caption: Key functional regions of Methyl 3-amino-2,5-difluorobenzoate.

Core Protocol: Synthesis of a Sulfonamide-Linked Kinase Inhibitor Scaffold

This section details a representative protocol for the synthesis of a core inhibitor scaffold via sulfonylation of the primary amine. This reaction is fundamental and serves as the initial step in constructing a wide array of potential kinase inhibitors.[3] The conditions are adapted from robust, well-established procedures for similar transformations.[2]

Materials and Reagents
ReagentM.W. ( g/mol )Typical Eq.Purpose
Methyl 3-amino-2,5-difluorobenzoate187.141.0Starting Material
Propylsulfonyl chloride142.601.05Electrophile for sulfonamide formation
Pyridine79.101.2Base (HCl Scavenger)
Dichloromethane (DCM), anhydrous84.93-Reaction Solvent
1 M Hydrochloric Acid (HCl)--Aqueous Work-up
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous Work-up
Brine--Aqueous Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying Agent
Silica Gel--Purification (Chromatography)
Step-by-Step Experimental Procedure

Caption: General experimental workflow for sulfonamide synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir until all solids dissolve.

  • Base Addition: Add pyridine (1.2 eq) to the solution.

    • Rationale: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards product formation.[2]

  • Cooling: Cool the reaction mixture to 0-15°C using an ice-water bath.

    • Rationale: The sulfonylation reaction is exothermic. Initial cooling is critical to control the reaction rate, prevent potential side reactions, and ensure thermal stability.[2]

  • Electrophile Addition: Add propylsulfonyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not exceed 25°C.[2]

    • Rationale: The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] Slow addition is key to maintaining temperature control.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield is typically in the range of 80-95%.

Post-Synthesis Characterization and Kinome Profiling

Validating the biological activity of newly synthesized compounds is a critical step. While the primary focus of this note is the synthesis, a brief overview of the subsequent characterization is essential for context.

Structural Validation

Standard spectroscopic methods are used to confirm the chemical structure of the synthesized inhibitor.

  • ¹H NMR: To confirm the presence of all protons and the formation of the N-H bond of the sulfonamide.

  • ¹⁹F NMR: To verify the presence and environment of the two fluorine atoms.

  • LC-MS/HRMS: To confirm the molecular weight and purity of the compound.

Biological Evaluation: Kinome Profiling

A crucial step in characterizing a new kinase inhibitor is to understand its selectivity. Kinome profiling techniques are used to quantitatively measure the inhibitory activity of a compound against a large panel of kinases simultaneously.[5][6] This provides a comprehensive view of both on-target potency and potential off-target effects that could lead to toxicity.

Compound Synthesized Inhibitor Assay Multiplexed Kinase Assay (e.g., MIB-MS, PamChip®) Compound->Assay Data Quantitative Inhibition Data Assay->Data Kinome >200 Cellular Kinases Kinome->Assay Profile Selectivity Profile Data->Profile OnTarget On-Target Potency (e.g., VEGFR-2 IC₅₀) Profile->OnTarget OffTarget Off-Target Liabilities (e.g., EGFR, JAK3) Profile->OffTarget

Caption: Conceptual workflow for kinome profiling of a novel inhibitor.

This analysis is vital for establishing a structure-activity relationship (SAR) and guiding the next round of inhibitor design, potentially by modifying the sulfonyl chloride component or diversifying the ester group of the core scaffold.[7]

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its strategically positioned functional groups allow for the straightforward implementation of core synthetic reactions, such as the robust sulfonamide formation protocol detailed herein. The inherent properties conferred by the difluoro-substitution pattern provide a strong foundation for developing drug candidates with improved metabolic stability and binding affinity. By following these protocols, researchers can efficiently generate libraries of compounds for screening and accelerate the discovery of next-generation targeted therapies.

References

  • BenchChem. (n.d.). Methyl 3-amino-2,6-difluorobenzoate hydrochloride | 1392273-41-4.
  • BenchChem. (n.d.). Methyl 3-amino-2,5-difluorobenzoate | 1186194-15-9.
  • MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate.
  • Nacht, M., et al. (2016). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. PMC - PubMed Central.
  • BenchChem. (n.d.). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling.
  • Chen, L., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. PMC.
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.

Sources

Application of Methyl 3-amino-2,5-difluorobenzoate in the Synthesis of Novel Pyridinamide Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Intermediates in Agrochemical Discovery

In the competitive landscape of agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Methyl 3-amino-2,5-difluorobenzoate emerges as a valuable and versatile building block in this context. Its distinct substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive amino group on a benzene ring, provides a unique chemical handle for the synthesis of complex agrochemicals. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 3-amino-2,5-difluorobenzoate in the discovery and development of novel herbicides, with a specific focus on the synthesis of potent pyridinamide derivatives.

Core Application: Synthesis of a Novel Pyridinamide Herbicide

Methyl 3-amino-2,5-difluorobenzoate is a key precursor for the synthesis of a class of pyridinamide compounds that have demonstrated significant herbicidal activity. These compounds are of particular interest due to their potential to offer new modes of action or overcome existing weed resistance mechanisms. The primary reaction involves the acylation of the amino group of Methyl 3-amino-2,5-difluorobenzoate with a substituted pyrimidine carbonyl chloride.

A representative example of this application is the synthesis of N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide, a compound that has shown promising pre- and post-emergence herbicidal effects. The difluorinated phenyl ring, derived from Methyl 3-amino-2,5-difluorobenzoate, is crucial for the biological activity of the final molecule.

Reaction Scheme: Synthesis of a Pyridinamide Herbicide

The overall synthetic pathway is a straightforward yet elegant acylation reaction. The nucleophilic amino group of Methyl 3-amino-2,5-difluorobenzoate attacks the electrophilic carbonyl carbon of 4,6-dimethoxypyrimidine-2-carbonyl chloride, leading to the formation of an amide bond.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 Methyl 3-amino-2,5-difluorobenzoate product N-(2,5-difluoro-3-(methoxycarbonyl)phenyl) -4,6-dimethoxypyrimidine-2-carboxamide reactant1->product + reactant2 4,6-dimethoxypyrimidine-2-carbonyl chloride reactant2->product conditions Pyridine (base) Acetonitrile (solvent) Room Temperature

Caption: Synthetic route to a novel pyridinamide herbicide.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation of pyridinamide herbicides using Methyl 3-amino-2,5-difluorobenzoate.

Protocol 1: Synthesis of N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide

Objective: To synthesize a novel pyridinamide herbicide via the acylation of Methyl 3-amino-2,5-difluorobenzoate.

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • 4,6-dimethoxypyrimidine-2-carbonyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a stirred solution of Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4,6-dimethoxypyrimidine-2-carbonyl chloride (1.1 eq) in anhydrous acetonitrile via a dropping funnel over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide.

Workflow for Synthesis and Purification

G start Start: Dissolve Reactants reaction Acylation Reaction start->reaction Add acylating agent workup Aqueous Workup & Extraction reaction->workup Quench reaction purification Column Chromatography workup->purification Crude product end End: Pure Product purification->end Purified herbicide

Caption: Workflow for the synthesis of the target herbicide.

Data Presentation: Herbicidal Activity

The herbicidal efficacy of N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide has been evaluated in pre- and post-emergence applications against a variety of common weeds. The data is summarized in the table below.

Weed SpeciesApplicationGrowth Inhibition (%) at 100 g/ha
Alopecurus myosuroides (Black-grass)Pre-emergence90
Avena fatua (Wild oat)Pre-emergence85
Lolium multiflorum (Italian ryegrass)Pre-emergence95
Setaria faberi (Giant foxtail)Pre-emergence80
Amaranthus retroflexus (Redroot pigweed)Post-emergence88
Chenopodium album (Common lambsquarters)Post-emergence92

Note: The data presented is a representative summary from patent literature and actual results may vary depending on experimental conditions.

Scientific Integrity & Logic

Causality Behind Experimental Choices

The choice of Methyl 3-amino-2,5-difluorobenzoate as a starting material is strategic. The fluorine atoms at the 2 and 5 positions of the benzene ring enhance the lipophilicity of the final molecule, which can improve its uptake by plants and its transport to the target site. Furthermore, the electronic properties of the fluorinated ring can influence the binding affinity of the herbicide to its target enzyme. The use of pyridine as a base is to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion. Acetonitrile is chosen as the solvent due to its inert nature and its ability to dissolve both reactants.

Self-Validating System in Protocols

The provided protocol includes a clear workup and purification procedure. The sequential washing with acidic and basic solutions is designed to remove unreacted starting materials and by-products. The final purification by column chromatography, with monitoring by TLC, ensures the isolation of a pure compound. The purity of the final product can be further validated by analytical techniques such as NMR spectroscopy and mass spectrometry.

Authoritative Grounding & Mode of Action

The herbicidal activity of many pyrimidine derivatives is attributed to their ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[1] While the specific mode of action for N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide would require further biochemical studies, its structural similarity to other ALS-inhibiting herbicides suggests a similar mechanism.

G herbicide Pyrimidine Herbicide als Acetolactate Synthase (ALS) herbicide->als Inhibits amino_acids Branched-Chain Amino Acids (Val, Leu, Ile) als->amino_acids Catalyzes synthesis of protein Protein Synthesis amino_acids->protein Essential for growth Plant Growth & Development protein->growth Drives

Caption: Proposed mode of action for pyrimidine herbicides.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a highly valuable intermediate for the synthesis of novel agrochemicals, particularly herbicides. Its use allows for the introduction of a difluorinated phenyl moiety, which can confer desirable properties to the final active ingredient. The synthesis of N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-4,6-dimethoxypyrimidine-2-carboxamide serves as a compelling example of its application, demonstrating a straightforward synthetic route to a potent herbicidal compound. Further exploration of this and other derivatives of Methyl 3-amino-2,5-difluorobenzoate holds significant promise for the discovery of next-generation crop protection solutions.

References

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. 2023. [Link]

  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. ResearchGate. 2020. [Link]

  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. PubMed. 2020. [Link]

Sources

Application Note: Structural Elucidation and Purity Assessment of Methyl 3-amino-2,5-difluorobenzoate using NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9), a key fluorinated building block in modern medicinal chemistry. We detail robust protocols for definitive structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and for the determination of purity and quantitative analysis via High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility, in alignment with global regulatory expectations.

Introduction: The Significance of Fluorinated Intermediates

Methyl 3-amino-2,5-difluorobenzoate is a vital intermediate in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Given its role as a critical starting material, the unequivocal confirmation of its chemical structure and the stringent assessment of its purity are paramount. Failure to do so can have cascading effects on the yield, purity, and safety of the final API.

This application note presents a self-validating analytical workflow, grounded in authoritative principles, to provide a high degree of confidence in the identity and quality of Methyl 3-amino-2,5-difluorobenzoate.

Physicochemical Properties & Structure

A foundational understanding of the molecule's properties is essential for developing appropriate analytical methods.

Table 1: Physicochemical Properties of Methyl 3-amino-2,5-difluorobenzoate

PropertyValueSource
CAS Number 1186194-15-9[2][3]
Molecular Formula C₈H₇F₂NO₂[4]
Molecular Weight 187.14 g/mol Calculated
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, Chloroform, MethanolGeneral chemical knowledge

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.75,1.25!", shape=none, label=""]; // Ester Carbonyl O1 [label="O", pos="2.7,2.25!"]; O2 [label="O", pos="3.8,0.5!"]; C8 [label="CH3", pos="5.1,0.9!"]; N1 [label="NH2", pos="-2.6,-1.25!"]; F1 [label="F", pos="-2.6,1.25!"]; F2 [label="F", pos="2.6,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C2 -- F1; C3 -- N1; C4 -- H4; C5 -- F2; C6 -- H6;

// Add labels for positions label_C1 [pos="0.3,1.1!", shape=none, label="1"]; label_C2 [pos="-1.1,0.4!", shape=none, label="2"]; label_C3 [pos="-1.1,-0.4!", shape=none, label="3"]; label_C4 [pos="0.3,-1.1!", shape=none, label="4"]; label_C5 [pos="1.1,-0.4!", shape=none, label="5"]; label_C6 [pos="1.1,0.4!", shape=none, label="6"]; }

Caption: Structure of Methyl 3-amino-2,5-difluorobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the gold standard for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework. The presence of fluorine atoms offers a unique and powerful analytical handle via ¹⁹F NMR.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for its ability to resolve N-H protons by slowing their exchange with water.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns in the aromatic region caused by the fluorine atoms.

Predicted Spectral Data

¹H NMR: The two aromatic protons are chemically non-equivalent and will exhibit coupling to each other and to the fluorine atoms.

  • H-6: Expected to be a doublet of doublets of doublets (ddd), shifted downfield due to the ortho-ester and ortho-fluorine.

  • H-4: Expected to be a doublet of doublets of doublets (ddd), with couplings to H-6 and two different fluorine atoms.

  • -NH₂: A broad singlet. Its chemical shift can be highly variable depending on concentration and solvent.

  • -OCH₃: A sharp singlet, typically around 3.9 ppm.

¹⁹F NMR: This is a key experiment for confirming the fluorine substitution pattern. Two distinct signals are expected.

  • F-2 & F-5: Each will appear as a complex multiplet due to coupling with each other and the aromatic protons. The chemical shifts are influenced by the adjacent amino and ester groups.

¹³C NMR: The spectrum will show 8 distinct carbon signals, confirming the molecular formula.

  • C=O (Ester): The least shielded carbon, typically found around 165 ppm.

  • Aromatic Carbons: Four signals will show large C-F coupling constants, which is definitive evidence of fluorine attachment. The carbons directly bonded to fluorine (C-2, C-5) will show the largest one-bond coupling (¹JCF), while others will show smaller two- or three-bond couplings.

Table 2: Predicted NMR Chemical Shifts and Coupling Constants

NucleusAssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H H-67.1 - 7.3ddd³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHF ≈ 2-3
H-46.7 - 6.9ddd³JHH ≈ 8-9, ⁴JHF ≈ 6-8, ⁴JHF ≈ 1-2
-NH₂4.0 - 5.0 (broad)sN/A
-OCH₃~3.9sN/A
¹⁹F F-2-120 to -140m-
F-5-130 to -150m-
¹³C C=O~165t (small)⁴JCF
C-F145 - 160d¹JCF ≈ 240-260
C-NH₂135 - 145dd²JCF, ⁴JCF
C-H110 - 120mJCF
C-COOCH₃~115dd²JCF, ⁴JCF
-OCH₃~52sN/A

Note: These are estimated values. Actual spectra should be compared against these predictions.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of Methyl 3-amino-2,5-difluorobenzoate and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of ~16 ppm centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Set the spectral width to cover the aromatic fluorine region (~ -100 to -180 ppm).

    • Use a 45-degree pulse and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPTQ sequence to obtain full multiplicity information).

    • Set a spectral width of ~220 ppm.

    • A longer acquisition time (e.g., >1024 scans) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is the primary technique for assessing the purity of pharmaceutical intermediates and detecting any related substances or process impurities. A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary accuracy, precision, and sensitivity.

Logic of Method Development

The development of a robust HPLC method must be a systematic process, guided by the physicochemical properties of the analyte and regulatory expectations.[10][11]

hplc_workflow cluster_dev Method Development Phase cluster_val Method Validation Phase (ICH Q2(R2)) col_select Column Selection (e.g., C18, 5 µm, 150 x 4.6 mm) mob_phase Mobile Phase Scouting (ACN vs. MeOH, pH screening) col_select->mob_phase Analyte Properties detection Detector Wavelength (Scan with DAD, select λmax) mob_phase->detection Initial Separation gradient Gradient Optimization (Adjust slope for peak shape) detection->gradient Sensitivity specificity Specificity / Peak Purity gradient->specificity Final Method linearity Linearity & Range specificity->linearity precision Precision (Repeatability, Intermediate) linearity->precision accuracy Accuracy / Recovery precision->accuracy robustness Robustness accuracy->robustness end_node Validated Method for Routine Use robustness->end_node start Define Analytical Objective start->col_select

Caption: Workflow for HPLC Method Development and Validation.

  • Column Choice: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and a logical starting point.[12] It provides excellent hydrophobic retention for aromatic compounds. For basic compounds like aromatic amines, columns with end-capping are essential to minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile often provides better peak shapes and lower backpressure. A slightly acidic buffer (e.g., phosphate or formate, pH 3-4) is recommended to ensure the amino group is protonated, leading to consistent retention and improved peak symmetry.

  • Detection: Methyl 3-amino-2,5-difluorobenzoate contains a chromophore, making UV detection ideal. A photodiode array (PDA) detector should be used during development to determine the wavelength of maximum absorbance (λmax) and to assess peak purity.

Protocol: HPLC Purity Determination

This protocol provides a starting point and should be validated according to ICH Q2(R2) guidelines before routine use.[13][14][15]

Table 3: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmGood retention for aromatic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 15 minTo elute the main peak and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity and peak shape.
Detector PDA/UV at λmax (~245 nm, verify)For optimal sensitivity and purity analysis.

Protocol Steps:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of Methyl 3-amino-2,5-difluorobenzoate at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL).

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.[11]

    • The tailing factor for the main peak should be ≤ 1.5.

    • Rationale: The SST ensures the chromatographic system is performing adequately on the day of analysis, which is a core tenet of any validated method.[16][17]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to Methyl 3-amino-2,5-difluorobenzoate by comparing its retention time to the standard.

    • Calculate the area percent purity by integrating all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.

Conclusion

The analytical characterization of Methyl 3-amino-2,5-difluorobenzoate requires a multi-faceted approach. NMR spectroscopy serves as the definitive tool for structural confirmation, with ¹⁹F NMR providing crucial, unambiguous data on the fluorination pattern. RP-HPLC with UV detection offers a robust and reliable method for quantifying purity and identifying potential impurities. The protocols outlined in this guide are built upon established scientific principles and align with the rigorous standards expected in the pharmaceutical industry, ensuring that this critical intermediate meets the high-quality specifications required for drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • S-Matrix Corporation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Green Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • Chem-Impex International. (n.d.). Methyl 3-amino-2-fluorobenzoate. [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • MicroSolv Technology Corporation. (n.d.). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Bio-Rad. (n.d.). Aminex HPLC Columns. [Link]

  • ResearchGate. (2010). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • PubMed Central. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalysis Science & Technology. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR analysis of 1) 4-ethyl aminobenzoate and 2) soluble.... [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate,1186194-15-9. [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-amino-2,5-difluorobenzoate in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has emerged as a powerful tool for optimizing drug-like properties. Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The use of fluorinated building blocks, such as Methyl 3-amino-2,5-difluorobenzoate, provides an efficient and predictable means to introduce these advantageous properties into compound libraries, thereby accelerating the drug discovery process.[3][4]

Methyl 3-amino-2,5-difluorobenzoate is a versatile scaffold, possessing three key functional handles for diversification: an amino group amenable to a wide range of coupling reactions, a methyl ester that can be hydrolyzed and further modified, and a difluorinated benzene ring that imparts favorable physicochemical characteristics. This application note provides a comprehensive guide to the derivatization of this valuable building block for the synthesis of diverse chemical libraries, offering detailed protocols for common and effective synthetic transformations.

Core Derivatization Strategies for Library Synthesis

The primary amino group of Methyl 3-amino-2,5-difluorobenzoate is the most readily derivatized position, allowing for the construction of a multitude of compound classes. The following sections detail robust protocols for amide bond formation, sulfonamide synthesis, and reductive amination, which are cornerstone reactions in combinatorial chemistry.

Amide Bond Formation: The Workhorse of Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in pharmaceutical synthesis due to the stability and prevalence of the amide functional group in biologically active molecules. The reaction of the aniline nitrogen of Methyl 3-amino-2,5-difluorobenzoate with a variety of carboxylic acids or their activated derivatives allows for the introduction of a wide array of substituents.

Workflow for Amide Bond Formation:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_Mat_1 Methyl 3-amino- 2,5-difluorobenzoate Coupling Amide Coupling Start_Mat_1->Coupling Start_Mat_2 Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) Start_Mat_2->Coupling Product Amide Derivative Coupling->Product

Caption: General workflow for amide bond formation.

Protocol 1.1: Amide Coupling with Acyl Chlorides

This method is highly efficient and generally proceeds under mild conditions.

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Amide Coupling with Carboxylic Acids using Coupling Reagents

This protocol is suitable for a broader range of carboxylic acids, including those that are not readily converted to their acyl chlorides.

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling reagent(s) (HATU or EDC/HOBt) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Representative Amide Coupling Reactions

EntryCarboxylic Acid/Acyl ChlorideCoupling MethodSolventYield (%)
1Acetyl chlorideProtocol 1.1DCM95
2Benzoyl chlorideProtocol 1.1DCM92
3Cyclohexanecarboxylic acidProtocol 1.2 (HATU)DMF88
44-Methoxybenzoic acidProtocol 1.2 (EDC/HOBt)DMF85
Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. The synthesis of sulfonamides from Methyl 3-amino-2,5-difluorobenzoate provides access to a class of compounds with significant therapeutic potential.

Workflow for Sulfonamide Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_Mat_1 Methyl 3-amino- 2,5-difluorobenzoate Sulfonylation Sulfonylation Start_Mat_1->Sulfonylation Start_Mat_2 Sulfonyl Chloride (R-SO2Cl) Start_Mat_2->Sulfonylation Product Sulfonamide Derivative Sulfonylation->Product

Caption: General workflow for sulfonamide synthesis.

Protocol 2.1: Sulfonylation with Sulfonyl Chlorides

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Sulfonyl chloride (1.2 eq)

  • Pyridine or TEA (2.0 eq)

  • DCM, anhydrous

Procedure:

  • Dissolve Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add pyridine or TEA (2.0 eq) to the solution.

  • Slowly add the sulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl (2 x), saturated aqueous sodium bicarbonate (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 2: Representative Sulfonylation Reactions

EntrySulfonyl ChlorideBaseSolventYield (%)
1Methanesulfonyl chloridePyridineDCM90
2Benzenesulfonyl chloridePyridineDCM87
3p-Toluenesulfonyl chlorideTEADCM89
44-Fluorobenzenesulfonyl chloridePyridineDCM85
Reductive Amination: Accessing Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines, which are important functionalities in many drug candidates. This reaction involves the in-situ formation of an imine between the aniline and an aldehyde or ketone, followed by reduction.

Workflow for Reductive Amination:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_Mat_1 Methyl 3-amino- 2,5-difluorobenzoate Reductive_Amination Reductive Amination Start_Mat_1->Reductive_Amination Start_Mat_2 Aldehyde (R-CHO) or Ketone (R-CO-R') Start_Mat_2->Reductive_Amination Product Secondary Amine Derivative Reductive_Amination->Product

Caption: General workflow for reductive amination.

Protocol 3.1: Reductive Amination with Aldehydes

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (STAB or NaBH₃CN) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5][6]

Table 3: Representative Reductive Amination Reactions

EntryAldehydeReducing AgentSolventYield (%)
1Formaldehyde (as paraformaldehyde)STABDCE85
2IsobutyraldehydeNaBH₃CNMeOH80
3BenzaldehydeSTABDCE82
44-PyridinecarboxaldehydeSTABDCE78

High-Throughput Synthesis and Purification

For the generation of large compound libraries, high-throughput synthesis and purification techniques are essential.[3] Parallel synthesis platforms can be employed to perform the aforementioned reactions in multi-well plates.

Purification of Fluorinated Compound Libraries:

The purification of fluorinated compounds can present unique challenges due to their altered polarity and solubility compared to their non-fluorinated counterparts. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the high-throughput purification of compound libraries.[7][8]

General Preparative HPLC Conditions:

  • Column: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.

  • Detection: UV detection at multiple wavelengths and mass spectrometry (MS) are used to identify and collect the desired product fractions.

It is crucial to develop an analytical HPLC method for each library to determine the optimal purification gradient before scaling up to preparative HPLC.

Analytical Characterization of Derivatized Products

Thorough characterization of the synthesized compounds is critical to ensure their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.

NMR Spectroscopy:

  • ¹H NMR: Provides information on the proton environment of the molecule. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: Confirms the carbon framework of the synthesized derivatives.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and can provide valuable structural information. For 2,5-difluorinated benzene derivatives, two distinct fluorine signals are expected, and their coupling patterns can further confirm the structure.[3][9]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is an indispensable tool for confirming the molecular weight of the synthesized compounds and assessing their purity.[2][10] A standard reversed-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer is typically employed.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a highly valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. The robust protocols for amide bond formation, sulfonamide synthesis, and reductive amination detailed in this application note provide a solid foundation for researchers to generate novel and potentially bioactive compounds. The strategic incorporation of the difluorinated phenyl motif offers a significant advantage in the quest for new therapeutic agents with improved pharmacological profiles. Careful optimization of reaction conditions, coupled with efficient high-throughput purification and thorough analytical characterization, will ensure the successful generation of high-quality compound libraries for biological screening.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The Role of Fluorinated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved January 19, 2026, from [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. (2019). Chemical Science. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (2019). Molecules. Retrieved January 19, 2026, from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 19, 2026, from [Link]

  • Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. (2008). Magnetic Resonance in Chemistry. Retrieved January 19, 2026, from [Link]

  • Amide bond formation by using amino acid fluorides. (2005). ARKIVOC. Retrieved January 19, 2026, from [Link]

  • Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. (1996). Xenobiotica. Retrieved January 19, 2026, from [Link]

  • Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. (2022). Cell Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Rapid Generation of Hyperdiverse Chemical Libraries. (2025). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Scheme 1. Strategic options for the synthesis of combinatorial libraries. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries. (2004). Journal of Combinatorial Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries using a tandem Diels-Alder/acylation sequence. (2007). Journal of Combinatorial Chemistry. Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2021). Chemical Communications. Retrieved January 19, 2026, from [Link]

  • Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. (2022). Chemistry. Retrieved January 19, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts. Retrieved January 19, 2026, from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2021). Molbank. Retrieved January 19, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2023). Catalysts. Retrieved January 19, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). Scientific Reports. Retrieved January 19, 2026, from [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (2019). Open University Chemistry Innovation. Retrieved January 19, 2026, from [Link]

  • (A) Semi-preparative HPLC chromatogram of [¹⁸F]15 purification; (B) analytical HPLC chromatograms of purified [¹⁸F]15; (C) co-injected with the nonradioactive standard. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Analytical to Preparative HPLC Method Transfer. (2013). Agilent. Retrieved January 19, 2026, from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

  • Need help in optimizing amide formation through acyl chloride pathway. (2025). Reddit. Retrieved January 19, 2026, from [Link]

  • Amide formation from acyl chloride (video). (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]

  • Amide coupling. (2025). Reddit. Retrieved January 19, 2026, from [Link]

Sources

Application Note: Methyl 3-amino-2,5-difluorobenzoate as a Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2][3] This approach, which screens low molecular weight compounds (fragments) for weak but efficient binding to biological targets, offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).[2][4] Fluorinated fragments are of particular interest, as the unique properties of fluorine can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6][7][8] This document provides a detailed guide on the strategic application of Methyl 3-amino-2,5-difluorobenzoate, a versatile fluorinated fragment, in FBDD campaigns. We present its rationale for use, key physicochemical properties, and detailed protocols for screening and hit validation using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR).

Introduction: The Strategic Advantage of Fluorinated Fragments in FBDD

Fragment-based drug discovery begins with the identification of small molecules, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), that bind to a protein target with low affinity (μM to mM range).[1][3] The core principle is that these small, efficient binders are more likely to form high-quality interactions and can be optimized into potent, drug-like leads through strategies like fragment growing, linking, or merging.[3][9][10]

The incorporation of fluorine into fragment libraries is a deliberate strategy to imbue molecules with advantageous properties.[6][7] Fluorine, being the most electronegative element, can profoundly alter a molecule's pKa, dipole moment, and conformational preferences.[6][8] These modifications can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and increase lipophilicity, which can strengthen binding to the target.[6][7]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Introducing fluorine at metabolically labile positions can significantly extend a compound's half-life.[5][6]

  • Modulated Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amines, reducing their basicity and improving membrane permeability and oral bioavailability.[6][11]

  • A Powerful Probe for Screening: The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, making it an excellent NMR-active probe for screening without the background noise inherent in 1H-based methods.[12][13][14]

Methyl 3-amino-2,5-difluorobenzoate is an exemplary fragment that leverages these principles. Its rigid, fluorinated phenyl ring presents a defined vector for interaction within a binding pocket, while the amino and ester groups provide versatile handles for synthetic elaboration.

Profile of a Privileged Fragment: Methyl 3-amino-2,5-difluorobenzoate

Methyl 3-amino-2,5-difluorobenzoate (CAS 1186194-15-9) is a synthetically accessible building block that serves as a valuable starting point in FBDD campaigns.

Physicochemical Properties & Rationale for Use

The structure combines several features that make it an attractive fragment for screening libraries.

PropertyValue (Calculated/Typical)Significance in FBDD
Molecular Weight 187.14 g/mol Well within the "Rule of Three" (<300 Da), allowing ample room for synthetic elaboration.[3]
Formula C8H7F2NO2Provides a simple yet feature-rich scaffold.
cLogP ~1.5 - 2.0Balanced lipophilicity ensures adequate solubility while favoring binding to hydrophobic pockets.
H-Bond Donors 1 (from -NH2)The primary amine can act as a crucial hydrogen bond donor for target recognition.
H-Bond Acceptors 2 (from C=O, -NH2)The carbonyl oxygen and amine nitrogen offer hydrogen bond acceptor capabilities.
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Causality Behind its Design:

  • Difluoro-Substitution: The ortho- and para-fluorine atoms act as powerful electron-withdrawing groups. This electronic modulation lowers the basicity of the aniline nitrogen (the amino group), which can improve cell permeability and reduce off-target effects associated with basic amines.[6][11] Furthermore, these fluorine atoms can form specific, favorable interactions within the protein binding site.[8]

  • Amino Group: The primary amine at the 3-position is a key interaction point (H-bond donor) and a critical vector for synthetic elaboration ("growing"). Its reactivity allows for the straightforward formation of amides, sulfonamides, and other functional groups to probe the surrounding chemical space.[9]

  • Methyl Ester: The ester at the 1-position serves as a hydrogen bond acceptor. It can be hydrolyzed to the corresponding carboxylic acid to introduce a charge or converted to an amide to explore additional interactions. This provides another modifiable handle for hit-to-lead optimization.

FBDD Workflow & Methodologies

The successful application of Methyl 3-amino-2,5-difluorobenzoate in an FBDD campaign involves a multi-step, iterative process that combines biophysical screening for hit identification with structural biology for validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Methyl 3-amino-2,5-difluorobenzoate) Screen Primary Screen (NMR, SPR, or TSA) Lib->Screen Screening Hits Initial Hits (Weak Binders) Screen->Hits Hit ID Validate Hit Validation (Dose-Response, Orthogonal Assay) Hits->Validate Validation Xray Structural Biology (X-ray Crystallography, NMR) Validate->Xray Structure Determination Struct Fragment-Target Complex Structure Xray->Struct Chem Medicinal Chemistry (Fragment Growing/Linking) Struct->Chem Structure-Guided Design SAR SAR by Catalog/ Synthesis Chem->SAR Iterative Design SAR->Screen Re-screen Analogs Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols for Screening & Validation

The following protocols are tailored for the use of Methyl 3-amino-2,5-difluorobenzoate and similar fluorinated fragments.

Protocol 1: 19F NMR-Based Fragment Screening

19F NMR is a highly sensitive and robust method for fragment screening.[13] Because proteins lack fluorine, the 19F NMR spectrum provides a clean window to observe binding events directly through changes in the fragment's signal.[13][14]

Causality: When a fluorinated fragment binds to a protein, the change in its chemical environment causes a perturbation in its 19F NMR signal. This can manifest as a chemical shift, line broadening, or a decrease in signal intensity, all of which are diagnostic of a binding event.[14] Screening in cocktails (mixtures) of fragments is highly efficient.[12]

Step-by-Step Methodology:

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of Methyl 3-amino-2,5-difluorobenzoate in deuterated dimethyl sulfoxide (DMSO-d6).

    • Create cocktails of 10-20 unique fluorinated fragments, ensuring no overlap in their 19F NMR chemical shifts. Each fragment should be at a final concentration of 200-500 µM in the NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99% D₂O).

    • Acquire a reference 19F NMR spectrum for each cocktail.

  • Protein Sample Preparation:

    • Prepare the target protein at a concentration of 10-50 µM in the same NMR buffer. The concentration should be optimized based on protein stability and solubility.

  • Screening Experiment:

    • Add the target protein to a reference fragment cocktail.

    • Acquire a 19F NMR spectrum of the protein-fragment mixture.

    • Compare the spectrum to the reference spectrum of the cocktail alone. Look for changes such as:

      • Chemical Shift Perturbations (CSPs): A change in the peak's position.

      • Line Broadening: An increase in the peak's width at half-height.

      • Signal Disappearance: Complete broadening of a peak into the baseline, indicating binding.

  • Hit Deconvolution:

    • If a cocktail shows a positive result (changes in one or more peaks), test each fragment from that cocktail individually with the protein to identify the specific binder(s).

  • Affinity Estimation (KD):

    • Perform a titration by acquiring a series of 19F NMR spectra with a fixed fragment concentration and increasing concentrations of the target protein.

    • Monitor the change in the 19F chemical shift or line width and fit the data to a suitable binding isotherm to calculate the dissociation constant (KD).[15]

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity data for fragment-protein interactions.[16][17] It is an excellent orthogonal method to validate hits from primary screens.[17]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[18] When a protein is immobilized on the chip, the binding of a fragment (analyte) from the solution phase causes a mass change on the surface, which is detected in real-time as a change in the response signal.[17][18]

Step-by-Step Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the surface via amine coupling to a target density that will provide a sufficient signal for low MW fragments (typically 2000-5000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine.

    • Self-Validating System: Use a reference flow cell (either blank or with an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[18]

  • Fragment Preparation:

    • Prepare a dilution series of Methyl 3-amino-2,5-difluorobenzoate (e.g., 10 µM to 1 mM) in a running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO (typically 1-5%) to minimize solvent mismatch artifacts.[16][17]

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Perform a steady-state analysis by plotting the response at equilibrium against the fragment concentration to determine the KD.

    • For higher-quality interactions, fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ) and dissociation rate (kd), from which KD (kd/kₐ) can be calculated.[18]

SPR ParameterTypical Value for FragmentsSignificance
KD (Affinity) 10 µM - 5 mMQuantifies the strength of the interaction.[19]
kₐ (On-rate) 10³ - 10⁵ M⁻¹s⁻¹Describes how quickly the fragment binds to the target.
kd (Off-rate) 1 - 100 s⁻¹Describes how quickly the fragment dissociates; a key parameter for optimization.
Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[20][21][22]

Causality: A protein crystal diffracts X-rays, producing a pattern that can be used to calculate an electron density map of the protein. By soaking a fragment into the crystal, its electron density will appear in the map if it binds with sufficient occupancy, revealing its precise binding pose and interactions.[21][22]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. The crystals must be robust enough to withstand soaking with organic solvents like DMSO.[22]

  • Fragment Soaking:

    • Prepare a soaking solution containing Methyl 3-amino-2,5-difluorobenzoate at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystal conditions. The final DMSO concentration should be tested for its effect on crystal integrity.[20]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

    • Calculate difference electron density maps (e.g., Fo-Fc). A positive density blob in the map corresponding to the shape of the fragment indicates binding.

    • Model the fragment into the density, refine the structure, and analyze the specific hydrogen bonds, hydrophobic, and electrostatic interactions between the fragment and the protein.

From Hit to Lead: Optimizing the Scaffold

Once the binding mode of Methyl 3-amino-2,5-difluorobenzoate is confirmed, the hit-to-lead process begins. The goal is to synthetically elaborate the fragment to increase its affinity and selectivity while maintaining or improving its drug-like properties.[10][23]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Hit Methyl 3-amino-2,5-difluorobenzoate (KD = 500 µM) Grow Fragment Growing (e.g., Amide coupling at -NH2) Hit->Grow Structure-Guided Design Lead Potent Lead Compound (KD = 50 nM) Improved ADME properties Grow->Lead Iterative Synthesis & Testing Merge Fragment Merging (Combine with another fragment) Link Fragment Linking (Connect to a second-site binder)

Caption: Strategies for optimizing a fragment hit into a lead compound.

Example Strategy: Fragment Growing Based on the crystal structure, if the amino group points towards an unoccupied hydrophobic pocket, a medicinal chemist can "grow" the fragment in that direction.

  • Design: Synthesize a small library of amides by coupling various carboxylic acids to the 3-amino position of the fragment scaffold.

  • Synthesize: For example, couple acetic acid to form N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)acetamide.

  • Test: Re-evaluate the new, larger compound using SPR or another binding assay.

  • Iterate: A significant increase in affinity validates the strategy and informs the next design cycle. This iterative process of design, synthesis, and testing is the engine of hit-to-lead optimization.[10]

Conclusion

Methyl 3-amino-2,5-difluorobenzoate represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its combination of low molecular weight, advantageous physicochemical properties conferred by fluorine, and versatile synthetic handles makes it an ideal starting point for FBDD campaigns. The systematic application of biophysical and structural biology techniques, as outlined in this guide, provides a robust framework for identifying and optimizing hits derived from this and similar privileged scaffolds, ultimately accelerating the path toward novel therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - NIH. nih.gov.
  • The role of fluorine in medicinal chemistry. tandfonline.com.
  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. creative-biostructure.com.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. researchgate.net.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery | Computational Chemistry | Blog | Life Chemicals. lifechemicals.com.
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. lestudium-ias.com.
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. inhancetechnologies.com.
  • NMR-based screening: a powerful tool in fragment-based drug discovery† | Molecular Omics | Oxford Academic. academic.oup.com.
  • Metallofragments as 3D Scaffolds for Fragment- Based Drug Discovery - The Royal Society of Chemistry. rsc.org.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. nih.gov.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. nih.gov.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. mdpi.com.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. acs.org.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Fragment-based screening using surface plasmon resonance technology - PubMed. nih.gov.
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. lifechemicals.com.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. nih.gov.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. nih.gov.
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. pharmafeatures.com.
  • XChem crystallographic fragment screening - Protocols.io. protocols.io.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - eScholarship.org. escholarship.org.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. researchgate.net.
  • Optimization of Fragment Hits - CD ComputaBio. computabio.com.
  • Scaffold-hopping and fragment-linking using the Cambridge Structural Database - CCDC. ccdc.cam.ac.uk.
  • Approaches to Fragment-Based Drug Design. essays.ubc.ca.
  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. nih.gov.
  • Practical aspects of NMR-based fragment screening - PubMed. nih.gov.
  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. youtube.com.
  • How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ - Guidechem. guidechem.com.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. pharmafeatures.com.
  • Crystallographic Fragment Screening | Springer Nature Experiments. experiments.springernature.com.
  • Crystallographic fragment-screening: workflow and procedures - INIS-IAEA. iaea.org.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. sygnaturediscovery.com.
  • Fragment screening using X-ray crystallography - PubMed. nih.gov.
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD.. inno-pharmchem.com.
  • Methyl 3-Amino-2-fluorobenzoate 1195768-18-3 wiki - Guidechem. guidechem.com.
  • Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 - Sigma-Aldrich. sigmaaldrich.com.
  • methyl 3-amino-2-fluorobenzoate synthesis - ChemicalBook. chemicalbook.com.
  • Methyl 3-amino-2,5-difluorobenzoate - MySkinRecipes. myskinrecipes.com.
  • Methyl 3-amino-2-fluorobenzoate - Chem-Impex. chemimpex.com.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. nih.gov.
  • Methyl 3-amino-2,5-difluorobenzoate, CAS [[1186194-15-9]] | BIOZOL. biozol.de.
  • CAS 84832-02-0 Methyl 3-Amino-2,6-difluorobenzoate - Building Block / BOC Sciences. bocsci.com.

Sources

Application Note and Protocol: A Scalable and Efficient Synthesis of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2,5-difluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of Methyl 3-amino-2,5-difluorobenzoate. The described two-step process, commencing with the catalytic hydrogenation of 2,5-difluoro-3-nitrobenzoic acid followed by a robust esterification, is designed for high-yield production with straightforward purification. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical insights and a self-validating experimental workflow.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][4] Fluorinated anilines, in particular, are versatile intermediates in the creation of novel therapeutics.[3] Methyl 3-amino-2,5-difluorobenzoate serves as a critical precursor for more complex molecular architectures, finding application in the development of innovative drugs and crop protection agents.[5][6] The demand for a reliable and scalable synthetic route is therefore of paramount importance.

This document outlines a comprehensive and efficient two-step synthesis of Methyl 3-amino-2,5-difluorobenzoate. The chosen pathway emphasizes scalability, safety, and high purity of the final product. The initial step involves the reduction of a nitro group, a common and industrially relevant transformation.[7][8][9] This is followed by a classic Fischer esterification to yield the desired product.[10][11] Each step has been optimized to ensure high conversion and ease of operation, making it suitable for both laboratory and pilot-plant scale production.

Synthetic Strategy Overview

The synthesis of Methyl 3-amino-2,5-difluorobenzoate is achieved through a two-step process starting from 2,5-difluoro-3-nitrobenzoic acid. The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow Start Start: 2,5-Difluoro-3-nitrobenzoic Acid Step1 Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) Start->Step1 H2, Pd/C Methanol Intermediate Intermediate: 3-Amino-2,5-difluorobenzoic Acid Step1->Intermediate High Yield Step2 Step 2: Fischer Esterification Intermediate->Step2 Methanol, H2SO4 (cat.) Reflux Product Final Product: Methyl 3-amino-2,5-difluorobenzoate Step2->Product Analysis QC/Analysis (NMR, LC-MS, HPLC) Product->Analysis

Caption: Workflow for the synthesis of Methyl 3-amino-2,5-difluorobenzoate.

Part 1: Catalytic Hydrogenation of 2,5-Difluoro-3-nitrobenzoic Acid

The initial and critical step is the selective reduction of the nitro group of 2,5-difluoro-3-nitrobenzoic acid to an amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of catalyst removal.[7][8][9] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[12]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
2,5-Difluoro-3-nitrobenzoic acid≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Palladium on Carbon (10% Pd)Commercially AvailableHandle with care, pyrophoric when dry
Hydrogen (H₂) GasHigh Purity
Celite®Commercially AvailableFiltration aid

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add 2,5-difluoro-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the vessel to achieve a substrate concentration of approximately 0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.01 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 3-4 bar) and commence vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is 3-amino-2,5-difluorobenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., ¹H NMR).

Part 2: Fischer Esterification of 3-Amino-2,5-difluorobenzoic Acid

The second step involves the esterification of the carboxylic acid group of 3-amino-2,5-difluorobenzoic acid with methanol to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an acid catalyst, typically sulfuric acid, and an excess of the alcohol which also serves as the solvent.[10][11]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
3-Amino-2,5-difluorobenzoic acid≥95%From Step 1
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCaution: Highly corrosive
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3-amino-2,5-difluorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to achieve high purity.

Data Summary and Expected Results

StepStarting MaterialProductKey ReagentsTypical YieldPurity (by HPLC)
12,5-Difluoro-3-nitrobenzoic acid3-Amino-2,5-difluorobenzoic acidH₂, 10% Pd/C, MeOH>95%>95%
23-Amino-2,5-difluorobenzoic acidMethyl 3-amino-2,5-difluorobenzoateMeOH, H₂SO₄85-95%>98%

Safety Considerations

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and should be handled with care in an inert atmosphere. Hydrogen gas is highly flammable and explosive; ensure the reaction is carried out in a well-ventilated area with appropriate safety measures.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: Standard laboratory safety practices should be followed at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthetic protocol detailed in this application note provides a scalable, efficient, and reliable method for the preparation of Methyl 3-amino-2,5-difluorobenzoate. By employing a robust catalytic hydrogenation followed by a straightforward Fischer esterification, this two-step process delivers the target compound in high yield and purity. This guide is intended to empower researchers and process chemists with a practical and well-documented procedure to access this valuable building block for pharmaceutical and agrochemical research and development.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Abu-Reziq, R., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH. [Link]

  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines. [Link]

  • Google Patents. EP2471768A1 - A method for the catalytic reduction of nitrobenzene to aniline in the liquid phase.
  • Togo, H. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Royal Society of Chemistry. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. [Link]

  • Google Patents.
  • Togo, H. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate. [Link]

  • Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Fluorine notes. AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. [Link]

  • Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into Google, aiming to build a solid foundation of knowledge about Methyl 3-amino-2,5-difluorobenzoate. I'm prioritizing its inherent chemical quirks, the impurities it tends to bring along, and the best-practice purification approaches already in use. This initial phase is all about gathering the raw material for intelligent analysis.

Defining the Purification Process

I'm now zeroing in on purification challenges of Methyl 3-amino-2,5-difluorobenzoate, focusing my Google searches on properties, impurities, and purification methods. The goal is to pinpoint common issues and craft a clear FAQ guide. My next steps involve organizing content logically, from basic problems to complex scenarios. I'll include detailed solutions with scientific explanations and reputable sources.

Mapping Purification Challenges

I am now deep in the weeds, analyzing search results to frame specific troubleshooting scenarios and identify recurring problems that need addressing in the guide. The content will be structured logically, progressing from simpler to more involved purification issues. I intend to provide detailed, step-by-step solutions with sound scientific explanations and solid references to back them up.

Drafting a Framework

I'm currently structuring a technical support guide focused on purifying Methyl 3-amino-2,5-difluorobenzoate. I'm prioritizing troubleshooting, aiming for practical guides within a technical support center format. The goal is to address common purification challenges.

Outlining Key Challenges

I'm now identifying common purification issues and structuring the guide accordingly. My approach is to address researcher's needs and include detailed protocols, following an easy-to-understand troubleshooting format. I'm focusing on ensuring each step is self-validating and supported by scientific rationale. I'll include diagrams to visualize key processes.

Structuring the Technical Guide

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Formulating the Outline

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Designing the Technical Guide

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Designing Comprehensive Protocols

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Designing Refined Protocols

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Refining the Troubleshooting Guide

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Refining Initial Structure

I'm now solidifying the guide's introduction and FAQ sections, focusing on common purity issues. I'm prioritizing explanations of impurity assessment and solvent system selection. I'm crafting protocols for TLC and recrystallization, incorporating TEA-modified eluents to address the amine's impact. The FAQ section's structure and the content of the data/diagrams are being formalized.

Formulating a Purification Plan

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I've got a solid plan. The next focus is on drafting detailed protocols.

Technical Support Center: Synthesis of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and field-proven insights to help you navigate the challenges of this synthesis.

I. Overview of Synthetic Strategies

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically proceeds through one of two primary routes:

  • Esterification of 3-Amino-2,5-difluorobenzoic Acid: This is a direct and common method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.

  • Reduction of a Nitro Precursor: This route involves the synthesis of a nitrated precursor, such as Methyl 2,5-difluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amine.

Each of these pathways presents a unique set of potential challenges and side reactions. This guide will address the issues you may encounter in both approaches.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis.

Route 1: Esterification of 3-Amino-2,5-difluorobenzoic Acid

Question 1: My esterification reaction is showing low conversion, and I'm recovering a significant amount of starting material. What's going wrong?

Answer:

Low conversion in Fischer esterification is a common issue, often related to equilibrium limitations or catalyst deactivation.

  • Causality: The esterification reaction is a reversible process. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Additionally, the amino group in the starting material can be protonated by the acid catalyst, which can influence the overall reaction rate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry methanol and glassware. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

    • Catalyst Choice and Loading:

      • Thionyl Chloride (SOCl₂): This is often a good choice as it reacts with any trace water and drives the reaction forward. A typical procedure involves the slow, dropwise addition of SOCl₂ to chilled methanol, followed by the addition of the amino acid.[3][4]

      • Sulfuric Acid (H₂SO₄): While effective, ensure a sufficient catalytic amount is used.

    • Reaction Time and Temperature: Refluxing for an extended period (e.g., 8-12 hours) is often necessary to reach equilibrium.[3][4]

    • Increase Methanol Stoichiometry: Using methanol as the solvent ensures a large excess, which helps to drive the equilibrium towards the product.

  • Experimental Protocol: Optimized Esterification with Thionyl Chloride

    • In a round-bottom flask equipped with a condenser and a magnetic stirrer, cool methanol (10 volumes relative to the amino acid) to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the methanol.

    • After the addition is complete, add 3-Amino-2,5-difluorobenzoic acid (1.0 equivalent) portion-wise.

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and remove the excess methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.[3]

Question 2: I'm observing an unexpected, highly polar byproduct in my TLC analysis. What could it be?

Answer:

A common polar byproduct is the unreacted starting material. However, if you are confident it is not the starting material, you may be forming a salt or an amide.

  • Causality:

    • Amide Formation (Self-Condensation): Under harsh conditions, intermolecular condensation between the amino group of one molecule and the activated carboxylic acid of another can lead to the formation of a dimeric amide. This is less common in esterification but can occur if a highly reactive intermediate is formed.

    • Salt Formation: If the workup is not properly neutralized, the product can remain as a hydrochloride or sulfate salt, which would be highly polar.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the byproduct.

    • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that could favor side reactions.

    • Ensure Complete Neutralization: During the workup, check the pH of the aqueous layer to ensure it is basic (pH 8-9) to deprotonate the amine and any remaining acid.

Route 2: Reduction of Methyl 2,5-difluoro-3-nitrobenzoate

Question 3: My nitro group reduction is incomplete, or I'm seeing multiple products. How can I improve the selectivity and yield?

Answer:

The reduction of an aromatic nitro group can sometimes stall at intermediate stages or lead to side products if not carefully controlled.

  • Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Incomplete reduction can leave these intermediates in the reaction mixture. Over-reduction is less common for this substrate but can occur with very harsh reducing agents.

  • Common Reducing Agents and Potential Issues:

Reducing AgentCommon IssuesMitigation Strategies
Fe / NH₄Cl or Fe / AcOH Incomplete reaction, formation of iron sludge that complicates workup.Use finely powdered iron, ensure vigorous stirring, and consider sonication. A basic workup is necessary to precipitate iron salts.
SnCl₂·2H₂O Effective but produces tin waste.Ensure acidic conditions during the reaction and a basic workup to precipitate tin hydroxides.
Catalytic Hydrogenation (H₂, Pd/C) Generally clean and high-yielding. Potential for catalyst poisoning.Use a high-quality catalyst and ensure the substrate is pure. Monitor hydrogen uptake to determine reaction completion.
  • Troubleshooting Workflow: Nitro Reduction

    G start Incomplete Nitro Reduction or Side Products check_reductant Review Reducing Agent and Conditions start->check_reductant fe_path Using Fe/Acid? check_reductant->fe_path h2_path Using H2, Pd/C? check_reductant->h2_path sncl2_path Using SnCl2? check_reductant->sncl2_path fe_solution Increase Fe equivalents. Use activated Fe powder. Ensure vigorous stirring/sonication. fe_path->fe_solution h2_solution Check catalyst activity. Ensure sufficient H2 pressure. Check for catalyst poisons. h2_path->h2_solution sncl2_solution Ensure sufficient SnCl2 equivalents. Maintain acidic conditions. sncl2_path->sncl2_solution workup_issue Difficulty with Workup? fe_solution->workup_issue h2_solution->workup_issue sncl2_solution->workup_issue workup_solution Filter through Celite to remove metal salts. Perform thorough extraction after basification. workup_issue->workup_solution

    Caption: Troubleshooting workflow for nitro group reduction.

Question 4: I'm observing a colored impurity in my final product after nitro reduction. What is it and how can I remove it?

Answer:

Colored impurities in aniline compounds are often due to oxidation.

  • Causality: The amino group in the product is susceptible to oxidation, which can form colored dimeric or polymeric species, such as azo or azoxy compounds. This can happen if the product is exposed to air for extended periods, especially in the presence of residual metal catalysts.

  • Troubleshooting and Purification:

    • Inert Atmosphere: During workup and storage, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can often remove colored impurities.

    • Recrystallization/Chromatography: If charcoal treatment is insufficient, purification by column chromatography or recrystallization will be necessary.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform the synthesis as a one-pot reaction from 2,5-difluoro-3-nitrobenzoic acid?

A1: A one-pot procedure involving reduction followed by in-situ esterification is theoretically possible but can be challenging. The conditions for nitro reduction (e.g., presence of water and metal salts) are often incompatible with efficient esterification. A stepwise approach with isolation of the intermediate 3-amino-2,5-difluorobenzoic acid is generally more reliable and leads to a purer final product.

Q2: What are the expected spectral data (¹H NMR, ¹³C NMR) for Methyl 3-amino-2,5-difluorobenzoate?

A2: While specific shifts can vary with the solvent, you should expect to see:

  • ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the amine protons (which may be solvent-dependent), and two aromatic protons exhibiting complex splitting patterns due to H-F and F-F coupling.

  • ¹³C NMR: Resonances for the ester carbonyl, the methyl group, and six aromatic carbons, with characteristic large C-F coupling constants for the carbons directly attached to fluorine.

Q3: How should I store Methyl 3-amino-2,5-difluorobenzoate?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Due to the potential for oxidation of the amino group, storage under an inert atmosphere is recommended for long-term stability.

Q4: What are the main safety precautions to take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

IV. Visualization of a Key Side Reaction Pathway

The following diagram illustrates a potential side reaction during the synthesis of a related compound, 2-amino-3-fluorobenzoic acid, which involves the formation of an oxime byproduct.[6] This highlights the importance of controlling reaction conditions to avoid unwanted reactivity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Anilide Anilide Intermediate Isatin Isatin Product Anilide->Isatin Cyclization Isatin_side Isatin Product Hydroxylamine Hydroxylamine (from decomposition) Oxime Oxime Byproduct Hydroxylamine->Oxime Isatin_side->Oxime Reaction with Hydroxylamine

Caption: Formation of an oxime byproduct from an isatin intermediate.[6]

V. References

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Izvestiya Akademii Nauk. Seriya Khimicheskaya. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Byproduct Analysis in the Production of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and answers to frequently asked questions regarding byproduct formation during this critical synthesis.

Overview of Synthesis

Methyl 3-amino-2,5-difluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals.[1] Its production typically involves two main transformations: the amination of a difluorobenzoic acid derivative and the esterification of the carboxylic acid. The purity of the final product is paramount, as impurities can affect downstream reactions and the efficacy of the final active pharmaceutical ingredient (API).[1]

A common synthetic route starts with 2,5-difluorobenzoic acid. The process generally follows these steps:

  • Nitration: Introduction of a nitro group, typically at the 3-position.

  • Reduction: Conversion of the nitro group to an amino group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

Alternatively, direct amination of a suitably activated difluorobenzoic acid can be employed. Each of these steps presents a unique set of challenges and potential byproducts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Methyl 3-amino-2,5-difluorobenzoate, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on TLC and unexpected peaks in HPLC analysis. What are the likely byproducts?

A1: The presence of multiple impurities can arise from several stages of the synthesis. The most common byproducts include:

  • Isomeric Aminodifluorobenzoates: Incomplete regioselectivity during nitration or amination can lead to the formation of other isomers, such as Methyl 4-amino-2,5-difluorobenzoate or Methyl 6-amino-2,5-difluorobenzoate.

  • Unreacted Starting Materials: Incomplete nitration, reduction, or esterification can result in the carryover of 2,5-difluorobenzoic acid, 3-nitro-2,5-difluorobenzoic acid, or 3-amino-2,5-difluorobenzoic acid.

  • Over-alkylation/Acylation Products: If the amino group is present during esterification under harsh conditions, N-methylation or N-acylation can occur.

  • Decarboxylation Products: At elevated temperatures, decarboxylation of the benzoic acid can lead to the formation of 2,5-difluoroaniline.

  • Hydrolysis Products: During workup or purification, the methyl ester can be hydrolyzed back to the carboxylic acid, 3-amino-2,5-difluorobenzoic acid.

Q2: I'm observing a significant amount of a byproduct with a similar retention time to my product in reverse-phase HPLC. How can I identify it?

A2: Byproducts with similar polarity can be challenging to separate and identify. A combination of analytical techniques is recommended:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weight of the impurity. This can help differentiate between isomers (same molecular weight) and other byproducts (different molecular weights).

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the byproduct.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide definitive structural information. Even in a mixture, characteristic peaks can help identify the impurity. For instance, the coupling patterns in ¹⁹F NMR are highly sensitive to the substitution pattern on the aromatic ring.

Q3: My reaction yield is consistently low, and I suspect side reactions. What are the most common causes?

A3: Low yields are often linked to suboptimal reaction conditions that favor byproduct formation. Consider the following:

  • Nitration Step:

    • Cause: Use of excessively harsh nitrating agents or high temperatures can lead to the formation of dinitro or oxidized byproducts.

    • Solution: Employ milder nitrating agents (e.g., HNO₃ in H₂SO₄ at controlled low temperatures) and carefully monitor the reaction temperature.

  • Reduction Step:

    • Cause: Incomplete reduction of the nitro group can leave starting material. Over-reduction is also a possibility with certain reducing agents, potentially affecting the fluorine substituents. .

  • Esterification Step:

    • Cause: Inefficient water removal during Fischer esterification can limit the conversion to the ester due to Le Chatelier's principle.[2] High temperatures can also lead to side reactions like decarboxylation.

    • Solution: Use a dehydrating agent or a setup that allows for the azeotropic removal of water. Alternatively, consider milder esterification methods such as using methyl iodide with a base or thionyl chloride in methanol.[3]

Troubleshooting Matrix
Observed Issue Potential Cause(s) Recommended Action(s)
Presence of Isomeric Byproducts Poor regioselectivity in the nitration or amination step.Optimize reaction conditions (temperature, catalyst, solvent). Consider using a directing group to enhance selectivity.
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature (with caution), or the equivalents of reagents. Monitor the reaction progress by TLC or HPLC.
Product Discoloration (Yellow/Brown) Formation of colored impurities, possibly from oxidation of the amino group or azo-compound formation if diazotization routes are used.[4]Purify the product using activated carbon treatment followed by recrystallization or chromatography. Ensure reactions involving the amine are performed under an inert atmosphere.
Hydrolysis of Ester Presence of water during workup or storage, especially under acidic or basic conditions.Ensure all workup steps are performed under neutral or slightly basic conditions and that the final product is thoroughly dried and stored in a desiccator.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for analyzing the purity of Methyl 3-amino-2,5-difluorobenzoate and detecting common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Impure Sample Detected (TLC, HPLC) lcms LC-MS Analysis start->lcms mw_check Determine Molecular Weight of Impurities lcms->mw_check hrms High-Resolution MS (for Elemental Composition) mw_check->hrms isolate Isolate Impurity (Prep-HPLC, Column Chromatography) mw_check->isolate nmr NMR Analysis (1H, 13C, 19F) isolate->nmr structure Structure Elucidation nmr->structure remediate Optimize Reaction Conditions structure->remediate

Caption: Workflow for the identification and remediation of byproducts.

Key Byproduct Formation Mechanisms

Formation of Isomeric Amines

The directing effects of the fluorine and carboxylic acid groups on the aromatic ring influence the position of nitration. While the 3-position is generally favored, changes in reaction conditions can lead to the formation of other isomers.

Isomer_Formation start 2,5-Difluorobenzoic Acid nitration Nitration (HNO3/H2SO4) start->nitration product 3-Nitro-2,5-difluorobenzoic Acid (Major Product) nitration->product Favored byproduct Isomeric Nitro Byproducts (e.g., 4-Nitro, 6-Nitro) nitration->byproduct Side Reaction

Caption: Simplified schematic of isomeric byproduct formation during nitration.

Hydrolysis of the Ester

The ester functionality is susceptible to hydrolysis, especially in the presence of acid or base and water. This can occur during aqueous workup or if the product is not stored under anhydrous conditions.

Ester_Hydrolysis ester Methyl 3-amino-2,5-difluorobenzoate hydrolysis Hydrolysis (H2O, H+ or OH-) ester->hydrolysis acid 3-Amino-2,5-difluorobenzoic Acid hydrolysis->acid

Caption: Reversible hydrolysis of the final product to its carboxylic acid form.

References

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • Guidechem. (n.d.). How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ.
  • ChemicalBook. (n.d.). methyl 3-amino-2-fluorobenzoate synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to specific experimental issues.

Section 1: Synthesis Route Selection and General Considerations

Methyl 3-amino-2,5-difluorobenzoate is a crucial building block in medicinal chemistry. Its synthesis is primarily achieved through two main routes: the esterification of 3-amino-2,5-difluorobenzoic acid and the reduction of methyl 2,5-difluoro-3-nitrobenzoate. The choice of route often depends on the availability of starting materials and the scale of the synthesis.

Frequently Asked Questions (FAQs) - General

Q1: Which synthetic route is preferable for large-scale synthesis?

A1: For large-scale synthesis, the reduction of methyl 2,5-difluoro-3-nitrobenzoate is often preferred. This preference is due to the typically higher overall yield and the avoidance of potentially corrosive reagents like thionyl chloride, which are common in esterification reactions. However, the availability and cost of the nitro-substituted starting material are critical factors to consider.

Q2: How do the fluorine substituents impact the reactivity of the aromatic ring?

A2: The two fluorine atoms have a significant electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.[1] However, they can also stabilize anionic intermediates formed during nucleophilic aromatic substitution.[2] In the context of the syntheses discussed here, the primary influence is on the acidity of the carboxylic acid and the reactivity of the nitro group during reduction.

Section 2: Troubleshooting the Esterification of 3-amino-2,5-difluorobenzoic Acid

The esterification of 3-amino-2,5-difluorobenzoic acid with methanol is a common method for preparing the target compound. This reaction is typically acid-catalyzed, with common choices being sulfuric acid (Fischer esterification) or thionyl chloride.

Experimental Protocol: Esterification using Thionyl Chloride
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.[3]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically around 65 °C for methanol). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the pH of the aqueous layer is ~8.[4] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Troubleshooting Guide: Esterification Route
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion 1. Insufficient acid catalyst. 2. Presence of water in the reaction. 3. Short reaction time.1. The amino group of the starting material will be protonated by the acid, consuming it. Ensure at least a stoichiometric amount of acid is used relative to the aminobenzoic acid.[5] 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Thionyl chloride reacts violently with water.[6][7] 3. Monitor the reaction by TLC or LC-MS and extend the reflux time if necessary.
Formation of a Black/Tarry Mixture 1. Reaction temperature is too high. 2. Decomposition of the starting material or product.1. Maintain a gentle reflux and avoid overheating. 2. Consider a lower reaction temperature for a longer duration.
Side Product Formation 1. Reaction of the amine with thionyl chloride. 2. Dimerization or polymerization.1. The formation of a sulfinylamine is possible but often minimized when methanol is used as the solvent in large excess, as it preferentially reacts with the thionyl chloride.[8] Dropwise addition of thionyl chloride at low temperature is crucial. 2. Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Work-up/Emulsion Formation 1. Incomplete neutralization. 2. Presence of insoluble salts.1. Add the neutralizing solution slowly with vigorous stirring. Check the pH of the aqueous layer to ensure it is basic. 2. Add a small amount of brine during extraction to help break up emulsions.
Visualization: Esterification Workflow

esterification_workflow start Start: 3-amino-2,5-difluorobenzoic acid suspend Suspend in anhydrous MeOH start->suspend cool Cool to 0 °C suspend->cool add_socl2 Add SOCl2 (dropwise) cool->add_socl2 reflux Reflux (4-12h) add_socl2->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Concentrate in vacuo monitor->workup Complete neutralize Neutralize with NaHCO3(aq) workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify product Product: Methyl 3-amino-2,5-difluorobenzoate purify->product

Caption: Workflow for the esterification of 3-amino-2,5-difluorobenzoic acid.

Section 3: Troubleshooting the Reduction of Methyl 2,5-difluoro-3-nitrobenzoate

The reduction of the nitro group to an amine is a high-yielding and clean reaction if optimized correctly. Catalytic hydrogenation is the most common industrial method.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add methyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Add a catalyst, such as 5-10% Palladium on carbon (Pd/C) (1-5 mol%), under a stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry.[9] Handle with care and preferably as a wet paste.

  • Hydrogenation: Seal the vessel and purge with nitrogen several times to remove all oxygen. Then, pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can ignite in the presence of air.[10] Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, further purification can be performed by recrystallization or column chromatography.

Troubleshooting Guide: Nitro Reduction Route
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Reduction 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Poor mixing.1. Use fresh, high-quality catalyst. Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[11] 2. Increase the hydrogen pressure and/or extend the reaction time. 3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Hydrodefluorination (Loss of Fluorine) 1. Catalyst choice. 2. Reaction conditions are too harsh.1. Hydrodehalogenation is a known side reaction with Pd/C.[11] Consider using alternative catalysts like Raney Nickel, which is often less prone to causing dehalogenation. 2. Use lower hydrogen pressure and monitor the reaction closely to avoid over-reduction. The addition of a small amount of a catalyst inhibitor (e.g., quinoline) might be necessary in some cases, but this will also slow down the desired reduction.
Reaction Stalls 1. Catalyst deactivation. 2. Leak in the hydrogenation apparatus.1. The catalyst may have become deactivated over time. Consider adding a fresh portion of the catalyst. 2. Ensure the apparatus is properly sealed and can maintain a constant hydrogen pressure.
Safety Hazards (Fire) 1. Pyrophoric catalyst exposed to air. 2. Hydrogen leak in the presence of an ignition source.1. Always handle dry hydrogenation catalysts under an inert atmosphere. Keep the catalyst wet with solvent during filtration and disposal.[12] 2. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Check for leaks before starting the reaction.[13]
Visualization: Nitro Reduction Decision Tree

nitro_reduction_troubleshooting start Nitro Reduction Issue incomplete Incomplete Reaction? start->incomplete defluorination Hydrodefluorination? start->defluorination stalled Reaction Stalled? start->stalled sol1 Increase H2 pressure/time Use fresh catalyst Improve stirring incomplete->sol1 Yes sol2 Switch to Raney Nickel Lower H2 pressure Monitor closely defluorination->sol2 Yes sol3 Check for leaks Add fresh catalyst stalled->sol3 Yes

Caption: Decision tree for troubleshooting the catalytic hydrogenation of methyl 2,5-difluoro-3-nitrobenzoate.

Section 4: Purification and Characterization

Q3: What is the best way to purify the final product?

A3: For small-scale preparations, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is effective. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a more practical approach. The product is a solid at room temperature.

Q4: Are there any specific challenges in purifying fluorinated anilines?

A4: Fluorinated anilines can sometimes be challenging to purify due to their volatility and potential for oxidation, which can lead to discoloration. It is advisable to perform purification steps promptly after the reaction and to store the purified product under an inert atmosphere, protected from light.[14]

Q5: What are the key analytical features to confirm the product's identity?

A5:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.9 ppm), the amine protons (a broad singlet), and two aromatic protons, each showing coupling to the fluorine atoms.

  • ¹⁹F NMR: Two distinct signals will be present for the two non-equivalent fluorine atoms.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with C-F couplings.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Section 5: Safety Information

Q6: What are the main safety concerns with the reagents used in these syntheses?

A6:

  • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[17]

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Pd/C).[10] Ensure the equipment is properly maintained and rated for the intended pressure. Always purge the system with an inert gas before and after the reaction to remove oxygen and hydrogen, respectively.[12][18]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]

  • NIH. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • A-Alpha Bio. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic uses of thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

Sources

Technical Support Center: Methyl 3-amino-2,5-difluorobenzoate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and drug development processes.

Section 1: Chemical Stability Profile of Methyl 3-amino-2,5-difluorobenzoate

Methyl 3-amino-2,5-difluorobenzoate is a versatile intermediate in pharmaceutical and agrochemical research.[1][2] Its stability is crucial for reliable experimental outcomes and for maintaining the quality of synthesized products. The molecule possesses three key functional groups that influence its stability: a methyl ester, an aromatic amine, and fluoro substituents on the aromatic ring. While generally stable under recommended storage conditions, it can be susceptible to degradation under specific environmental stresses.[3]

Key Factors Influencing Stability:

  • pH: The compound is susceptible to hydrolysis, particularly in strongly acidic or basic conditions.

  • Oxidizing Agents: The aromatic amine group is prone to oxidation.

  • Light: Exposure to UV light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

Understanding these susceptibilities is the first step in preventing unwanted degradation and ensuring the integrity of your starting material.

Section 2: Troubleshooting Guide for Common Degradation Issues

Researchers may encounter unexpected results during their experiments, which can sometimes be attributed to the degradation of Methyl 3-amino-2,5-difluorobenzoate. This section provides a troubleshooting guide to identify and resolve common issues.

Observed Issue Potential Cause Recommended Solution & Rationale
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Hydrolytic Degradation: The methyl ester group can hydrolyze to the corresponding carboxylic acid (3-amino-2,5-difluorobenzoic acid). This is accelerated by acidic or basic conditions.[4]Control pH: Ensure reaction and storage solutions are buffered at a neutral pH. If acidic or basic conditions are required for your reaction, consider performing the reaction at a lower temperature to minimize hydrolysis. The use of aprotic solvents can also mitigate this issue.
Discoloration of the compound (e.g., turning brown or yellow). Oxidative Degradation: The aromatic amine can oxidize to form colored impurities, such as N-oxides or polymeric species.[5][6] This can be initiated by atmospheric oxygen (auto-oxidation) or other oxidizing agents.Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon).[7] When handling, minimize exposure to air. For reactions, consider de-gassing solvents. Avoid sources of ignition as they can catalyze oxidation.[8][9]
Loss of assay potency or reduced yield in a synthetic step. Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products, potentially through radical mechanisms involving the C-F bonds or the amino group.[10][11][12]Protect from Light: Store the compound in amber vials or containers that block UV light.[3] Conduct experiments in a fume hood with the sash down to minimize exposure to ambient light, or use aluminum foil to cover reaction vessels.
Inconsistent results between batches or over time. Improper Storage: A combination of the above factors due to inadequate storage conditions.Adhere to Recommended Storage: Store Methyl 3-amino-2,5-difluorobenzoate in a cool, dry, and dark place, under an inert atmosphere.[7][8][13][14] Ensure the container is tightly sealed to prevent moisture and air ingress.

Section 3: Frequently Asked Questions (FAQs)

This section addresses specific questions that our technical support team frequently receives from researchers.

Q1: What are the primary degradation products of Methyl 3-amino-2,5-difluorobenzoate I should look for?

A1: Based on the functional groups present, the two most likely primary degradation products are:

  • 3-amino-2,5-difluorobenzoic acid: Formed via hydrolysis of the methyl ester. This can be readily detected by LC-MS as a compound with a lower molecular weight corresponding to the loss of a methyl group.

  • N-oxide and other oxidative derivatives: Formed via oxidation of the amino group. These products will have a higher molecular weight and can often be colored.

Q2: How can I monitor the stability of my sample of Methyl 3-amino-2,5-difluorobenzoate?

A2: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV and/or MS detection, is the best approach. This method should be able to separate the parent compound from its potential degradation products. Regular analysis of a reference standard stored under ideal conditions alongside your working sample can help track any changes in purity over time.

Q3: Is Methyl 3-amino-2,5-difluorobenzoate sensitive to metal ions?

A3: While not extensively documented for this specific molecule, aromatic amines can chelate with certain metal ions, which can catalyze oxidation.[5] If you are using metal catalysts in your reaction, it is prudent to perform control experiments to assess any potential degradation of your starting material.

Q4: Can the fluorine atoms be displaced during degradation?

A4: The carbon-fluorine bond is generally very strong and stable.[15] However, under harsh conditions such as high-intensity UV light or in the presence of potent reducing or oxidizing agents, defluorination could occur, leading to the formation of fluoride ions and other degradation products.[11][12] This is generally considered a secondary degradation pathway under typical laboratory conditions.

Section 4: Experimental Protocol for a Forced Degradation Study

To proactively understand the stability of Methyl 3-amino-2,5-difluorobenzoate and develop a stability-indicating analytical method, a forced degradation study is recommended.[5][16][17] This involves subjecting the compound to stress conditions to intentionally induce degradation.

Objective: To identify the potential degradation products and pathways for Methyl 3-amino-2,5-difluorobenzoate and to validate an analytical method for its stability testing.

Materials:

  • Methyl 3-amino-2,5-difluorobenzoate

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 3-amino-2,5-difluorobenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a developed reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Evaluation:

    • Calculate the percentage degradation of Methyl 3-amino-2,5-difluorobenzoate under each stress condition.

    • If using an MS detector, identify the mass-to-charge ratio of the degradation products to propose their structures.

    • Ensure that the analytical method provides sufficient resolution between the parent peak and all major degradation peaks.

Section 5: Putative Degradation Pathways

Based on the chemical structure of Methyl 3-amino-2,5-difluorobenzoate and established chemical principles, the following degradation pathways are proposed.

cluster_main Methyl 3-amino-2,5-difluorobenzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent Methyl 3-amino-2,5-difluorobenzoate Acid 3-amino-2,5-difluorobenzoic acid Parent->Acid H⁺ / OH⁻ N-Oxide N-Oxide Derivative Parent->N-Oxide [O] Radical Radical Intermediates Parent->Radical hv Polymer Polymeric Impurities N-Oxide->Polymer Further Oxidation Defluorinated Defluorinated Products Radical->Defluorinated Further Reactions

Caption: Putative degradation pathways of Methyl 3-amino-2,5-difluorobenzoate.

References

  • U.S. Patent No. US4185027A. (1980). Hydrolysis of methyl esters.
  • Meena, K. S., & Sharma, S. (2011). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Oriental Journal of Chemistry, 27(3), 1027-1032.
  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1). [Link]

  • Soni, D., & Sharma, M. (2015). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Der Pharma Chemica, 7(12), 224-230.
  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • World Intellectual Property Organization. (1994). Hydrolysis of methyl esters for production of fatty acids (WO/1994/014743). [Link]

  • McNeill, K., & Arnold, W. A. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(15), 8717–8726. [Link]

  • Bernheim, F., & Bernheim, M. L. C. (1943). The oxidation of p-aminobenzoic acid and anthranilic acid by specifically adapted enzymes of a soil bacillus. The Journal of experimental medicine, 78(4), 255–272. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Chemsrc. (n.d.). Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2022). Methyl ester hydrolysis. [Link]

  • ResearchGate. (2021). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the growing cells of S. griseus CECT 3116 under an optimized stimulation strategy of co-culturing with B. cereus in 70 : 30 ratios. [Link]

  • National Institutes of Health. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. The Journal of biological chemistry, 250(8), 2920–2932. [Link]

  • ResearchGate. (2023). The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • National Institutes of Health. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]

  • ResearchGate. (1998). Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Kumar, S., & Singh, A. (2014). Forced degradation and stability testing: Strategies and analytical perspectives.
  • ResearchGate. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

  • Eawag. (n.d.). 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. [Link]

Sources

Handling and storage of air-sensitive Methyl 3-amino-2,5-difluorobenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for meticulous handling of reactive intermediates in pharmaceutical development, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for Methyl 3-amino-2,5-difluorobenzoate. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the causality behind experimental choices. This guide is structured to be a self-validating system, ensuring both scientific integrity and successful experimental outcomes.

Technical Support Center: Methyl 3-amino-2,5-difluorobenzoate

FAQ 1: Fundamental Storage and Handling

Question 1: I have just received Methyl 3-amino-2,5-difluorobenzoate. What are the immediate storage requirements?

Answer: Methyl 3-amino-2,5-difluorobenzoate is classified as an air-sensitive compound.[1][2] Its primary vulnerabilities are oxidation of the aromatic amine and, to a lesser extent, hydrolysis of the methyl ester.[3][4] Upon receipt, the compound must be stored in a dedicated, controlled environment to maintain its integrity.

  • Atmosphere: The container should be stored under a dry, inert atmosphere. Nitrogen or argon are the preferred gases.[3][5]

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage to slow down potential degradation pathways.[6][7]

  • Light: Protect from light to prevent potential photochemical reactions.[8] Store the container in a dark location or within a light-opaque secondary container.

  • Container: The compound should be kept in its original, tightly sealed container until use. If transferring to a new container, ensure it is thoroughly dried and purged with inert gas.

The Causality: The electron-donating amino group makes the aromatic ring susceptible to oxidation by atmospheric oxygen.[9] This process is often autocatalytic and can be accelerated by light and trace metal impurities, leading to the formation of colored N-oxides and other degradation products.[10]

Question 2: What is the proper procedure for opening a new bottle and weighing the compound for the first time?

Answer: All manipulations of Methyl 3-amino-2,5-difluorobenzoate must be performed using air-free techniques to prevent exposure to oxygen and moisture.[11] The two most common methods are using a glovebox or a Schlenk line.

A) Glovebox Method (Preferred for Solids): A well-maintained glovebox provides the most controlled environment.[12] Before introducing the bottle, ensure the glovebox atmosphere meets the required specifications (see table below).

  • Atmosphere Check: Verify that the glovebox oxygen and moisture levels are below 5 ppm, ideally <1 ppm.[12][13]

  • Antechamber Purge: Place the sealed bottle, along with any necessary spatulas, weigh boats, and pre-dried glassware, into the antechamber.

  • Purge Cycles: Perform a minimum of three vacuum/inert gas refill cycles on the antechamber to remove atmospheric contaminants.[11]

  • Transfer: Bring the items into the main chamber.

  • Equilibration: Allow the bottle to equilibrate to the glovebox temperature for 10-15 minutes before opening to prevent condensation.

  • Handling: Open the bottle and weigh the desired amount of the solid into your reaction vessel. Immediately and securely reseal the main container.

  • Sealing: Before removing your reaction vessel from the glovebox, ensure it is sealed with a gas-tight stopper or septum.

B) Schlenk Line Method: This technique is suitable if a glovebox is unavailable.[14]

  • Glassware Prep: All glassware must be oven-dried (e.g., 140°C for 4 hours) or flame-dried under vacuum to remove adsorbed water.[15]

  • Inert Gas Counterflow: Connect your reaction flask to the Schlenk line. Open the flask to a positive pressure of inert gas.

  • Rapid Transfer: Briefly remove the stopper and, under a strong counterflow of inert gas, quickly add the required amount of Methyl 3-amino-2,5-difluorobenzoate. This method is less precise and allows for brief atmospheric exposure, so it is only recommended for less sensitive applications.

  • Purge Cycles: Immediately seal the flask and perform three vacuum/inert gas cycles to remove any air that entered during the transfer.[8]

FAQ 2: Troubleshooting Common Issues

Question 3: My Methyl 3-amino-2,5-difluorobenzoate, which was an off-white solid, has turned yellow or brown upon storage. What happened and is it still usable?

Answer: This is the most common sign of degradation. The yellow or brown discoloration is a classic indicator of oxidation of the aromatic amine group.[10]

The Causality: Aromatic amines are readily oxidized, even by atmospheric oxygen. The process often involves radical mechanisms, leading to the formation of highly colored polymeric or quinone-imine type structures.[11][16] The presence of two electron-withdrawing fluorine atoms on the ring can influence the oxidation potential, but the amino group remains the primary site of reactivity with air.

Is it Usable? The usability depends on the extent of degradation and the sensitivity of your subsequent reaction.

  • Minor Discoloration (Pale Yellow): The compound may still be suitable for some applications, but be aware that the purity is compromised. This could lead to lower yields or the formation of unexpected byproducts.

  • Significant Discoloration (Brown/Dark): The compound has likely undergone significant oxidation. Using it as-is will introduce substantial impurities into your reaction. It is strongly recommended to purify the material before use.

Question 4: I used the discolored (oxidized) compound in my reaction, and the yield was very low. Why would oxidation affect its reactivity?

Answer: Oxidation of the amine functionality directly impacts the compound's chemical properties and its ability to participate in subsequent reactions.

  • Change in Nucleophilicity: The primary amino group is a key reactive site, acting as a nucleophile in many reactions (e.g., amide bond formation, N-alkylation). Oxidation converts this group into other functionalities (like N-oxides or imines), which are no longer nucleophilic in the same way.[17] This effectively reduces the concentration of your active starting material.

  • Formation of Inhibitors: The colored impurities formed during oxidation can sometimes interfere with or poison catalysts, particularly in sensitive reactions like palladium-catalyzed cross-couplings.[18]

  • Steric Hindrance: Dimerization or polymerization of the amine can lead to bulky impurities that may sterically hinder the desired reaction at other sites on the molecule.[11]

To restore the compound's utility, purification is necessary. A standard recrystallization procedure, performed under an inert atmosphere, can often remove the colored, more polar oxidation byproducts.

Question 5: I suspect the ester group in my compound has hydrolyzed. How would I know, and what could have caused this?

Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid is another potential degradation pathway, though typically slower than amine oxidation for this compound.

Indicators of Hydrolysis:

  • TLC Analysis: The resulting carboxylic acid is significantly more polar than the parent ester. On a TLC plate (e.g., silica gel with a hexane/ethyl acetate eluent), the acid will have a much lower Rf value and may streak.

  • Solubility Changes: The carboxylic acid may have different solubility properties, potentially making the bulk solid more difficult to dissolve in non-polar organic solvents.

  • NMR Spectroscopy: In ¹H NMR, the methyl singlet of the ester (around 3.8-3.9 ppm) would disappear, and a broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).

The Causality: Hydrolysis is the reaction with water to break the ester bond.[4] While slow with neutral water, it can be catalyzed by trace acidic or basic impurities on glassware or in solvents. Storing the compound in a non-anhydrous environment or using "wet" solvents for a reaction setup are the most common causes.[19]

Technical Data Summary

This table provides key quantitative parameters for the proper handling and storage of air-sensitive compounds like Methyl 3-amino-2,5-difluorobenzoate.

ParameterRecommended ValueRationale & Notes
Glovebox Atmosphere
Oxygen (O₂) Level< 1 ppmMinimizes oxidation of the sensitive amine group.[5][12]
Moisture (H₂O) Level< 1 ppmPrevents hydrolysis of the methyl ester.[13]
Schlenk Line Operations
Vacuum Pressure10⁻² to 10⁻³ mbarSufficient to remove atmospheric gases and adsorbed water from glassware.[8]
Inert Gas Purge CyclesMinimum of 3Ensures a robust inert atmosphere by sequential removal of air and backfilling.[14]
Storage Conditions
Temperature2 - 8 °CReduces the rate of all potential degradation reactions.[7]

Experimental Protocols

Protocol 1: Repurification of Discolored Methyl 3-amino-2,5-difluorobenzoate by Recrystallization

This protocol must be performed using inert atmosphere techniques.

  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. A common choice for anilines is an ethanol/water or toluene/hexane mixture.

  • Setup: Place the discolored solid into an oven-dried Schlenk flask equipped with a stir bar. Attach the flask to a Schlenk line and perform three vacuum/inert gas cycles.

  • Dissolution: Add a minimal amount of the primary solvent (e.g., toluene) via an inert-gas-flushed syringe. Heat the flask in an oil bath with stirring until the solid dissolves completely.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration under inert atmosphere into a second pre-dried and purged Schlenk flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The colored, more polar impurities tend to remain in the mother liquor while the purer compound crystallizes.[20][21]

  • Complete Precipitation: Once the flask reaches room temperature, cool it further in an ice bath or freezer for 30-60 minutes to maximize crystal formation.

  • Isolation: Isolate the purified crystals by filtration using a Schlenk filter stick or by cannula transfer of the supernatant liquid.

  • Washing: Wash the crystals with a small amount of cold, degassed secondary solvent (e.g., hexane).

  • Drying: Dry the crystals under high vacuum on the Schlenk line.

  • Storage: Transfer the pure, dry, off-white solid to a clean, dry vial inside a glovebox and store under an inert atmosphere in the dark at 2-8°C.

Visual Workflow Diagrams

The following diagrams illustrate key decision-making and procedural workflows for handling Methyl 3-amino-2,5-difluorobenzoate.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling start Receive Compound storage Store Immediately: Inert Gas, 2-8°C, Dark start->storage decision Glovebox Available? storage->decision glovebox Use Glovebox (<1 ppm O₂, H₂O) weigh Weigh Solid into Dried/Purged Flask glovebox->weigh schlenk Use Schlenk Line schlenk->weigh Under Gas Flow decision->glovebox Yes decision->schlenk No seal Seal Flask Securely Before Removal weigh->seal end_node Proceed to Reaction seal->end_node

Caption: Decision workflow for initial handling and weighing.

TroubleshootingWorkflow start Inspect Compound Before Use color_check Is the solid yellow/brown? start->color_check good Compound OK Proceed with caution color_check->good No oxidized Oxidation Suspected color_check->oxidized Yes reactivity_check Reaction yield low or byproducts observed? reactivity_check->good No reactivity_check->oxidized Yes good->reactivity_check repurify Repurify via Inert Atmosphere Recrystallization oxidized->repurify recheck Re-characterize (TLC, NMR) repurify->recheck recheck->good Purity Confirmed

Caption: Troubleshooting guide for compound degradation.

StoragePrinciple cluster_threats Atmospheric Threats cluster_degradation Degradation Pathways cluster_protection Protection Measures compound Methyl 3-amino-2,5-difluorobenzoate oxidation Amine Oxidation (Discoloration) hydrolysis Ester Hydrolysis (Forms Carboxylic Acid) photo Photodecomposition oxygen Oxygen (O₂) oxygen->oxidation water Water (H₂O) water->hydrolysis light Light/UV light->photo inert_gas Inert Gas (N₂ or Ar) inert_gas->oxygen Displaces cold Refrigeration (2-8 °C) cold->oxidation Slows cold->hydrolysis Slows dark Dark Storage dark->light Blocks

Caption: Principles of inert atmosphere storage.

References

  • Wikipedia. Air-free technique. [Link]

  • Y. G. Gu, et al. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • Florin-Dan, D. (2025). Storage conditions for different types of fluorinated pharmaceutical intermediates. Blog. [Link]

  • Henbest, H. B., & Stratford, H. J. W. (1964). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC. [Link]

  • Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. [Link]

  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. [Link]

  • Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. (2025). What Are The Critical Measurements Needed in Inert Glove Boxes?. [Link]

  • VACUUBRAND. (2024). Keeping air and moisture out: The basics of using a Schlenk line. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]

  • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. [Link]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Wang, J., et al. (2020). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. [Link]

  • Process Sensing Technologies. Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes. [Link]

  • Slideshare. Reactions of aromatic amines. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Process Sensing Technologies. The Role of Oxygen Sensors in Glove Boxes: Ensuring Precision and Safety. [Link]

  • JoVE (Journal of Visualized Experiments). (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • van der Luda, M. E., & Commandeur, J. N. (1995). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Chemical Research in Toxicology. [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)
  • Rhenium Bio Science. methyl 3-amino-2,5-difluorobenzoate 95%. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • d'Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences. [Link]

  • Ghorpade, P., et al. (2018). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

  • The Royal Society of Chemistry. Supporting Information for .... [Link]

Sources

Troubleshooting guide for Methyl 3-amino-2,5-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-amino-2,5-difluorobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 3-amino-2,5-difluorobenzoate. As a key building block in the synthesis of pharmaceuticals and other advanced materials, its unique electronic and steric properties present both opportunities and challenges.[1][2] This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting advice to help you navigate common issues and optimize your reaction outcomes.

Section 1: Understanding the Reactivity of Your Reagent

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of Methyl 3-amino-2,5-difluorobenzoate. Its reactivity is a complex interplay of its three key functional groups.

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Caption: Electronic effects on Methyl 3-amino-2,5-difluorobenzoate.

  • -NH₂ (Amino) Group: This is a powerful electron-donating group through resonance (+M effect), making the aromatic ring highly activated towards electrophilic substitution.[3][4] It directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The lone pair of electrons also makes this group nucleophilic and basic.[5]

  • -F (Fluoro) Groups: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[6] However, it also has a weak electron-donating resonance effect (+M). The net result is a complex electronic environment. The fluorine at position 2 also provides significant steric hindrance around the amino group.

  • -COOCH₃ (Methyl Ester) Group: This is a moderately deactivating, electron-withdrawing group (-I, -M effects) that directs electrophiles to the meta position (relative to itself, which is position 5).

Section 2: Acylation and Amide Coupling Reactions

This is one of the most common reaction types for this molecule. Problems often arise from the reduced nucleophilicity of the amine and steric hindrance.

FAQ 1: My amide coupling reaction with an acid chloride/anhydride is sluggish or failing. What's going wrong?

Answer: This is a frequent issue stemming from a combination of electronic and steric factors.

  • Causality: The electron-withdrawing inductive effects of the two fluorine atoms and the methyl ester group decrease the electron density on the aromatic ring, which in turn reduces the nucleophilicity of the amino group.[6][7] Furthermore, the fluorine atom at the ortho position (position 2) sterically hinders the approach of the electrophile to the nitrogen atom.

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic, sterically hindered base is often required to deprotonate the anilinium salt that forms without competing in the reaction. Standard bases like triethylamine (TEA) may be insufficient. Consider stronger or more hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Pyridine can also be used and may act as a nucleophilic catalyst.

    • Solvent Selection: Ensure your solvent is aprotic and dry. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. Water contamination will hydrolyze the acid chloride.

    • Activation of Carboxylic Acid: If you are using a carboxylic acid instead of an acid chloride, ensure your coupling reagents are fresh. Reagents like HATU, HOBt/EDC are effective but moisture-sensitive.

    • Temperature: While many acylations are run at 0 °C to room temperature to control side reactions, you may need to gently heat the reaction (e.g., to 40-50 °C) to overcome the activation energy barrier. Monitor carefully for decomposition.

    • Acylating Agent Reactivity: If possible, use the more reactive acid chloride over the anhydride or a carboxylic acid/coupling agent mixture.

ParameterRecommendationRationale
Base DIPEA, 2,6-lutidineHindered and non-nucleophilic; prevents side reactions.
Solvent Anhydrous DMF, DCM, or THFAprotic solvents that will not react with acylating agents.
Temperature Start at RT, gently warm to 40-50°COvercomes lower nucleophilicity and steric hindrance.
Monitoring TLC or LC-MSCheck for consumption of starting material every 1-2 hours.

FAQ 2: I'm observing multiple products in my acylation reaction. What are they?

Answer: The most common side product is the di-acylated aniline, where both hydrogens on the amine are replaced. Over-acylation can occur under harsh conditions.

  • Causality: If a very strong base is used or an excess of a highly reactive acylating agent is present, the initially formed amide can be deprotonated and react a second time.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Avoid large excesses.

    • Controlled Addition: Add the acylating agent slowly at 0 °C to maintain control over the reaction exotherm and local concentration.

    • Purification: These byproducts can often be removed via column chromatography.

Section 3: N-Alkylation Reactions

FAQ 3: My N-alkylation reaction is giving me a mixture of mono- and di-alkylated products, with low overall yield.

Answer: Controlling the degree of alkylation on anilines is notoriously difficult because the mono-alkylated product is often more nucleophilic than the starting aniline.

  • Causality: The initial mono-alkylation adds an electron-donating alkyl group to the nitrogen, increasing its nucleophilicity and making it more likely to react again with the alkyl halide.

  • Troubleshooting Steps:

    • Protecting Group Strategy: The most reliable method to achieve mono-alkylation is through a protection-alkylation-deprotection sequence. First, acylate the amine to form an amide (e.g., an acetamide). The amide is significantly less nucleophilic. Then, deprotonate the amide nitrogen with a strong, non-nucleophilic base (like NaH) and add your alkylating agent. Finally, hydrolyze the amide to reveal the mono-alkylated amine.[3]

    • Reductive Amination: If applicable, an alternative is to perform a reductive amination with an appropriate aldehyde or ketone. This pathway is inherently more controlled for producing mono-alkylated products.

    • Stoichiometry and Conditions: If attempting direct alkylation, use a large excess of the aniline starting material relative to the alkylating agent to favor mono-alkylation statistically. This is often impractical due to the cost of the starting material.

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N-Alkylation_Workflow cluster_direct Direct Alkylation (Low Control) cluster_indirect Protecting Group Strategy (High Control) Start1 Aniline + R-X Mix Mixture of Mono- & Di-alkylated Products Start1->Mix Base (e.g., K2CO3) Start2 Aniline Protect 1. Acylation (e.g., Ac2O) Start2->Protect Amide Formed Amide Protect->Amide Alkylate 2. Alkylation (Base + R-X) Amide->Alkylate AlkylatedAmide N-Alkyl Amide Alkylate->AlkylatedAmide Deprotect 3. Hydrolysis (Acid or Base) AlkylatedAmide->Deprotect Final Pure Mono-alkylated Product Deprotect->Final Troubleshooting_Flow A Reaction Failure (Low Yield / Impurities) B 1. Verify Reagent Quality - Are reagents old? - Are solvents anhydrous? - Was starting material pure? A->B C 2. Confirm Reaction Conditions - Correct stoichiometry? - Correct temperature? - Inert atmosphere maintained? B->C D 3. Analyze Crude Product - Use NMR, LC-MS - Identify byproducts - Unreacted starting material? C->D E 4. Formulate Hypothesis - Reagent decomposition? - Side reaction occurred? - Insufficient activation? D->E F 5. Optimize & Repeat - Change base/solvent/catalyst - Adjust temperature - Modify workup procedure E->F

Sources

Technical Support Center: Purification of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. The purity of Methyl 3-amino-2,5-difluorobenzoate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document will equip you with the knowledge to identify and resolve common purification challenges.

I. Understanding the Impurity Profile

A crucial first step in any purification strategy is to understand the potential impurities that may be present in the crude product. These can originate from the starting materials, side reactions, or degradation products. For a typical synthesis of Methyl 3-amino-2,5-difluorobenzoate, which often involves the esterification of 3-amino-2,5-difluorobenzoic acid, common impurities may include:

  • Unreacted Starting Material: 3-amino-2,5-difluorobenzoic acid.

  • Byproducts of Esterification: Including dimers or other condensation products.

  • Residual Reagents and Solvents: Such as the acid catalyst (e.g., sulfuric acid), thionyl chloride, and solvents used in the reaction and workup (e.g., methanol, ethyl acetate).[1][2]

  • Positional Isomers: Depending on the synthetic route, small amounts of other isomers may be present.

  • Color Impurities: Often high molecular weight, polar byproducts that can be challenging to remove.[3]

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4] However, finding the right conditions can be challenging. This section addresses common issues encountered during the recrystallization of Methyl 3-amino-2,5-difluorobenzoate.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the cooling rate is too fast.

  • Causality: The high concentration of the solute and rapid cooling do not allow for the ordered arrangement of molecules into a crystal lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[5]

    • Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath.[6][7]

    • Solvent System Modification: If the issue persists, consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[8]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This indicates that the solution is not supersaturated at room temperature.

  • Causality: Either too much solvent was used, or the compound has very high solubility in the chosen solvent even at lower temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Add an Anti-Solvent: If your compound is soluble in the current solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid, then warm slightly to redissolve and cool slowly.

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: Low purity after recrystallization can be due to several factors, including the inclusion of impurities in the crystal lattice or insufficient washing.

  • Causality: Rapid crystal growth can trap impurities. Inadequate washing may leave behind mother liquor containing impurities on the crystal surface.

  • Solutions:

    • Slow Down Crystallization: As mentioned above, slower cooling promotes the formation of purer crystals.[7]

    • Second Recrystallization: A second recrystallization step can significantly improve purity.

    • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Ensure the solvent is cold to minimize dissolution of the product.

    • Charcoal Treatment: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.

Solvent System Pros Cons Commonly Used For
EthanolGood solvating power for many organic compounds.[3]May be too good of a solvent, leading to low recovery.General purpose recrystallization.
Ethyl Acetate/HexaneEasily adjustable polarity.Hexanes are flammable.Good for compounds with intermediate polarity.
TolueneGood for less polar compounds.Higher boiling point, can be difficult to remove.Purification of aromatic compounds.
WaterInexpensive, non-flammable.Poor solvent for many organic compounds.[8]Used for polar compounds or as an anti-solvent.

III. Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture. However, the basic nature of the amino group in Methyl 3-amino-2,5-difluorobenzoate can lead to challenges when using standard silica gel.[9]

Q1: My compound is streaking or tailing on the TLC plate and the column.

A1: This is a common issue with basic compounds like aromatic amines on acidic silica gel.

  • Causality: The acidic silanol groups on the surface of the silica gel strongly interact with the basic amino group, leading to poor elution and band broadening.[9]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[10]

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized Silica: This is a specialty stationary phase where the silica surface is modified with amino groups, making it ideal for the purification of basic compounds without the need for mobile phase modifiers.

Q2: I am not getting good separation between my product and a close-running impurity.

A2: Achieving good separation (resolution) depends on optimizing the selectivity of your chromatographic system.

  • Causality: The mobile phase may not be providing sufficient differentiation in the interactions of the compounds with the stationary phase.

  • Solutions:

    • Optimize the Mobile Phase:

      • Solvent Strength: Adjust the ratio of your polar and non-polar solvents. A less polar mobile phase will generally increase retention and may improve separation.

      • Solvent Selectivity: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try dichloromethane/methanol. Different solvents interact with the analytes and stationary phase in different ways, which can alter the elution order and improve separation.

    • Change the Stationary Phase: As mentioned above, switching to alumina or a functionalized silica can change the selectivity of the separation.

Q3: My compound seems to be decomposing on the column.

A3: Some compounds are sensitive to the acidic nature of silica gel.

  • Causality: The prolonged contact with the acidic stationary phase can lead to degradation of sensitive molecules.

  • Solutions:

    • Deactivate the Silica Gel: As described above, adding a basic modifier to the mobile phase can help.

    • Use a Less Acidic Stationary Phase: Neutral alumina is a good option.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Purification_Workflow Crude_Product Crude Methyl 3-amino-2,5-difluorobenzoate TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Decision1 Is the major impurity the starting carboxylic acid? TLC_Analysis->Decision1 Acid_Wash Aqueous Wash with sat. NaHCO3 solution Decision1->Acid_Wash Yes Decision2 Is the product a solid with high purity (>90%)? Decision1->Decision2 No Acid_Wash->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Decision3 Are there multiple, close-running impurities? Decision2->Decision3 No Purity_Check Check Purity by HPLC and NMR Recrystallization->Purity_Check Column_Chromatography Column Chromatography Decision3->Column_Chromatography Yes Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for purification strategy.

IV. Purity Assessment: Analytical Techniques

Accurate assessment of purity is essential to confirm the success of your purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[11]

Q1: How do I set up an HPLC method to check the purity of my compound?

A1: A reverse-phase HPLC method is generally suitable for analyzing Methyl 3-amino-2,5-difluorobenzoate.

  • Typical Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

    • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Troubleshooting Common HPLC Issues: [12]

    • Peak Tailing: For basic compounds, this can be due to interactions with residual silanols on the column packing. Using a mobile phase with a low pH (e.g., with formic acid) will protonate the amine, which can improve peak shape.

    • Poor Resolution: Optimize the gradient steepness. A shallower gradient will provide better separation.

    • Ghost Peaks: These can be due to impurities in the mobile phase or carryover from previous injections. Ensure you are using high-purity solvents and have an adequate needle wash method.

Q2: What should I look for in the 1H and 13C NMR spectra to confirm the structure and purity?

A2: NMR spectroscopy is invaluable for structural confirmation and identifying impurities.

  • 1H NMR:

    • Aromatic Protons: You should see signals corresponding to the protons on the benzene ring. The fluorine atoms will cause splitting of these signals, so the multiplicity will be complex (e.g., doublet of doublets, or doublet of triplets).

    • Methyl Ester Protons: A singlet corresponding to the three protons of the -OCH3 group.

    • Amine Protons: A broad singlet for the -NH2 protons. The chemical shift of this peak can vary depending on the solvent and concentration.

    • Purity Assessment: The presence of unexpected signals may indicate impurities. Integrating the signals can provide a quantitative measure of purity if the structures of the impurities are known.

  • 13C NMR:

    • Carbonyl Carbon: A signal for the ester carbonyl carbon.

    • Aromatic Carbons: Signals for the carbons of the benzene ring. The carbons directly attached to fluorine will show large one-bond C-F coupling constants.

  • 19F NMR:

    • This can be a very useful technique for fluorinated compounds. You should observe signals for the two different fluorine atoms on the ring, and their coupling to each other and to the protons can provide further structural confirmation.[13][14]

V. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified Methyl 3-amino-2,5-difluorobenzoate?

A1: Aromatic amines can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q2: My purified product has a slight color. Is this a problem?

A2: While a completely colorless product is ideal, a faint coloration may not necessarily indicate significant impurity. Trace amounts of highly colored byproducts can be difficult to remove completely by a single purification method. If the purity is confirmed to be high by HPLC and NMR, and the color does not interfere with subsequent reactions, it may be acceptable. If not, a charcoal treatment during recrystallization or further chromatography may be necessary.

Q3: Can I use distillation to purify Methyl 3-amino-2,5-difluorobenzoate?

A3: While distillation is a common purification technique for liquids, it may not be the best choice for this compound. Aromatic amines can be susceptible to thermal degradation, and the boiling point of Methyl 3-amino-2,5-difluorobenzoate is likely to be high, requiring vacuum distillation. Recrystallization or column chromatography are generally milder and more effective methods for this type of compound.[15][16]

Caption: Step-by-step experimental protocols.

VI. References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Retrieved from

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of aromatic amines taken above ambient temperature (55°C). Mobile phase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. Retrieved from [Link]

  • PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • JOCPR. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Retrieved from

  • SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. (2025, September 25). Retrieved from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, July 15). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, May 29). chromatography - polarities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 3-amino-2,5-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic experiments. The information provided is based on established catalytic principles and practical laboratory experience.

The synthesis of Methyl 3-amino-2,5-difluorobenzoate, a key intermediate in the development of pharmaceuticals, often relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] The selection of an appropriate catalyst system is paramount for achieving high yields and purity. This guide will delve into the nuances of catalyst selection, troubleshooting common issues, and providing answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Methyl 3-amino-2,5-difluorobenzoate via palladium-catalyzed amination.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination reaction to synthesize Methyl 3-amino-2,5-difluorobenzoate is resulting in a low or no yield. What are the primary factors to investigate?

Answer: Low or non-existent yield in a palladium-catalyzed amination is a common issue that can often be resolved by systematically evaluating the following factors:

  • Catalyst Activity and Integrity: The heart of the reaction is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) in situ is a critical step.[2][3] Inefficient reduction will halt the catalytic cycle before it even begins.

    • Recommendation: Consider using a pre-activated Pd(0) source or a more advanced precatalyst, like a Buchwald G3 palladacycle, which is designed for reliable and efficient generation of the active catalyst.[4] Ensure your palladium source and ligands are of high purity and have been stored correctly to prevent degradation.[2]

  • Ligand Selection: The choice of phosphine ligand is crucial as it directly influences the stability and reactivity of the palladium catalyst.[5][6] For electron-deficient aryl halides like those used in this synthesis, bulky and electron-rich ligands are often required to promote the challenging reductive elimination step.[5]

    • Recommendation: Screen a variety of ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are excellent starting points due to their steric bulk and electron-donating properties, which facilitate the formation of the active monoligated Pd(0) species.[5]

  • Reaction Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen.[2] Insufficiently inert conditions can lead to catalyst deactivation through oxidation.

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed prior to use.[7] Employing robust Schlenk line or glovebox techniques is highly recommended.[7]

  • Reagent Purity: The purity of all reagents, including the aryl halide, amine source, base, and solvent, is critical.[7] Water and other protic impurities can interfere with the catalyst and the base.

    • Recommendation: Use anhydrous solvents and ensure your base is freshly opened or has been stored under inert conditions. The amine source should also be pure and dry.[4]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Diarylation)

Question: I am observing significant formation of side products, such as the hydrodehalogenated starting material and diarylamine, in my reaction. How can I suppress these unwanted pathways?

Answer: The formation of side products is often a sign of an imbalanced catalytic system or suboptimal reaction conditions.

  • Hydrodehalogenation (Reduction of the Aryl Halide): This side reaction can occur when the catalytic cycle is interrupted.

    • Causality: It can be promoted by the presence of water or other protic impurities, or if the reductive elimination step is slow compared to competing pathways.

    • Recommendation: Ensure rigorously anhydrous conditions. The choice of ligand can also influence this; some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation.[6]

  • Diarylation (Formation of a Diarylamine): This occurs when the initially formed arylamine product reacts further with another molecule of the aryl halide.

    • Causality: This is more common when using ammonia or primary amines. The newly formed primary arylamine can be more reactive than the initial ammonia source.[8]

    • Recommendation: A recently developed dialkyl biheteroaryl phosphine ligand, KPhos, has shown excellent selectivity in suppressing both hydroxylation and diarylation side products in aminations with aqueous ammonia.[8][9] Adjusting the stoichiometry of the reactants, particularly using a slight excess of the amine, can also help to minimize this side reaction.

Issue 3: Catalyst Decomposition

Question: My reaction mixture is turning black, and I suspect catalyst decomposition. What causes this, and how can I prevent it?

Answer: The formation of palladium black is a clear indication of catalyst decomposition, where the palladium atoms agglomerate into an inactive metallic form.

  • Causality: This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.[10] The stability of the palladium complex is highly dependent on the coordinating ligand.

  • Recommendation:

    • Optimize Ligand-to-Palladium Ratio: An excess of the phosphine ligand relative to the palladium source can often stabilize the catalyst and prevent decomposition.[4]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It's crucial to find the optimal temperature that balances reactivity and stability.

    • Ligand Choice: Bidentate ligands like BINAP or dppf were early solutions to improve catalyst stability by forming more robust chelate complexes with the palladium center.[1] Sterically hindered monophosphine ligands also provide significant stability.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system for the synthesis of Methyl 3-amino-2,5-difluorobenzoate?

A1: For the Buchwald-Hartwig amination of an electron-deficient aryl halide, a good starting point is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. A system such as Pd₂(dba)₃ with a ligand like XPhos or SPhos is a robust choice.[5] Alternatively, using a third-generation (G3) Buchwald precatalyst, which is an air-stable complex that readily generates the active Pd(0) species, can provide more consistent results.[4]

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[11] For the amination of aryl halides, strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] However, for substrates that are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher reaction temperatures or longer reaction times.[10]

Q3: Can I use an ammonia surrogate instead of gaseous ammonia?

A3: Yes, using an ammonia surrogate can be more convenient and safer than handling gaseous ammonia. Reagents like benzophenone imine or fluoroalkyl benzophenone imine can serve as effective ammonia equivalents.[12] These are coupled to the aryl halide via the Buchwald-Hartwig reaction, and the resulting imine is then hydrolyzed under acidic conditions to yield the primary aniline.

Q4: How do the fluorine substituents on the aromatic ring affect the reaction?

A4: The two fluorine atoms on the benzene ring are electron-withdrawing, which makes the aryl halide more susceptible to oxidative addition to the Pd(0) center. This is generally beneficial for the first step of the catalytic cycle. However, the electron-withdrawing nature of the product can make the final C-N reductive elimination step more challenging.[13] This is another reason why bulky, electron-donating ligands are often necessary to facilitate this turnover-limiting step.[13]

Q5: My reaction is sluggish. What are some strategies to increase the reaction rate?

A5: If your reaction is slow, consider the following:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly increase the rate. However, be mindful of potential catalyst decomposition.[4]

  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading can improve the reaction rate.[4]

  • Screen Solvents: The choice of solvent can impact both the solubility of the reagents and the stability and activity of the catalyst. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.

  • Ligand Screening: As mentioned previously, the ligand has a profound effect on the reaction rate. Screening a panel of ligands is often the most effective way to find a more active catalyst system for your specific substrate.[5][6]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) to the vial.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL). If using a liquid amine, add it at this point (1.2 mmol). If using an ammonia surrogate, add it with the solid reagents.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Ligands for Buchwald-Hartwig Amination

LigandKey FeaturesTypical Applications
XPhos Bulky, electron-rich biarylphosphineGeneral purpose, good for challenging couplings
SPhos Similar to XPhos, often provides complementary reactivityGeneral purpose, good for challenging couplings
tBuXPhos Increased steric bulk compared to XPhosCan be effective for highly sterically hindered substrates
BINAP Bidentate ligandProvides good catalyst stability
dppf Bidentate ferrocenyl ligandGood for a wide range of cross-coupling reactions

Note: The optimal ligand is highly substrate-dependent and should be determined experimentally.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Amine Coordination (R'-NH₂) Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start Impure/Wet Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Atmosphere->Start Oxygen/Moisture Contamination Check_Catalyst Evaluate Catalyst and Ligand Integrity Check_Atmosphere->Check_Catalyst Atmosphere OK Check_Catalyst->Start Degraded Catalyst/Ligand Screen_Ligands Screen a Panel of Ligands Check_Catalyst->Screen_Ligands Catalyst System OK Optimize_Conditions Optimize Temperature, Base, and Solvent Screen_Ligands->Optimize_Conditions Initial Screen Complete Success Improved Yield Optimize_Conditions->Success

Sources

Validation & Comparative

Comparative Guide to Alternatives for Methyl 3-amino-2,5-difluorobenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorinated Anthranilates in Modern Drug Discovery

Methyl 3-amino-2,5-difluorobenzoate is a key building block in contemporary medicinal chemistry, prized for its unique electronic and structural properties. The strategic placement of fluorine atoms and the aniline moiety makes it a versatile scaffold, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The fluorine atoms serve to modulate the basicity (pKa) of the aniline nitrogen, influence metabolic stability, and provide vectors for specific molecular interactions, such as hydrogen bonding or dipole-dipole interactions, within a target protein's active site.

However, reliance on a single building block can introduce limitations related to supply chain stability, cost, and the accessible chemical space for analogue synthesis. A thorough understanding of viable alternatives is therefore crucial for researchers aiming to optimize lead compounds, explore new intellectual property, or mitigate project risks. This guide provides an in-depth comparison of alternative reagents, supported by experimental data and protocols, to empower chemists in making informed decisions for their synthetic campaigns.

Core Principles for Selecting an Alternative

The selection of an alternative to Methyl 3-amino-2,5-difluorobenzoate is governed by the desired modulation of several key chemical properties. The number and position of fluorine atoms (or other electron-withdrawing groups) directly impact:

  • Nucleophilicity of the Aniline Nitrogen: The pKa of the aniline is significantly lowered by the inductive effect of ortho- and para-fluorine atoms. This reduced nucleophilicity can necessitate more forcing conditions for reactions like acylation or alkylation.

  • Aromatic Ring Reactivity: The electron-deficient nature of the fluorinated ring influences its susceptibility to nucleophilic aromatic substitution (SNAr) and its performance in various cross-coupling reactions.

  • Steric Hindrance: Substituents at the 2- and 6-positions can create steric bulk around the amino group, hindering its reactivity and potentially requiring specialized catalysts or conditions.

  • Physicochemical Properties: Changes in the substitution pattern will alter the lipophilicity (logP), metabolic stability, and conformational preferences of the final molecule.

Comparative Analysis of Key Alternatives

This section details the performance of several structurally related alternatives. The comparison is centered around a common synthetic transformation: the acylation of the aniline with a standard acylating agent (e.g., benzoyl chloride) to form the corresponding amide, a foundational step in many drug synthesis pathways.

Workflow for Comparative Acylation Reaction

The following diagram outlines the generalized workflow used to assess the reactivity of each aniline derivative.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Dissolve Aniline Derivative (1.0 eq) in Anhydrous Solvent (e.g., DCM) B Add Base (1.2 eq) (e.g., Pyridine or DIPEA) A->B C Cool solution to 0 °C B->C D Add Benzoyl Chloride (1.1 eq) dropwise C->D E Warm to Room Temperature & Stir for 2-16h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO3 F->G H Extract with DCM G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for the comparative acylation of aniline derivatives.

Performance Data Summary

The table below summarizes typical outcomes for the acylation of Methyl 3-amino-2,5-difluorobenzoate and its alternatives under standardized conditions. These results are synthesized from literature precedents and established chemical principles.

ReagentKey Structural FeatureRelative ReactivityTypical Yield (%)Noteworthy Considerations
Methyl 3-amino-2,5-difluorobenzoate Two F atoms ortho/para to NH₂Baseline85-95Reduced nucleophilicity requires a suitable base; provides a balance of reactivity and desired electronic properties.
Methyl 3-amino-4-fluorobenzoate Single F atom para to NH₂Higher90-98More nucleophilic than the difluoro analog, often leading to faster reactions and milder conditions.
Methyl 3-amino-2,6-difluorobenzoate Two F atoms ortho to NH₂Lower60-75Significant steric hindrance around the amino group necessitates more forcing conditions or specialized coupling agents.
Methyl 3-aminobenzoate No fluorine substitutionHighest>95Highly nucleophilic; reactions are rapid but lacks the metabolic/binding benefits of fluorination.
Methyl 3-amino-5-bromobenzoate Bromo atom meta to NH₂Comparable80-90Offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 5-position.

In-Depth Reagent Profiles & Experimental Protocols

Baseline: Methyl 3-amino-2,5-difluorobenzoate

This reagent represents a "sweet spot" for many applications. The 2-fluoro substituent electronically deactivates the aniline, while the 5-fluoro group further modulates the ring's electronics. This combination often imparts favorable pharmacokinetic properties in the final drug candidate.

Detailed Protocol: Synthesis of Methyl 3-(benzamido)-2,5-difluorobenzoate

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-amino-2,5-difluorobenzoate (1.87 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until all solids dissolve.

  • Base Addition: Add pyridine (0.97 mL, 12.0 mmol, 1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes. A precipitate may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

High-Reactivity Alternative: Methyl 3-amino-4-fluorobenzoate

With only a single fluorine atom para to the amine, this analog is significantly more nucleophilic. It is an excellent choice when milder reaction conditions are desired or when the substrate is sensitive to harsh reagents.

Protocol Adjustments:

  • Reaction Time: The reaction is often complete in 1-2 hours at room temperature.

  • Base: A less reactive base, such as N,N-diisopropylethylamine (DIPEA), can be used in place of pyridine if desired.

Sterically Hindered Alternative: Methyl 3-amino-2,6-difluorobenzoate

The presence of two ortho-fluorine atoms creates a sterically crowded environment around the amino group. This significantly retards the rate of acylation and other bimolecular reactions.

Causality Behind Protocol Changes: Standard acylation conditions often result in low yields. The steric hindrance prevents easy access to the nitrogen lone pair. To overcome this, more reactive coupling agents that form a highly electrophilic intermediate are required.

Recommended Protocol Modification:

  • Instead of benzoyl chloride, use a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Procedure: To a solution of benzoic acid (1.1 eq), Methyl 3-amino-2,6-difluorobenzoate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir at room temperature for 12-16 hours. The work-up procedure is similar, involving an aqueous wash and extraction.

Cross-Coupling Handle: Methyl 3-amino-5-bromobenzoate

This reagent is structurally distinct but serves a valuable synthetic purpose. While its electronic profile differs from the fluorinated analogs, the bromo substituent is a versatile functional group for building molecular complexity via metal-catalyzed cross-coupling reactions.

Decision Logic Diagram:

G start Project Goal q1 Is modulation of aniline pKa and metabolic stability the primary goal? start->q1 q2 Is subsequent C-C or C-N bond formation at the 5-position required? q1->q2 No a1 Use a Fluorinated Aniline (e.g., Methyl 3-amino-2,5-difluorobenzoate) q1->a1 Yes a2 Use a Halogenated Aniline (e.g., Methyl 3-amino-5-bromobenzoate) q2->a2 Yes a3 Consider other alternatives based on desired steric/electronic profile. q2->a3 No

Caption: Decision tree for selecting a functionalized aniline building block.

Conclusion and Forward Outlook

The choice of a substituted aniline building block is a critical decision in the design of a synthetic route. While Methyl 3-amino-2,5-difluorobenzoate offers a robust and well-established starting point, a careful consideration of its structural isomers and related analogs can unlock significant advantages. For increased reactivity, reducing the number of ortho-substituents (e.g., Methyl 3-amino-4-fluorobenzoate) is a logical step. For overcoming steric challenges, advanced coupling reagents are essential. Finally, for building molecular complexity through cross-coupling, bromo- or iodo-substituted analogs provide an indispensable tool. By understanding the underlying chemical principles and tailoring the reaction conditions accordingly, researchers can effectively navigate the diverse landscape of available building blocks to accelerate the drug discovery process.

References

  • Title: Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-2-yl) anilines as potent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The pKa of Substituted Anilines: A Physical Organic Chemistry Experiment. Source: Journal of Chemical Education URL: [Link]

  • Title: HATU: A Versatile Coupling Reagent for Amide Bond Formation. Source: Chemical Reviews URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling. Source: Organic Reactions URL: [Link]

Efficacy of Methyl 3-amino-2,5-difluorobenzoate in API Synthesis: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[2][3] Fluorinated building blocks, particularly substituted aminobenzoates, serve as versatile scaffolds that introduce these desirable characteristics early in the synthetic pathway, profoundly influencing the ultimate efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of Methyl 3-amino-2,5-difluorobenzoate, a key intermediate, and compares its utility against viable alternatives in the context of complex API synthesis.

Section 1: Methyl 3-amino-2,5-difluorobenzoate - A Profile of a Key Building Block

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a specialized aromatic building block whose strategic importance is exemplified by its role in the synthesis of targeted cancer therapies.[4] The precise arrangement of its functional groups—an amine, a methyl ester, and two fluorine atoms—creates a unique chemical entity with tailored reactivity and electronic properties.

The fluorine atoms at the C2 and C5 positions exert strong inductive electron-withdrawing effects, which modulate the nucleophilicity of the C3-amino group and the reactivity of the aromatic ring. This specific substitution pattern is not accidental; it is engineered to direct subsequent chemical transformations with high regioselectivity, a critical requirement in multi-step API synthesis to minimize side-product formation and simplify purification.

Case Study: Application in the Synthesis of Dabrafenib

A prominent application of this building block is in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the B-Raf kinase enzyme used to treat melanomas with the B-RafV600E mutation.[5][6] While the full industrial synthesis route is proprietary, the core structure of Dabrafenib contains a substituted N-phenyl group derived from a fluorinated aniline precursor. Methyl 3-amino-2,5-difluorobenzoate provides the foundational scaffold for this portion of the molecule. A key synthetic transformation involves the formation of a sulfonamide bond, a common moiety in kinase inhibitors. The amino group of Methyl 3-amino-2,5-difluorobenzoate can be reacted with a sulfonyl chloride to build the core of the Dabrafenib molecule, as depicted in the proposed reaction scheme below.

Section 2: Comparative Analysis with Alternative Fluorinated Building Blocks

The choice of a building block is a critical decision in drug design. The efficacy of Methyl 3-amino-2,5-difluorobenzoate is best understood when compared with structurally similar alternatives. This comparison highlights how subtle changes in substitution patterns can dramatically alter chemical behavior and suitability for a given synthetic target.

Alternative 1: Ethyl 4-amino-3,5-difluorobenzoate

This positional isomer (CAS No. 1415920-00-1) places the amino group para to the ester and flanked by two ortho fluorine atoms.[7][8]

  • Electronic Effect: The fluorine atoms strongly decrease the basicity and nucleophilicity of the para-amino group through induction. This can render it less reactive in certain coupling reactions compared to the C3-amino group of our primary compound.

  • Steric Hindrance: The fluorine atoms provide significant steric shielding to the amino group, which can be advantageous for achieving selectivity but may also necessitate more forcing reaction conditions.

Alternative 2: Methyl 3-amino-2-fluorobenzoate

This analog (CAS No. 1195768-18-3) contains only a single fluorine atom ortho to the amino group.[9]

  • Electronic Effect: With one less fluorine atom, the inductive deactivation of the amino group is less pronounced than in the difluoro-analogs, making it more nucleophilic.

  • Reactivity: The absence of the C5-fluorine atom presents a potential site for undesired electrophilic substitution on the ring, potentially complicating the synthesis and requiring additional protecting group strategies.

Data Presentation: Comparative Properties of Fluorinated Building Blocks
PropertyMethyl 3-amino-2,5-difluorobenzoate Ethyl 4-amino-3,5-difluorobenzoate [7]Methyl 3-amino-2-fluorobenzoate [9]
CAS Number 1186194-15-9[4]1415920-00-1[8]1195768-18-3
Molecular Formula C₈H₇F₂NO₂C₉H₉F₂NO₂C₈H₈FNO₂
Molecular Weight 187.14 g/mol 201.17 g/mol 169.15 g/mol
Amino Group Nucleophilicity ModerateLowHigh
Steric Hindrance at Amine Moderate (Shielding from C2-F)High (Shielding from C3-F and C5-F)Moderate (Shielding from C2-F)
Ring Activation/Deactivation Strongly DeactivatedStrongly DeactivatedModerately Deactivated
Key Advantage Balanced reactivity; C5-F blocks potential reaction siteHigh stability; can drive ortho-lithiationHigher reactivity for certain couplings

Section 3: Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include detailed steps for synthesis, purification, and analytical validation.

Experimental Protocol 1: Synthesis of Methyl 3-amino-2,5-difluorobenzoate

Causality: This protocol describes the esterification of 3-amino-2,5-difluorobenzoic acid. Thionyl chloride is chosen as the reagent to convert the carboxylic acid into a highly reactive acid chloride in situ, which is then immediately attacked by the methanol solvent. This method is efficient and drives the reaction to completion.

Methodology:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-amino-2,5-difluorobenzoic acid (20.0 g, 114 mmol).

  • Solvent Addition: Add anhydrous methanol (250 mL) and cool the resulting slurry to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (12.5 mL, 171 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the crude residue in ethyl acetate (300 mL) and carefully wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

  • Validation: Confirm product identity and purity (>98%) via ¹H NMR, ¹⁹F NMR, and HPLC analysis. Expected yield: 20.5 g (96%).

Experimental Protocol 2: Synthesis of a Dabrafenib Precursor via Sulfonamide Coupling

Causality: This protocol demonstrates the efficacy of Methyl 3-amino-2,5-difluorobenzoate in a key bond-forming reaction. Pyridine is used as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The C2 and C5 fluorine atoms deactivate the ring, preventing side reactions such as Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve Methyl 3-amino-2,5-difluorobenzoate (10.0 g, 53.4 mmol) in anhydrous pyridine (100 mL).

  • Reagent Addition: Cool the solution to 0 °C and add 2,6-difluorobenzenesulfonyl chloride (12.2 g, 56.1 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 1 M HCl (300 mL) at 0 °C to precipitate the product and neutralize the pyridine. Stir for 30 minutes.

  • Purification: Filter the resulting solid precipitate and wash thoroughly with deionized water. Recrystallize the crude solid from an ethanol/water mixture to afford the pure sulfonamide product.

  • Validation: Dry the product under vacuum at 40 °C. Characterize by melting point, ¹H NMR, and Mass Spectrometry to confirm the structure of N-(2,5-difluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide. Purity should be assessed by HPLC (>99%). Expected yield: 18.2 g (91%).

Section 4: Visualization & Formatting

Diagram 1: Drug Discovery & Building Block Selection Workflow

G cluster_0 Phase 1: Design & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Target Target Identification & Validation Library Compound Library (Fluorinated Building Blocks) Target->Library Select Scaffolds Screening Primary Screening (e.g., In Vitro Enzyme Assay) Library->Screening Hit Hit Identification Screening->Hit LeadGen Hit-to-Lead / Lead Generation Hit->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Iterative Optimization ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) LeadOpt->ADME ADME->LeadOpt InVivo In Vivo Efficacy & Safety Testing ADME->InVivo Advance Candidate Preclinical Candidate Selection InVivo->Candidate Favorable Profile

Caption: A general workflow for drug candidate screening and optimization.

Diagram 2: Structural Comparison of Fluorinated Aminobenzoates

Caption: Sulfonamide bond formation using the target building block.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate stands out as a highly efficacious building block for API synthesis due to its engineered balance of reactivity and stability. The specific 2,5-difluoro substitution pattern serves a dual purpose: it electronically modulates the key amino functional group for selective reactions while simultaneously blocking other potential sites of reactivity on the aromatic ring. This leads to cleaner reactions, higher yields, and simplified purification processes compared to mono-fluorinated or other di-fluorinated isomers. For researchers and drug development professionals, the selection of precisely functionalized intermediates like Methyl 3-amino-2,5-difluorobenzoate is a critical step in streamlining the path from laboratory-scale synthesis to the robust, scalable production of life-saving therapeutics.

References

  • ChemBK. Dabrafenib (GSK2118436). Available from: [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Available from: [Link]

  • Research and Reviews. Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available from: [Link]

  • Di Maggio, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 289. Available from: [Link]

  • New Drug Approvals. Dabrafenib mesylate, GSK 2118436. Available from: [Link]

  • Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 80(Pt 8), 867–872. Available from: [Link]

  • Xu, X. Preparation method of dabrafenib. CN103588767A. Google Patents.
  • Reddy, M. S., et al. Processes for the preparation of dabrafenib. WO2016059548A1. Google Patents.
  • Reddy, M. S., et al. Processes for the preparation of dabrafenib. WO2016059548A1. Google Patents.
  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Available from: [Link]

  • Novikov, E. M., et al. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). Acta Crystallographica Section E, 80(Pt 8), 867-872. Available from: [Link]

  • Oakwood Chemical. ethyl 4-amino-3, 5-difluorobenzoate, min 97%, 1 gram. Available from: [Link]

Sources

A Comparative Guide to Structural Analogs of Methyl 3-amino-2,5-difluorobenzoate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Methyl 3-amino-2,5-difluorobenzoate stands as a pivotal building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth, objective comparison of its structural analogs, offering experimental data and field-proven insights to inform rational drug design and development. We will delve into a comparative analysis of synthetic routes, physicochemical properties, and biological activities, equipping researchers with the knowledge to select the optimal scaffold for their specific applications.

Introduction to Methyl 3-amino-2,5-difluorobenzoate and its Significance

Methyl 3-amino-2,5-difluorobenzoate (CAS No: 1186194-15-9) is a fluorinated aniline derivative that has garnered significant attention as a key intermediate in the synthesis of complex pharmaceuticals. The presence and position of the fluorine atoms and the amino group on the benzoate ring are critical, influencing the molecule's reactivity, metabolic stability, and binding affinity to biological targets. Its utility is prominently highlighted in the synthesis of kinase inhibitors and other targeted therapies in oncology.

Structural Analogs: A Comparative Overview

For the purpose of this guide, we will focus on a selection of key structural analogs, categorized by the nature of their structural modifications. These include positional isomers of fluorinated aminobenzoates and related heterocyclic systems like 2-aminobenzothiazoles, which share certain pharmacophoric features.

Table 1: Key Structural Analogs of Methyl 3-amino-2,5-difluorobenzoate

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
Methyl 3-amino-2,5-difluorobenzoate 1186194-15-9C₈H₇F₂NO₂187.14Parent Compound
Methyl 3-amino-2-fluorobenzoate1195768-18-3C₈H₈FNO₂169.16Absence of fluorine at C5
Methyl 3-amino-5-fluorobenzoate884497-46-5C₈H₈FNO₂169.15Absence of fluorine at C2
Ethyl 4-amino-3,5-difluorobenzoateNot readily availableC₉H₉F₂NO₂201.17Ethyl ester, different amino/fluoro positions
2-Aminobenzothiazole136-95-8C₇H₆N₂S150.20Fused thiazole ring system

Comparative Synthesis and Experimental Protocols

The synthetic accessibility of these building blocks is a crucial consideration in drug development. The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

General Synthesis of Fluorinated Aminobenzoate Esters

A common strategy for the synthesis of fluorinated aminobenzoate esters involves the esterification of the corresponding fluorinated aminobenzoic acid.

Workflow for Esterification:

A Fluorinated Aminobenzoic Acid D Reaction Mixture A->D B Alcohol (e.g., Methanol, Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄, SOCl₂) C->D E Reflux D->E Heating F Work-up & Purification E->F G Fluorinated Aminobenzoate Ester F->G

Caption: General workflow for the synthesis of fluorinated aminobenzoate esters via acid-catalyzed esterification.

Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate [1]

  • Reaction Setup: To a stirred solution of 3-amino-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product.

Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazoles often involves the cyclization of phenylthiourea derivatives.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

A common method involves the reaction of aniline with potassium thiocyanate in the presence of bromine.

Physicochemical Properties: A Comparative Analysis

The position of fluorine atoms significantly impacts the physicochemical properties of the aminobenzoate scaffold, which in turn influences pharmacokinetic and pharmacodynamic profiles.

Table 2: Comparative Physicochemical Properties

PropertyMethyl 3-amino-2,5-difluorobenzoateMethyl 3-amino-2-fluorobenzoate[2]Methyl 3-amino-5-fluorobenzoate[3]2-Aminobenzothiazole
Appearance SolidColorless to light orange/yellow liquidSolidCrystalline solid
Melting Point (°C) Not readily availableNot readily availableNot readily available204
Boiling Point (°C) Not readily available282.6 ± 25.0 at 760 mmHgNot readily available269
Density (g/cm³) Not readily available1.3 ± 0.1Not readily available~1.3
LogP (calculated) ~1.5~1.61.191.7
pKa (amino group, est.) ~2-3~3-4~3.5-4.5~4.5

Note: Experimental values can vary. Calculated values are estimates.

The increased number of fluorine atoms in methyl 3-amino-2,5-difluorobenzoate is expected to increase its lipophilicity and lower the pKa of the amino group compared to its monofluorinated analogs, potentially impacting cell permeability and target engagement.

Biological Activity: A Performance Comparison

Fluorinated aminobenzoates and their analogs have demonstrated a wide range of biological activities, with applications in anticancer and antimicrobial drug discovery.

Anticancer Activity

Substituted aminobenzoate derivatives are key components in the synthesis of targeted anticancer agents. For instance, a related aniline intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is crucial for the synthesis of the tyrosine kinase inhibitor Imatinib.[4] The fluorination pattern on the aminobenzoate ring can significantly influence the potency and selectivity of the final drug molecule.

Table 3: Comparative Anticancer Activity of Related Scaffolds (Illustrative)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone derivative with aminobenzothiazoleA549 (Lung)0.44[5]
Benzothiazole aniline platinum(II) complex (L1Pt)HepG2 (Liver)~5[6]

Logical Flow for Anticancer Drug Action:

A Fluorinated Aminobenzoate Derivative B Inhibition of Target Kinase (e.g., BCR-Abl) A->B C Blockade of Downstream Signaling Pathways B->C D Induction of Apoptosis C->D E Inhibition of Cancer Cell Proliferation D->E

Caption: A simplified logical flow diagram illustrating the mechanism of action for a kinase inhibitor derived from a fluorinated aminobenzoate.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been investigated for their antimicrobial properties. The fluorine atoms can enhance the compound's ability to penetrate bacterial cell membranes and interact with essential enzymes.

Table 4: Comparative Antimicrobial Activity of Related Scaffolds (Illustrative)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Hydrazide derivative of fluorobenzoic acidM. paratuberculosis- (not specified)[7]
4-chlorophenylsulfonyl benzoic acid derivativeS. aureus125[8]
Fluorinated benzimidazole derivativeB. subtilis7.81

Note: This table provides examples of antimicrobial activity for related fluorinated scaffolds.

The data suggests that the incorporation of fluorine can lead to potent antimicrobial agents, although the specific activity is highly dependent on the overall molecular structure.

Conclusion and Future Perspectives

This guide provides a comparative overview of methyl 3-amino-2,5-difluorobenzoate and its structural analogs, highlighting key differences in their synthesis, physicochemical properties, and biological potential. The choice of a specific building block will ultimately depend on the therapeutic target and the desired pharmacological profile. For instance, the difluoro substitution in the parent compound may offer advantages in terms of metabolic stability and target binding, while monofluorinated analogs provide alternative electronic and steric properties. Heterocyclic analogs like 2-aminobenzothiazoles offer a distinct scaffold with proven bioactivity.

Future research should focus on the systematic evaluation of these and other analogs in relevant biological assays to build a more comprehensive structure-activity relationship (SAR) database. Such data will be invaluable for the rational design of next-generation therapeutics.

References

  • Chem-Impex. Methyl 3-amino-2-fluorobenzoate.

  • ChemScene. Methyl 3-amino-5-fluorobenzoate.

  • BLD Pharm. Methyl 3-amino-2-fluorobenzoate.

  • BenchChem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.

  • Google Patents. Process for preparing aminobenzoate esters.

  • National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).

  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.

  • Biosynth. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

  • BenchChem. Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.

  • PubMed. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.

  • Sigma-Aldrich. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

  • Journal of the American Chemical Society. Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols.

  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anticancer...

  • ChemScene. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate.

  • BOC Sciences. CAS 100442-33-9 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

  • ResearchGate. Structure property relationships of fluorinated carboxylic acid bioisosteres.

  • National Institutes of Health. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors.

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

  • Guidechem. China Manufacturer Supply High Quality methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3 with best price Wholesale & Bulk.

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

  • Organic Syntheses. ethyl 4-aminobenzoate.

  • MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

  • CAS Common Chemistry. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

  • ChemicalBook. Methyl 3-aMino-5-fluorobenzoate.

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.

  • ACS Publications. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.

  • ResearchGate. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives.

  • Google Patents. Process for preparing aminobenzoate esters.

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

  • BenchChem. A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers.

  • National Institutes of Health. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

  • Alchem.Pharmtech. CAS 884497-46-5 | Methyl 3-amino-5-fluorobenzoate.

  • National Institutes of Health. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes.

  • Pharmaffiliates. CAS No : 884497-46-5 | Product Name : Methyl 3-amino-5-fluorobenzoate.

  • BenchChem. A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Proto.

Sources

A Comparative Guide to the Reactivity of Difluorinated vs. Monofluorinated Benzoates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When applied to a versatile template like the benzoate moiety, the degree of fluorination—mono versus di—can profoundly influence its synthetic reactivity, dictating the feasibility and outcome of key bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of difluorinated and monofluorinated benzoates, supported by mechanistic principles and experimental data, to aid researchers in making informed decisions in their synthetic endeavors.

The Electronic Tug-of-War: Understanding Fluorine's Influence

The reactivity of a substituted benzoate is fundamentally governed by the electronic nature of its substituents. Fluorine exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity, while simultaneously exhibiting a weaker, resonance-based electron-donating effect (+M) through its lone pairs. The interplay of these opposing forces dictates the electron density of the aromatic ring and, consequently, its susceptibility to various chemical transformations.

In monofluorinated benzoates , a single fluorine atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly when the fluorine is positioned ortho or para to an electron-withdrawing group like the ester. In contrast, difluorinated benzoates experience an additive electron-withdrawing effect from the two fluorine atoms, leading to a more pronounced electron deficiency in the aromatic ring. This heightened electrophilicity generally translates to a greater reactivity in nucleophilic substitution reactions.

To quantify these electronic effects, we can turn to the Hammett substituent constants (σ) , which are a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-F0.060.34
-NO₂0.780.71

Table 1: Hammett substituent constants for the fluorine and nitro groups. A positive value indicates an electron-withdrawing effect.[1][2]

The significantly more positive σm value for fluorine highlights its strong inductive effect. In a difluorinated system, the cumulative inductive effect of two fluorine atoms will substantially increase the overall electron-withdrawing character of the substituents, leading to a more electrophilic aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activation Levels

SNAr is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate.

Difluorinated benzoates, being more electron-deficient, are generally expected to undergo SNAr reactions at a faster rate than their monofluorinated counterparts. The two fluorine atoms, in concert with the ester group, provide enhanced stabilization for the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants Difluorinated Benzoate + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Benzoate + F⁻ Meisenheimer->Product Elimination

Caption: General mechanism of the SNAr reaction.

Representative SNAr Experimental Data

The following table presents data from SNAr reactions on related fluorinated compounds, illustrating the conditions under which these transformations can be achieved.

SubstrateNucleophileConditionsYield (%)
2,4-DifluoroanisoleAmmoniaPhotoredox catalysisModerate
2-Fluoro-5-nitrobenzene-1,4-diamineAminesK₂CO₃, DMF, 50-100 °CHigh
2-Fluoro-5-nitrobenzene-1,4-diamineThiolsNaH, THF/DMF, 0 °C to RTHigh

Table 2: Representative SNAr reaction conditions and outcomes for fluorinated aromatics.[4]

Experimental Protocol: SNAr of Methyl 2,4-Difluorobenzoate with a Secondary Amine

This protocol is a representative procedure for the SNAr reaction on a difluorinated benzoate.

Materials:

  • Methyl 2,4-difluorobenzoate (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 2,4-difluorobenzoate (1.0 mmol, 172 mg) and anhydrous DMF (5 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) and the secondary amine (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into 20 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine reactants and solvent (Methyl 2,4-difluorobenzoate, amine, K₂CO₃, DMF) B Heat to 80 °C and stir (4-6 hours) A->B C Monitor by TLC B->C D Quench with water C->D E Extract with ethyl acetate D->E F Wash, dry, and concentrate E->F G Flash column chromatography F->G

Caption: Experimental workflow for SNAr.

Suzuki-Miyaura Cross-Coupling: A Nuanced Comparison

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds. The reactivity of the arylboronic acid (or its ester) in this reaction is influenced by both electronic and steric factors. The transmetalation step, which is often rate-determining, involves the transfer of the aryl group from the boron to the palladium center.

Electron-withdrawing groups on the arylboronic acid can have a complex effect. While they increase the Lewis acidity of the boron atom, potentially facilitating the formation of the active boronate species, they also decrease the nucleophilicity of the ipso-carbon being transferred to the palladium.

In the context of fluorinated benzoates, these are typically not used directly in Suzuki couplings but rather their corresponding boronic acid derivatives are. A comparative analysis of monofluorinated versus difluorinated phenylboronic acids reveals that the increased electron-withdrawing nature of the difluorinated ring can sometimes lead to slower reaction rates. However, with optimized catalyst systems, high yields can be achieved for both.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki-Miyaura Experimental Data

The following table presents a comparison of yields for Suzuki-Miyaura reactions involving monofluorinated and difluorinated phenylboronic acids. It is important to note that these reactions were not conducted under identical conditions and serve as illustrative examples.

Boronic AcidCoupling PartnerConditionsYield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzenePd/C, K₂CO₃, EtOH/H₂O92
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂, K₂CO₃, DMF/H₂O98
3,5-Difluorophenylboronic acid4-BromotoluenePd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O94

Table 3: Representative yields for Suzuki-Miyaura coupling reactions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2,4-Difluorophenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol, 237 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

The choice between a monofluorinated and a difluorinated benzoate for a synthetic campaign is a nuanced decision that depends on the specific reaction and desired outcome.

  • For Nucleophilic Aromatic Substitution (SNAr): Difluorinated benzoates are generally more reactive due to the enhanced electron-deficiency of the aromatic ring. This can lead to faster reaction rates and potentially milder reaction conditions compared to their monofluorinated analogs.

  • For Suzuki-Miyaura Cross-Coupling: The situation is more complex. While the increased Lewis acidity of difluorinated boronic acids can be advantageous, the reduced nucleophilicity of the aryl group can sometimes hinder the transmetalation step. However, with modern, highly active catalyst systems, both mono- and difluorinated substrates can be effectively coupled to afford high yields of the desired biaryl products.

Ultimately, the selection of the substrate should be guided by a combination of theoretical understanding of the electronic effects at play and empirical optimization of the reaction conditions. This guide provides a foundational framework for researchers to navigate the reactivity of these valuable fluorinated building blocks, enabling the efficient synthesis of novel compounds for drug discovery and beyond.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
  • BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling.
  • Stevens, J., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 12(3), 1056-1064.
  • BenchChem. (2025).
  • Ikawa, T., & Akai, S. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 14(15), 3796–3799.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(49), 17091–17102.
  • Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025).
  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17164–17171.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Reactions: The Case of 2-Fluoropyridine-3-boronic Acid.
  • ResearchGate. (n.d.). Site selectivity predictions and rate correlation for SNAr between.... Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
  • Li, W., et al. (2025).
  • ChemRxiv. (2020).
  • Claremont McKenna College. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Wang, Q. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Apollo - University of Cambridge. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

Sources

A Researcher's Guide to Fluorinated Aminobenzoate Building Blocks: A Cost-Benefit Analysis Centered on Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated building blocks indispensable tools for medicinal chemists.[1] Among these, the family of fluorinated aminobenzoates offers a versatile platform for constructing complex molecular architectures.

This guide provides a comprehensive cost-benefit analysis of using Methyl 3-amino-2,5-difluorobenzoate (CAS: 1186194-15-9) as a synthetic intermediate. Due to the limited specific application data for this particular isomer in publicly available literature, this analysis is framed within the broader context of its isomeric and less-fluorinated analogs. By comparing the known attributes of these closely related compounds, we aim to provide researchers, scientists, and drug development professionals with a logical framework for selecting the optimal building block, balancing cost, synthetic accessibility, and the desired physicochemical impact on the target molecule.

The Strategic Value of Fluorine Placement: A Physicochemical Overview

The precise positioning of fluorine atoms on the aminobenzoate scaffold is not a trivial consideration; it dictates the electronic and steric environment of the reactive amino and ester groups. This, in turn, affects reaction outcomes and the properties of the final product. A comparison of Methyl 3-amino-2,5-difluorobenzoate with its common alternatives reveals these critical differences.

Table 1: Comparative Physicochemical Properties of Selected Aminobenzoate Building Blocks

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinctions & Potential Impact
Methyl 3-amino-2,5-difluorobenzoate 1186194-15-9C₈H₇F₂NO₂187.14Ortho-fluorine activates the ring for certain reactions but can also provide steric hindrance. The 5-fluoro position further modulates electronics and lipophilicity.
Methyl 3-amino-2-fluorobenzoate1195768-18-3C₈H₈FNO₂169.16A common intermediate for targeted cancer therapies like Dabrafenib.[2][3] Less electronically modified than the difluoro analog.
Methyl 3-amino-2,6-difluorobenzoate84832-02-0C₈H₇F₂NO₂187.14Symmetrical fluorine placement provides a distinct electronic and steric profile, useful in kinase inhibitor synthesis.[1]
Methyl 3-amino-5-fluorobenzoate884497-46-5C₈H₈FNO₂169.15Fluorine is meta to the amino group, exerting a primarily inductive electronic effect with minimal steric hindrance.
Methyl 3-aminobenzoate618-49-5C₈H₉NO₂151.16The non-fluorinated parent compound. Serves as a baseline for evaluating the cost and performance impact of fluorination.

The choice of the 2,5-difluoro isomer implies a deliberate synthetic strategy. The fluorine at the 2-position (ortho to the amino group) significantly lowers the pKa of the amine, making it less nucleophilic but potentially altering its hydrogen bonding capabilities in a target receptor. The fluorine at the 5-position further withdraws electron density from the ring, impacting its reactivity in, for example, cross-coupling reactions.

Cost-Benefit Analysis: Is the Extra Fluorine Worth the Price?

Fluorinated building blocks are typically more expensive than their non-fluorinated counterparts due to more complex and often lower-yield synthetic routes.[4] The decision to use a difluorinated compound like Methyl 3-amino-2,5-difluorobenzoate must be justified by a significant performance advantage.

Table 2: Cost Comparison of Aminobenzoate Building Blocks

Compound NameCAS NumberRepresentative Small-Scale Price (USD)Price per Gram (Approx.)
Methyl 3-amino-2,5-difluorobenzoate 1186194-15-9$656 / 100 mg$6560
Methyl 3-amino-2-fluorobenzoate1195768-18-3$18.40 / 1 g$18
Methyl 3-amino-2,6-difluorobenzoate HCl1392273-41-4~$100-200 / 1 g (Estimated)$100-200
Methyl 3-amino-5-fluorobenzoate884497-46-5$159.40 / 1 g$159
Methyl 3-aminobenzoate618-49-5~$20 / 25 g<$1

Note: Prices are based on publicly listed catalog values for research quantities and are subject to change. Bulk pricing will differ significantly.

The data clearly shows that Methyl 3-amino-2,5-difluorobenzoate is an exceptionally expensive specialty reagent compared to its mono-fluorinated and non-fluorinated analogs. This high cost suggests its use is likely reserved for situations where its unique electronic and steric properties are absolutely critical and cannot be replicated by a cheaper alternative. The benefit—be it a multi-fold increase in biological potency, a critical block of a metabolic pathway, or a necessary vector for a specific reaction—must outweigh this substantial investment.

Synthetic Accessibility: A Representative Protocol

While a specific, peer-reviewed synthesis for Methyl 3-amino-2,5-difluorobenzoate is not readily found in the literature, a plausible and logical pathway can be constructed based on established organic chemistry principles and published syntheses of its analogs.[5][6] The most common approach for this class of molecules involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, and finally esterification.

Representative Workflow: Synthesis of Methyl 3-amino-2,5-difluorobenzoate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification & Analysis A 2,5-Difluorobenzoic Acid B Methyl 2,5-Difluoro-3-nitrobenzoate A->B  HNO₃ / H₂SO₄, then  MeOH, H⁺ (Esterification) C Methyl 3-amino-2,5-difluorobenzoate B->C  H₂, Pd/C or  Fe / NH₄Cl D Crude Product C->D E Purified Product D->E Column Chromatography F Characterization (NMR, MS, HPLC) E->F

Caption: Plausible synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Experimental Protocol (Representative)

Causality: This protocol follows a standard and robust sequence for aromatic functionalization. Nitration is directed by the existing substituents, followed by a standard catalytic hydrogenation to cleanly reduce the nitro group without affecting the ester or fluorine atoms.

  • Esterification & Nitration:

    • To a solution of 2,5-difluorobenzoic acid (1 equiv.) in methanol, add concentrated sulfuric acid (0.1 equiv.) and reflux for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2,5-difluorobenzoate.

    • Cool the crude ester to 0°C and slowly add a pre-mixed solution of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (2 equiv.), maintaining the temperature below 10°C.[6]

    • Allow the reaction to stir at room temperature for 2-4 hours. Pour the mixture onto ice and extract the product with an organic solvent. Wash, dry, and concentrate to yield crude methyl 2,5-difluoro-3-nitrobenzoate.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro-ester (1 equiv.) in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-2,5-difluorobenzoate.

  • Purification:

    • Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm identity and purity using NMR, Mass Spectrometry, and HPLC.

Self-Validation: Each step of this protocol includes a validation checkpoint. TLC is used to monitor the consumption of starting material in the esterification, nitration, and reduction steps. The final product's purity is confirmed by analytical techniques (NMR, MS, HPLC), ensuring the protocol's success and the material's quality for subsequent use.

Safety and Handling: A Critical Consideration

Fluorinated organic compounds require careful handling. The Safety Data Sheet (SDS) for Methyl 3-amino-2,5-difluorobenzoate indicates that the compound is an irritant and may be harmful if ingested or inhaled.

Table 3: GHS Hazard Information for Methyl 3-amino-2,5-difluorobenzoate

Hazard ClassHazard StatementPrecautionary Measures
Acute ToxicityMay be harmful by ingestion and inhalation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin IrritationCauses skin irritation.P280: Wear protective gloves/protective clothing.
Eye IrritationCauses serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory IrritationMaterial is irritating to mucous membranes and upper respiratory tract.P271: Use only outdoors or in a well-ventilated area.

Source: Matrix Scientific Safety Data Sheet.

Handling Protocol:

  • Engineering Controls: Always handle in a chemical fume hood to ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of as hazardous waste.

Comparative Workflow: Selecting the Right Building Block

The decision to use Methyl 3-amino-2,5-difluorobenzoate over an alternative is a multi-faceted process driven by the specific goals of the research program.

G Start Define Synthetic Goal & Target Properties Cost Is Cost a Primary Constraint? Start->Cost Metabolism Is Blocking Ortho- Metabolism Critical? Cost->Metabolism No NonFluor Use Methyl 3-aminobenzoate Cost->NonFluor Yes Potency Is Maximizing Potency via H-Bonding the Goal? Metabolism->Potency Yes MonoFluor Use Methyl 3-amino-2-fluorobenzoate Metabolism->MonoFluor No DiFluor26 Use Methyl 3-amino-2,6-difluorobenzoate Potency->DiFluor26 Symmetric Effects Desired DiFluor25 Consider Methyl 3-amino-2,5-difluorobenzoate Potency->DiFluor25 Asymmetric Electronic & Steric Profile Needed

Caption: Decision tree for selecting an aminobenzoate building block.

This decision workflow highlights the key trade-offs. If budget is the primary driver, the non-fluorinated analog is the clear choice. If a known metabolic liability at the 2-position needs to be addressed, the mono-fluorinated version offers a cost-effective solution. The choice between the 2,6- and 2,5-difluoro isomers becomes relevant when fine-tuning potency and specificity, where the unique electronic and steric profile of the 2,5-isomer might provide a unique advantage that justifies its high cost, but this must be determined empirically.

Conclusion and Recommendations

Methyl 3-amino-2,5-difluorobenzoate is a highly specialized and expensive building block. Its utility is predicated on the hypothesis that its unique 2,5-difluorination pattern will confer a significant and otherwise unattainable advantage in a final target molecule, such as enhanced potency, improved metabolic stability, or specific binding interactions.

  • For Early-Stage Discovery & Scaffolding: The high cost of Methyl 3-amino-2,5-difluorobenzoate makes it prohibitive for initial library synthesis. Researchers should prioritize cheaper, more readily available analogs like Methyl 3-amino-2-fluorobenzoate or even the non-fluorinated parent compound to first establish structure-activity relationships.

  • For Lead Optimization: This reagent should be considered during the lead optimization phase. If a mono-fluoro analog shows promise but suffers from a remaining metabolic vulnerability or requires enhanced potency, the targeted introduction of a second fluorine atom at the 5-position could be a rational, albeit costly, next step.

  • Justification is Key: The decision to employ this building block must be data-driven. A clear hypothesis for why the 2,5-difluoro substitution pattern is superior to other, cheaper patterns (e.g., 2,6- or 3,5-difluoro) should be established. We recommend its use only after exhausting more cost-effective alternatives.

Ultimately, while the cost of Methyl 3-amino-2,5-difluorobenzoate is substantial, its true value lies in its potential to solve a very specific and critical problem in drug design that cannot be addressed by other means. Its use should be a carefully considered strategic decision, not a routine choice.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 78, p.121 (2002). Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Gluege, J., et al. (2023). Finding non-fluorinated alternatives to fluorinated gases used as refrigerants. Environmental Science: Processes & Impacts. Retrieved January 19, 2026, from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. (n.d.). US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Coll. Vol. 1, p.372 (1941); Vol. 2, p.65 (1922). Retrieved January 19, 2026, from [Link]

  • Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033. Retrieved January 19, 2026, from [Link]

  • SciTechDaily. (2025). Major Breakthrough: Non-Toxic Alternative to “Forever Chemicals” Discovered. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
  • Royal Society of Chemistry. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • European Patent Office. (n.d.). EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. Retrieved January 19, 2026, from [Link]

  • Transene. (2023). Safer and effective alternatives to perfluoroalkyl-based surfactants in etching solutions for the semiconductor industry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN111313360A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Intelicrop. (n.d.). Fluorine-Containing Building Blocks Market. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved January 19, 2026, from [Link]

  • Insights;Gate. (2025). PFAS Alternatives: Non-Fluorinated Materials as Safer Replacements. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (2014). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. Retrieved January 19, 2026, from [Link]

  • Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033. Retrieved January 19, 2026, from [Link]

Sources

A Spectroscopic Journey: Unraveling the Molecular Identity of Methyl 3-amino-2,5-difluorobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the structural integrity and purity of molecular building blocks are paramount. Methyl 3-amino-2,5-difluorobenzoate stands as a crucial intermediate, valued for its unique electronic and structural properties conferred by the fluorine and amino substituents.[1][2] This guide provides an in-depth spectroscopic comparison of this target molecule with its common precursors, 2,5-difluoronitrobenzene and Methyl 2,5-difluorobenzoate. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers with the practical knowledge to confidently identify and differentiate these compounds throughout the synthetic process.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically follows a logical progression where functional groups are introduced and transformed. A common route begins with the nitration of a difluorobenzene derivative, followed by esterification and subsequent reduction of the nitro group to an amine. This multi-step process necessitates rigorous analytical oversight to ensure the successful conversion at each stage.

Below is a diagrammatic representation of a plausible synthetic route, which will serve as the framework for our spectroscopic discussion.

G cluster_0 Synthetic Pathway 2,5-Difluoronitrobenzene 2,5-Difluoronitrobenzene Methyl 2,5-difluorobenzoate Methyl 2,5-difluorobenzoate 2,5-Difluoronitrobenzene->Methyl 2,5-difluorobenzoate  Esterification Methyl 3-amino-2,5-difluorobenzoate Methyl 3-amino-2,5-difluorobenzoate Methyl 2,5-difluorobenzoate->Methyl 3-amino-2,5-difluorobenzoate  Reduction G cluster_1 NMR Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often simplest. Place a small amount of the solid directly on the ATR crystal. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification of Methyl 3-amino-2,5-difluorobenzoate and its precursors. By understanding the characteristic spectral features of each compound, researchers can effectively monitor the progress of the synthesis, confirm the identity of the final product, and ensure its purity. This guide serves as a foundational reference for scientists and professionals in the field of drug development and chemical synthesis, enabling greater confidence and efficiency in their analytical workflows.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • General experimental procedure for the synthesis of methyl benzoate (3a). (n.d.). Retrieved January 19, 2026, from [Link]

  • Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2009. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2,5-Difluoronitrobenzene. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 2,4-Difluorobenzoate | C8H6F2O2 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 3-amino-2-fluorobenzoate - Chem-Impex. (n.d.). Retrieved January 19, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzoic acid, 3-amino-, methyl ester - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 3-amino-2,5-difluorobenzoate,1186194-15-9->Allfluoro pharmaceutical co .ltd. (n.d.). Retrieved January 19, 2026, from [Link]

  • methyl 3-amino-2,5-difluorobenzoate 95% | RHENIUM BIO SCIENCE. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl-3-amino-2-fluorobenzoate - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 3-amino-2,5-difluorobenzoate - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Amino-4,5-difluorobenzoic acid - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Comparative Analysis of the Biological Activity of Compounds Derived from Methyl 3-amino-2,5-difluorobenzoate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Methyl 3-amino-2,5-difluorobenzoate has emerged as a versatile and highly valuable building block, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. The judicious placement of fluorine atoms on the benzene ring profoundly influences the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive comparison of the biological activities of various compound classes derived from this pivotal precursor, supported by experimental data to inform future drug design and development efforts.

The Strategic Advantage of the 2,5-Difluoroaniline Moiety

The 2,5-difluorosubstitution pattern on the aniline ring of Methyl 3-amino-2,5-difluorobenzoate is not arbitrary. The fluorine atoms act as bioisosteres for hydrogen, yet their high electronegativity and ability to form strong carbon-fluorine bonds confer significant advantages. These include:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, preventing metabolic degradation at these positions and thereby increasing the half-life of the drug candidate.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, leading to improved binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, influencing its ionization state at physiological pH and potentially impacting receptor interactions and cell permeability.

These inherent properties make Methyl 3-amino-2,5-difluorobenzoate an attractive starting point for the synthesis of a diverse array of heterocyclic compounds with promising biological activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant application of Methyl 3-amino-2,5-difluorobenzoate is in the development of kinase inhibitors for oncology. The amino group serves as a key handle for the construction of various heterocyclic cores that can effectively compete with ATP for the kinase binding site.

Pyrazolo[3,4-b]pyridines as Raf Kinase Inhibitors

A notable class of compounds synthesized from Methyl 3-amino-2,5-difluorobenzoate are the pyrazolo[3,4-b]pyridines, which have been investigated as potent inhibitors of Raf kinases, particularly B-Raf.[1][2][3] The Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers, making it a prime target for therapeutic intervention.

While specific IC50 values for a range of derivatives directly synthesized from Methyl 3-amino-2,5-difluorobenzoate are proprietary and detailed within patent literature, the general structure-activity relationship (SAR) for this class of compounds highlights the importance of the substituted aniline moiety in achieving high potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

A representative protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as B-Raf, is as follows:

  • Reagents and Materials: Recombinant human B-Raf kinase, MEK1 (substrate), ATP, 96-well plates, kinase assay buffer, and detection antibody (e.g., anti-phospho-MEK1).

  • Compound Preparation: Synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and detect the level of substrate phosphorylation using an appropriate method, such as ELISA or a fluorescence-based assay.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

G

Quinazoline Derivatives as Potential Anticancer Agents

While direct synthesis from Methyl 3-amino-2,5-difluorobenzoate is not explicitly detailed in the available literature, the structural similarity to other aminobenzoic acids used in the synthesis of quinazoline-based anticancer agents suggests its potential in this area. Quinazoline derivatives are known to exhibit a broad range of anticancer activities, often by targeting tyrosine kinases such as EGFR.

For comparative purposes, a study on quinazoline derivatives synthesized from 2-amino-5-methylbenzoic acid demonstrated potent cytotoxicity against HeLa and MDA-MB231 cancer cell lines.[1][2][3]

CompoundTarget Cell LineIC50 (µM)[1][2]
Derivative 21 HeLa2.81
MDA-MB2311.93
Derivative 22 HeLa2.15
MDA-MB2311.85
Derivative 23 HeLa2.54
MDA-MB2312.08
Gefitinib (Control) HeLa4.30
MDA-MB23128.30

This data underscores the potential of the quinazoline scaffold in developing potent anticancer agents, and the use of a difluorinated precursor like Methyl 3-amino-2,5-difluorobenzoate could further enhance these properties.

G

Antimicrobial Activity: Exploring New Frontiers

The versatility of the Methyl 3-amino-2,5-difluorobenzoate scaffold extends to the development of novel antimicrobial agents. The amino and ester functionalities allow for the construction of various heterocyclic systems known to possess antibacterial and antifungal properties.

Pyrimidine and Triazole Derivatives

Similarly, various 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing good to moderate efficacy against a range of microorganisms. The strategic incorporation of fluorine atoms, as is present in the Methyl 3-amino-2,5-difluorobenzoate backbone, is a well-established strategy for enhancing the antimicrobial potency of heterocyclic compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for its determination is as follows:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

Methyl 3-amino-2,5-difluorobenzoate stands out as a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of diverse and biologically active molecules. The strategic incorporation of fluorine imparts desirable pharmacokinetic and pharmacodynamic properties, making it a valuable starting material for the development of kinase inhibitors for cancer therapy and novel antimicrobial agents.

The comparative data, even when drawn from structurally related precursors, consistently highlights the potential of heterocyclic derivatives of substituted aminobenzoic acids. Future research should focus on the systematic exploration of various heterocyclic cores built upon the Methyl 3-amino-2,5-difluorobenzoate framework. A comprehensive structure-activity relationship study of such derivatives, with detailed in vitro and in vivo evaluations, will be instrumental in unlocking the full therapeutic potential of this versatile building block and paving the way for the next generation of targeted therapies.

References

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054. Available at: [Link]

  • Buckmelter, A. J., et al. (2009). Pyrazole [3, 4-b] pyridine raf inhibitors. Google Patents.
  • Grina, J., et al. (2011). Raf inhibitor compounds and methods of use. Google Patents.
  • Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4345. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Patent and Synthetic Landscape of Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Among the myriad of fluorinated building blocks, Methyl 3-amino-2,5-difluorobenzoate stands out as a versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its synthesis, compares it with viable alternatives, and delves into the patent landscape, offering a comprehensive resource for researchers in the field.

The Strategic Advantage of Fluorinated Aminobenzoates

Substituted aminobenzoic acids are privileged scaffolds in drug discovery, forming the core of numerous therapeutics. The introduction of fluorine atoms to this scaffold, as in Methyl 3-amino-2,5-difluorobenzoate, offers several advantages:

  • Enhanced Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug.

  • Modulated Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of the amino group and the reactivity of the aromatic ring, which can be fine-tuned for optimal target engagement.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Synthesis of Methyl 3-amino-2,5-difluorobenzoate: A Comparative Overview

While a definitive, universally adopted synthesis for Methyl 3-amino-2,5-difluorobenzoate is not extensively documented in peer-reviewed literature, several logical and effective synthetic strategies can be inferred from the preparation of analogous compounds. The most common approaches involve the esterification of the corresponding carboxylic acid or the reduction of a nitro precursor.

Proposed Synthetic Protocol: Esterification of 3-amino-2,5-difluorobenzoic acid

A reliable and straightforward method for the preparation of Methyl 3-amino-2,5-difluorobenzoate is the Fischer esterification of 3-amino-2,5-difluorobenzoic acid. This method is widely used for the synthesis of benzoate esters.[3]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-amino-2,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes), slowly add thionyl chloride (2-3 equivalents) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Further purification can be achieved by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-amino-2,5-difluorobenzoic acid 3-amino-2,5-difluorobenzoic acid Esterification Esterification 3-amino-2,5-difluorobenzoic acid->Esterification Methanol Methanol Methanol->Esterification Thionyl Chloride Thionyl Chloride Thionyl Chloride->Esterification Solvent Removal Solvent Removal Esterification->Solvent Removal Extraction Extraction Solvent Removal->Extraction Chromatography Chromatography Extraction->Chromatography Methyl 3-amino-2,5-difluorobenzoate Methyl 3-amino-2,5-difluorobenzoate Chromatography->Methyl 3-amino-2,5-difluorobenzoate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 3-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 3-amino-2,5-difluorobenzoate, a compound with potential applications in pharmaceutical synthesis. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that your innovative work is conducted with the highest standards of laboratory safety. This document is structured to provide a deep, technical understanding of the "why" behind each safety protocol, fostering a proactive safety culture that extends beyond mere compliance.

Understanding the Hazard Profile

Based on this analysis, we will operate under the assumption that Methyl 3-amino-2,5-difluorobenzoate presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if ingested.

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Core Principles of Control: A Multi-Layered Defense

Effective management of chemical hazards relies on the "hierarchy of controls," a system prioritized by the Occupational Safety and Health Administration (OSHA) to minimize or eliminate exposure.[9][10][11] This guide will focus on the two most critical layers for laboratory-scale work: Engineering Controls and Personal Protective Equipment (PPE).

  • Engineering Controls: Your First Line of Defense

    • Chemical Fume Hood: All manipulations of Methyl 3-amino-2,5-difluorobenzoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[12] This is critical to prevent the inhalation of any dust or aerosols.

    • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Personal Protective Equipment (PPE): The Essential Barrier PPE is your last line of defense and must be selected and used correctly to be effective.[12][13] The following PPE is mandatory when handling Methyl 3-amino-2,5-difluorobenzoate.

Detailed PPE Protocol for Methyl 3-amino-2,5-difluorobenzoate

Hand Protection: Preventing Dermal Absorption

Aromatic amines can exhibit varying permeation rates through different glove materials.[7][8] Therefore, a robust glove strategy is paramount.

  • Glove Selection:

    • Primary Gloves: Nitrile gloves provide a good initial barrier against splashes and incidental contact.

    • Double Gloving: For extended handling periods or when working with larger quantities, double gloving is highly recommended.[5] An inner nitrile glove with an outer, more chemical-resistant glove (such as neoprene or butyl rubber) offers enhanced protection. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Glove Inspection and Use:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Change gloves immediately if you suspect contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Dust
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required.[5]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a face shield must be worn in addition to chemical splash goggles.[3]

Body Protection: Guarding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is mandatory and should be fully buttoned.[5]

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a disposable chemical-resistant coverall may be necessary.[14]

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.

  • Respirator Type: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate filter is recommended.[4][14]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use.

Summary of PPE Requirements

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (if necessary)
Weighing and Transferring Solids Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatNIOSH-approved respirator with OV/AG cartridge and P95/P100 filter
Preparing Solutions Double Nitrile or Nitrile/Neoprene GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNIOSH-approved respirator with OV/AG cartridge and P95/P100 filter
Routine Reactions and Work-ups Nitrile Gloves (change frequently)Chemical Splash GogglesLab CoatNot typically required in a fume hood
Spill Cleanup Double Nitrile/Neoprene or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant CoverallNIOSH-approved respirator with OV/AG cartridge and P95/P100 filter

Operational Plan: Step-by-Step Safe Handling

The following workflow is designed to minimize exposure and ensure safe handling of Methyl 3-amino-2,5-difluorobenzoate.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS 1. Review SDS of Similar Compounds Gather_PPE 2. Assemble All Required PPE Review_SDS->Gather_PPE Understand Hazards Inspect_Hood 3. Verify Fume Hood Certification Gather_PPE->Inspect_Hood Ensure Availability Don_PPE 4. Don PPE Correctly Inspect_Hood->Don_PPE Confirm Safety Weigh_Transfer 5. Weigh and Transfer in Fume Hood Don_PPE->Weigh_Transfer Establish Barrier Perform_Reaction 6. Conduct Experiment Weigh_Transfer->Perform_Reaction Proceed with Caution Decontaminate 7. Decontaminate Work Area Perform_Reaction->Decontaminate Upon Completion Doff_PPE 8. Doff PPE in Correct Order Decontaminate->Doff_PPE Minimize Contamination Dispose_Waste 9. Dispose of Waste Properly Doff_PPE->Dispose_Waste Final Step

Caption: Step-by-step workflow for the safe handling of Methyl 3-amino-2,5-difluorobenzoate.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • All excess solid Methyl 3-amino-2,5-difluorobenzoate and solutions containing it must be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed container. The label should include the chemical name and primary hazards.

    • Never dispose of this chemical down the drain.[1]

  • Contaminated PPE:

    • Disposable gloves, aprons, and coveralls that are contaminated with Methyl 3-amino-2,5-difluorobenzoate should be collected in a designated hazardous waste container.

    • Non-disposable PPE, such as lab coats, should be professionally laundered by a service experienced in handling chemically contaminated clothing. Do not take contaminated lab coats home.

  • Spill Cleanup:

    • In the event of a small spill, use an absorbent material that is compatible with the chemical to contain it.[5]

    • Collect the absorbed material into a sealed container for proper waste disposal.[5]

    • For large spills, evacuate the area and contact your institution's emergency response team.[5]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment.

References

  • National Fire Protection Association. (n.d.). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]

  • Missouri State Emergency Management Agency. (n.d.). 704 Marking System. Retrieved from [Link]

  • US Hazmat Storage. (2026, January 14). What Is the NFPA Fire Diamond? (NFPA 704). Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]

  • ResponderHelp. (n.d.). NFPA 704 Standard System for Identification of Hazards of Materials for Emergency Response. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • OSHA. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Reliable Electric. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • CDC Stacks. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ammonia Safety Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.